6-Hydrazinylquinoline hydrochloride
Description
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Properties
IUPAC Name |
quinolin-6-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZOVRQMIGNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120209-22-5, 103755-52-8 | |
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103755-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Hydrazinylquinoline Hydrochloride from 6-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview for the synthesis of 6-hydrazinylquinoline hydrochloride, a crucial intermediate in the development of various pharmaceutical agents.[1] The synthesis involves a nucleophilic aromatic substitution reaction between 6-chloroquinoline and hydrazine hydrate. This document will delve into the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, address critical safety considerations, and outline methods for the purification and analytical characterization of the final product. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely execute this synthesis.
Introduction: The Significance of this compound
6-Hydrazinylquinoline and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry. The presence of the hydrazine functional group allows for the facile formation of a wide array of heterocyclic compounds, which are key structural motifs in many biologically active molecules.[1] Notably, this compound serves as a vital intermediate in the synthesis of pharmaceuticals, including potential antimalarial and anticancer agents.[1] Its quinoline backbone also imparts inherent photophysical properties, making it a valuable component in the preparation of fluorescent probes and dyes.[1]
Reaction Mechanism and Scientific Rationale
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the highly nucleophilic hydrazine molecule attacks the electron-deficient carbon atom bonded to the chlorine atom on the quinoline ring. The electron-withdrawing nature of the nitrogen atom in the quinoline ring system activates the 6-position towards nucleophilic attack.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate attacks the C-6 position of 6-chloroquinoline. This step forms a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Aromatization (Leaving Group Departure): The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, which is a good leaving group.
-
Protonation: The resulting 6-hydrazinylquinoline is a basic compound. To facilitate isolation and improve stability, it is converted to its hydrochloride salt by treatment with hydrochloric acid.
Diagram of the Reaction Mechanism:
Caption: Synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a synthesis of established procedures and best practices.[2][3] Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 6-Chloroquinoline | ≥98% | Commercially Available | |
| Hydrazine Hydrate | 50-60% aqueous solution | Commercially Available | Caution: Toxic and Corrosive |
| Ethanol | Anhydrous | Commercially Available | |
| Hydrochloric Acid | Concentrated (37%) | Commercially Available | Caution: Corrosive |
| Diethyl Ether | Anhydrous | Commercially Available | |
| Round-bottom flask | Appropriate size | Standard laboratory supplier | |
| Reflux condenser | Standard laboratory supplier | ||
| Magnetic stirrer and stir bar | Standard laboratory supplier | ||
| Heating mantle | Standard laboratory supplier | ||
| Buchner funnel and filter paper | Standard laboratory supplier | ||
| pH paper or pH meter | Standard laboratory supplier | ||
| Standard laboratory glassware | Standard laboratory supplier |
Detailed Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition of Reactants: To the flask, add 6-chloroquinoline (1.0 equivalent) and ethanol. Stir the mixture until the 6-chloroquinoline has completely dissolved.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (typically 5-10 equivalents) to the stirred solution at room temperature. The large excess of hydrazine hydrate helps to drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude 6-hydrazinylquinoline in a minimal amount of a suitable solvent like ethanol or isopropanol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH 1-2).
-
Isolation of Product: The this compound will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Experimental Workflow Diagram:
Sources
A Senior Application Scientist's Technical Guide to 6-Hydrazinylquinoline Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Hydrazinylquinoline Scaffold
In the landscape of modern medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. The introduction of a hydrazine moiety, particularly at the 6-position, transforms this scaffold into a versatile and highly reactive building block. 6-Hydrazinylquinoline hydrochloride is not merely a chemical intermediate; it is a strategic entry point for the synthesis of complex heterocyclic systems.[1] Its utility stems from the nucleophilic character of the terminal nitrogen in the hydrazine group, which allows for the construction of pyrazoles, triazoles, and other key pharmacophores.[2] This guide provides an in-depth examination of its core physicochemical properties, analytical characterization methodologies, and safe handling protocols, grounded in the practical experience of a senior application scientist.
Core Molecular Identity and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a salt, a formulation choice that significantly enhances its stability and handling characteristics compared to the freebase. The protonation of the quinoline nitrogen or the hydrazine group increases its aqueous solubility, a critical factor for many synthetic and biological applications.[3]
Structural and Chemical Identifiers
The compound consists of a quinoline ring system substituted with a hydrazine (-NHNH₂) group at the C6 position, supplied as a hydrochloride salt.
Caption: Structure of this compound.
Tabulated Physicochemical Data
For ease of reference, the core quantitative properties of this compound are summarized below. These values are critical for calculating molar equivalents in reactions, predicting solubility behavior, and ensuring appropriate storage conditions.
| Property | Value | Source(s) |
| CAS Number | 120209-22-5 | [4][5] |
| Molecular Formula | C₉H₁₀ClN₃ | [4][5][6] |
| Molecular Weight | 195.65 g/mol | [1][4][5] |
| IUPAC Name | quinolin-6-ylhydrazine;hydrochloride | [5] |
| Melting Point | 219 - 220 °C | |
| Boiling Point | 401.7 °C at 760 mmHg (Predicted) | [7] |
| Flash Point | 196.7 °C (Predicted) | [7] |
| Appearance | Typically a powder, color may vary | [8] |
| Storage | Sealed in dry, Room Temperature, Inert atmosphere | [4][7] |
Analytical Characterization: A Validating Workflow
The confirmation of identity, purity, and structure is a non-negotiable aspect of scientific integrity. A multi-technique approach is essential for the comprehensive characterization of this compound. The following workflow represents a robust, self-validating system for quality control and structural elucidation.
Caption: A typical workflow for analytical validation.
Spectroscopic Signature
While specific spectra for this exact compound are proprietary or must be generated experimentally, its structure allows for the confident prediction of key spectroscopic features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the arrangement of non-exchangeable protons. In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons on the quinoline ring, typically in the 7.0-9.0 ppm range.[9] The chemical shifts will be influenced by the electron-donating nature of the hydrazine group and the overall effect of protonation. The N-H protons of the hydrazine and the ammonium proton (from HCl) would appear as broad, exchangeable signals, often at a higher chemical shift.[10]
-
Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak for the protonated free base [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C₉H₉N₃, MW ≈ 159.19).[11][12] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include N-H stretching vibrations from the hydrazine group (typically around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations from the aromatic quinoline ring (in the 1500-1650 cm⁻¹ region), and C-H aromatic stretching (above 3000 cm⁻¹).[13][14][15]
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC with UV detection is the industry standard for assessing the purity of aromatic compounds. The quinoline ring possesses a strong chromophore, making it highly sensitive to UV detection. A gradient elution method is chosen to ensure that any potential impurities, which may have significantly different polarities, are effectively separated and eluted from the column.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine compound.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic systems, providing a good response.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Validation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A blank (solvent) injection should be run first to identify any system peaks.
Reactivity and Synthetic Applications
The synthetic value of this compound is centered on the reactivity of the hydrazine group.[16] It serves as a potent binucleophile, enabling the construction of five- and six-membered heterocyclic rings, which are foundational structures in many drug candidates.[2]
Caption: Role as a key intermediate in heterocycle synthesis.
This reactivity makes it a valuable starting material for developing novel compounds with potential biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][17][18] The quinoline core itself can also be functionalized, but reactions involving the hydrazine moiety are most common.
Safety, Handling, and Storage
Trustworthiness: A robust safety protocol is the hallmark of a trustworthy research environment. Hydrazine derivatives, as a class, require careful handling due to potential toxicity.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[19]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20][21] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[4][7] The hydrochloride salt form is generally more stable than the free base.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.
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MedCrave. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. [Link]
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ResearchGate. (PDF) Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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An In-depth Technical Guide to 6-Hydrazinylquinoline Hydrochloride: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of 6-Hydrazinylquinoline Hydrochloride
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] Quinoline derivatives have been instrumental in the development of drugs for a wide range of diseases, including malaria, cancer, and various infections.[2] Within this versatile class of compounds, this compound (CAS Number: 120209-22-5) emerges as a critical building block for the synthesis of novel therapeutic agents. Its reactive hydrazine moiety serves as a versatile handle for the construction of a diverse array of derivatives, particularly hydrazones, which have shown significant promise as anticancer and antimicrobial agents.[3][4] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical properties, reactivity, and applications, with a focus on empowering researchers in their drug discovery and development endeavors.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 120209-22-5 | [5] |
| Molecular Formula | C₉H₁₀ClN₃ | [5] |
| Molecular Weight | 195.65 g/mol | [5] |
| IUPAC Name | quinolin-6-ylhydrazine;hydrochloride | [5] |
| Appearance | Light brown to brown solid | [5] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [5] |
| Solubility | Soluble in water | General chemical knowledge |
Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be approached from readily available quinoline precursors. Two common methods involve the nucleophilic substitution of a haloquinoline or the diazotization of an aminoquinoline followed by reduction.
From 6-Chloroquinoline (Representative Protocol)
A widely applicable method for the synthesis of hydrazinylquinolines is the nucleophilic aromatic substitution of a corresponding chloroquinoline with hydrazine hydrate.[6]
Workflow for Synthesis from 6-Chloroquinoline:
Caption: Synthesis of this compound from 6-chloroquinoline.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloroquinoline (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution. The use of excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Isolation of the Free Base: The resulting residue is treated with water, and the crude 6-hydrazinylquinoline free base can be extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
-
Formation of the Hydrochloride Salt: The crude free base is dissolved in a minimal amount of ethanol, and a solution of hydrochloric acid in ethanol is added dropwise until the precipitation of the hydrochloride salt is complete.
-
Purification: The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
From 6-Aminoquinoline (Diazotization-Reduction)
An alternative route involves the diazotization of 6-aminoquinoline to form a diazonium salt, which is then reduced to the corresponding hydrazine.
Workflow for Synthesis from 6-Aminoquinoline:
Caption: Synthesis via diazotization of 6-aminoquinoline.
Step-by-Step Experimental Protocol:
-
Diazotization: 6-Aminoquinoline (1 equivalent) is dissolved in dilute hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (a significant excess, e.g., 3-4 equivalents) in concentrated hydrochloric acid, also maintained at a low temperature.
-
Workup: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reduction. The resulting precipitate of the tin complex is collected by filtration.
-
Liberation of the Free Base: The collected solid is treated with a strong base, such as a concentrated sodium hydroxide solution, to decompose the complex and liberate the free hydrazine.
-
Extraction and Salt Formation: The free base is then extracted with an organic solvent. The hydrochloride salt is subsequently formed and purified as described in the previous method.
Chemical Reactivity and Derivative Synthesis
The synthetic utility of this compound lies in the high reactivity of the hydrazine moiety. This functional group readily undergoes condensation reactions with carbonyl compounds and can be a precursor for the synthesis of various heterocyclic systems.
Formation of Hydrazones
The most common reaction of 6-hydrazinylquinoline is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone for creating libraries of compounds for biological screening.[6]
General Reaction Scheme:
Caption: Formation of quinoline-hydrazone derivatives.
This reaction typically proceeds under mild acidic catalysis in a protic solvent like ethanol. The resulting hydrazones often possess extended conjugated systems and exhibit interesting photophysical properties, making them useful as fluorescent probes. From a medicinal chemistry perspective, the imine (-N=C-) linkage in hydrazones is a key pharmacophoric element.[4]
Cyclization Reactions: Synthesis of Triazolo[4,3-a]quinolines
The hydrazine functionality can also participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with orthoesters or other suitable one-carbon donors can lead to the formation of triazolo[4,3-a]quinolines, a class of compounds with reported biological activities, including anticonvulsant properties.[7][8]
Applications in Drug Discovery and Research
The primary application of this compound is as a versatile intermediate for the synthesis of compounds with potential therapeutic value. Its derivatives have been investigated for a range of biological activities.
Anticancer Activity
A significant body of research has focused on the anticancer potential of quinoline-hydrazone derivatives. These compounds have been shown to exert their effects through multiple mechanisms of action.
Potential Molecular Targets of Quinoline-Hydrazone Derivatives in Cancer:
Caption: Potential molecular targets and mechanisms of anticancer action for quinoline-hydrazone derivatives.
-
Topoisomerase Inhibition: Some quinoline derivatives have been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately cell death.[9]
-
Tubulin Polymerization Inhibition: Several quinoline-based compounds act as antimitotic agents by interfering with tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and apoptosis.
-
Kinase Inhibition: The quinoline scaffold is present in several approved tyrosine kinase inhibitors. Derivatives of 6-hydrazinylquinoline can be designed to target specific kinases, such as EGFR and VEGFR, which are often overactive in cancer cells and play a key role in tumor growth and angiogenesis.
Table of Anticancer Activities of Representative Quinoline-Hydrazone Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | SH-SY5Y (Neuroblastoma) | 5.7 | [10] |
| (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | Kelly (Neuroblastoma) | 2.4 | [10] |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [1][4] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [1][4] |
| Quinoline thiosemicarbazone 8 | HCT 116 (Colon) | 0.03-0.065 | [3] |
| Quinoline thiosemicarbazone 8 | MCF-7 (Breast) | 0.03-0.065 | [3] |
| Quinoline thiosemicarbazone 8 | U-251 (Glioblastoma) | 0.03-0.065 | [3] |
| Quinoline-hydrazone 5 | MCF-7 (Breast) | 0.98 | [3] |
| Quinoline-hydrazone 5 | HepG2 (Liver) | 1.06 | [3] |
Antimicrobial and Antimalarial Activities
The quinoline core is famously associated with antimalarial drugs like chloroquine. Hydrazone derivatives of quinolines have also been explored for their activity against various pathogens, including bacteria, fungi, and the Plasmodium parasite.[6]
Analytical Characterization
Proper analytical characterization is essential to confirm the identity and purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
Representative ¹H NMR Data (DMSO-d₆, 400 MHz): The proton NMR spectrum of this compound in DMSO-d₆ is expected to show characteristic signals for the quinoline ring protons, as well as exchangeable protons from the hydrazine and hydrochloride moieties. The aromatic region will display a complex pattern of doublets and double doublets corresponding to the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-donating nature of the hydrazine group and the protonation state.
Representative ¹³C NMR Data (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts provide information about the electronic environment of each carbon atom.
High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase HPLC (RP-HPLC) method is crucial for assessing the purity of this compound and for monitoring reaction progress.
A General RP-HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier like acetonitrile or methanol.[11][12]
-
Detection: UV detection at a wavelength where the quinoline chromophore has strong absorbance (e.g., around 230-280 nm).
-
Flow Rate: Typically 1.0 mL/min.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.
Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be expected. Common fragmentation pathways for quinolines include the loss of HCN from the heterocyclic ring.[13][14] The hydrazine side chain may also undergo characteristic fragmentation.
Safety, Handling, and Disposal
Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate safety precautions.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.[15]
Consult the Safety Data Sheet (SDS) for this compound for detailed and specific safety information. [15][17]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its accessible synthesis and the reactivity of its hydrazine group provide a gateway to a vast chemical space of novel quinoline derivatives. The demonstrated anticancer and antimicrobial potential of these derivatives underscores the importance of this intermediate in the ongoing search for new and effective therapeutic agents. This guide has provided a foundational understanding of the synthesis, properties, and applications of this compound, intended to facilitate and inspire further research in this promising area of drug discovery.
References
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. (URL: [Link])
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (URL: [Link])
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MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (URL: [Link])
- MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (URL: not available)
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Mass Spectra of oxygenated quinolines - ResearchGate. (URL: [Link])
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Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC - NIH. (URL: [Link])
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Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. (URL: [Link])
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Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - ResearchGate. (URL: [Link])
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (URL: [Link])
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IC50 values of compounds 16 and 17 against four different cancer cell lines. - ResearchGate. (URL: [Link])
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Synthesis and anticonvulsant activity of 1-formamide-triazolo[4,3-a]quinoline derivatives. (URL: [Link])
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This compound | C9H10ClN3 | CID 53408688 - PubChem. (URL: [Link])
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Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants. (URL: [Link])
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (URL: [Link])
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Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal. (URL: [Link])
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(PDF) A New synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate - ResearchGate. (URL: [Link])
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Supporting Information for - The Royal Society of Chemistry. (URL: [Link])
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Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (URL: [Link])
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Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (URL: [Link])
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SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (URL: [Link])
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(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (URL: [Link])
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: [Link])
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NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (URL: [Link])
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. (URL: [Link])
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An In-depth Technical Guide to 6-Hydrazinylquinoline Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Hydrazinylquinoline hydrochloride, a versatile heterocyclic building block with significant applications in analytical chemistry and pharmaceutical research. We will delve into its fundamental properties, synthesis, key applications, and critical safety protocols, offering field-proven insights to empower researchers in their experimental endeavors.
Core Compound Characteristics
This compound is a quinoline derivative featuring a reactive hydrazinyl group at the 6-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient reagent for various chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for experimental design and execution. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClN₃ | [1][2] |
| Molecular Weight | 195.65 g/mol | [1][2] |
| CAS Number | 120209-22-5 (monohydrochloride) | [1][2] |
| Appearance | Light brown to brown solid | |
| Melting Point | 219 - 220 °C | |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in water. It is also soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO).[3][4] | N/A |
| Storage | Sealed in a dry, room temperature environment. Keep in a dark place under an inert atmosphere. | [5], |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 6-aminoquinoline. The following protocol is a representative method.
Synthetic Workflow Diagram
Caption: Synthetic route from 6-aminoquinoline to this compound.
Detailed Experimental Protocol
Materials:
-
6-Aminoquinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a flask, dissolve 6-aminoquinoline in a solution of concentrated HCl and water, then cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
Continue stirring the mixture at this temperature for an additional 30 minutes after the addition is complete.
-
-
Reduction:
-
In a separate flask, prepare a solution of Tin(II) chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the Tin(II) chloride solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
-
Isolation and Purification:
-
The resulting precipitate of this compound is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove impurities.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Dry the final product under vacuum.
-
Causality of Experimental Choices: The diazotization reaction is performed at low temperatures to prevent the unstable diazonium salt from decomposing. The subsequent reduction with Tin(II) chloride is a standard method for converting diazonium salts to hydrazines. The use of hydrochloric acid throughout the process ensures the formation of the desired hydrochloride salt.
Applications in Research and Development
The unique chemical structure of this compound, combining a heterocyclic quinoline core with a reactive hydrazine group, makes it a valuable tool in several scientific domains.
Analytical Chemistry: Derivatization Agent for Carbonyl Compounds
The hydrazine moiety of this compound reacts readily with aldehydes and ketones to form stable hydrazones. This reaction is exploited in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to enhance the detection and quantification of carbonyl-containing metabolites.
Mechanism of Derivatization:
Caption: Reaction of 6-Hydrazinylquinoline with a carbonyl compound to form a hydrazone.
Advantages of Derivatization with 6-Hydrazinylquinoline:
-
Enhanced Ionization Efficiency: The quinoline ring provides a readily ionizable site, significantly improving the signal intensity in mass spectrometry.
-
Improved Chromatographic Separation: The derivatized analytes exhibit better retention and peak shape on reverse-phase liquid chromatography columns.
-
Specificity: The reaction is highly specific for carbonyl groups, allowing for targeted analysis of aldehydes and ketones in complex biological matrices.
Drug Discovery: A Privileged Scaffold
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its presence in this compound makes this compound an attractive starting point for the synthesis of novel therapeutic agents.
3.2.1. Antimalarial Drug Development:
Quinoline-based drugs, such as chloroquine and quinine, have been mainstays in the treatment of malaria for decades.[6][7] Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite's food vacuole.[6][7][8] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Quinoline antimalarials are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[6][7][8] The 6-hydrazinylquinoline scaffold can be utilized to synthesize novel quinoline derivatives with potential antimalarial activity.
3.2.2. Kinase Inhibitors in Oncology:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7][8] Consequently, kinase inhibitors have emerged as a major class of anticancer drugs.[6][7][8] The quinoline scaffold is a key component of several FDA-approved kinase inhibitors.[8] The hydrazine group in this compound provides a reactive handle for the construction of diverse molecular libraries to screen for novel kinase inhibitors. For example, the hydrazine can be reacted with various aldehydes, ketones, or carboxylic acids to generate a wide range of hydrazone and hydrazide derivatives, which can then be evaluated for their ability to inhibit specific kinases involved in cancer progression.[6][9]
Safety, Handling, and Disposal
Due to the presence of the hydrazine moiety, this compound must be handled with extreme caution. Hydrazine and its derivatives are classified as toxic and potentially carcinogenic.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a potential splash, chemical-resistant overalls should be worn.
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.
Handling and Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.
-
Keep containers tightly closed when not in use.
-
Avoid the formation of dust.
-
Use only non-sparking tools.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.
Conclusion
This compound is a valuable and versatile chemical reagent with significant potential in both analytical and synthetic chemistry. Its utility as a derivatizing agent for carbonyl compounds and as a building block for the synthesis of novel pharmaceutical agents, particularly antimalarials and kinase inhibitors, is well-established. However, its inherent toxicity necessitates strict adherence to safety protocols. By understanding its properties, synthesis, applications, and handling requirements, researchers can effectively and safely leverage this compound to advance their scientific discoveries.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.
- Solomon, V. R., & Lee, H. (2009). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 16(13), 1615–1647.
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MySkinRecipes. This compound. [Link]
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LookChem. Quinoline, 6-hydrazino-, Monohydrochloride. [Link]
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Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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gChem Global. DMSO. [Link]
- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry, 10, 1046428.
- Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). Pharmaceuticals, 16(12), 1735.
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Harnessing the Power of the Hydrazine Moiety: The Mechanism and Application of 6-Hydrazinylquinoline Hydrochloride in Ultrasensitive Analyte Derivatization
An In-Depth Technical Guide
Abstract
For researchers, clinical scientists, and drug development professionals, the accurate quantification of low-abundance analytes is a persistent challenge. Many critical biomolecules, particularly those containing carbonyl groups (aldehydes and ketones), lack the intrinsic physicochemical properties required for sensitive detection by modern analytical platforms like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization provides a powerful solution by covalently "tagging" these analytes to enhance their detectability. This guide provides an in-depth exploration of 6-Hydrazinylquinoline hydrochloride (HQH), a premier derivatizing agent. We will dissect its core mechanism of action, provide field-proven experimental protocols, and illustrate how its unique structure transforms challenging analytes into ideal candidates for ultrasensitive quantification.
The Rationale for Derivatization: Overcoming Analytical Hurdles
In analytical chemistry, derivatization is the strategic chemical modification of an analyte to alter its properties for improved analysis.[1] Analytes that are non-volatile, thermally unstable, or lack a significant chromophore or ionizable group often yield poor chromatographic resolution and low detector response.[2] The primary goals of derivatization are:
-
To Confer Detectability: A derivatizing agent attaches a chromophoric or fluorophoric group to an otherwise "invisible" analyte, enabling strong absorption for UV-Visible detection or emission for fluorescence detection.[1]
-
To Improve Chromatographic Behavior: By increasing the hydrophobicity of small, polar analytes, derivatization enhances retention and peak shape on widely used reversed-phase columns.[3]
-
To Enhance Mass Spectrometric Ionization: The addition of a moiety that is easily protonated or deprotonated drastically improves signal intensity in ESI-MS.[3][4]
This compound is an exemplary reagent designed to achieve all three of these objectives, specifically for carbonyl-containing compounds. Its structure consists of a highly reactive **hydrazine group (-NHNH₂) responsible for the chemical reaction, and a **quinoline backbone that provides the essential photophysical and chromatographic properties.[5]
The Core Mechanism: Nucleophilic Attack and Hydrazone Formation
The efficacy of HQH hinges on a classic organic reaction: the condensation of a hydrazine with a carbonyl compound to form a stable hydrazone. This is a two-step nucleophilic addition-elimination reaction, typically performed pre-column and optimized by mild acid catalysis.
Causality of the Mechanism:
-
Acid Catalysis & Carbonyl Activation: The reaction is initiated in a slightly acidic environment, often using glacial acetic acid.[6] The acid protonates the oxygen atom of the analyte's carbonyl group. This step is critical because it creates a resonance-stabilized carbocation, rendering the carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack.
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine group in HQH possesses a lone pair of electrons, making it a potent nucleophile. This nitrogen attacks the now-activated, electron-deficient carbonyl carbon. The quinoline ring of HQH acts as an electron-donating system, which serves to enhance the nucleophilicity of the hydrazine moiety, making the reaction efficient.[7]
-
Dehydration & Hydrazone Formation: The initial addition forms an unstable carbinolamine intermediate. This intermediate rapidly undergoes dehydration (elimination of a water molecule) to form a new, stable carbon-nitrogen double bond (C=N). The final product is a quinolinyl-hydrazone derivative, where the original analyte is now covalently linked to the quinoline tag.[8][9]
The resulting hydrazone is highly conjugated and stable, making it ideal for subsequent analysis.
Caption: Figure 2: Logical Flow of Analytical Enhancement.
Field-Proven Experimental Protocol: A Self-Validating Workflow
This protocol provides a robust, self-validating framework for the derivatization of carbonyls in complex matrices (e.g., serum, urine) for LC-MS analysis. The trustworthiness of the method is ensured by the parallel processing of a blank, a standard, and the unknown sample.
Reagents & Materials:
-
This compound (HQH)
-
Acetonitrile (ACN), HPLC or Optima grade
-
Glacial Acetic Acid
-
Deionized Water (18.2 MΩ·cm)
-
Analyte standard(s)
-
Sample matrix (e.g., serum, extracted tissue)
-
Microcentrifuge tubes
-
Heating block or water bath set to 60°C
Protocol Steps:
-
Reagent Preparation (Derivatization Solution):
-
Prepare a 10 mM stock solution of HQH in ACN.
-
Prepare the final derivatization solution by mixing HQH stock, ACN, and glacial acetic acid. A typical ratio might be 1:8:1 (v/v/v).
-
Expertise Insight: The fresh preparation of this solution is critical as hydrazines can be susceptible to oxidation over time. Acetic acid serves as the essential catalyst. [6]
-
-
Sample Preparation & Reaction Setup:
-
Blank: In a microcentrifuge tube, add 100 µL of the derivatization solution. This will confirm that no contamination is present in the reagents.
-
Standard: In a separate tube, add a known amount (e.g., 10 µL of a 100 µM standard) of the target analyte and 90 µL of solvent. Add 100 µL of the derivatization solution. This validates reaction efficiency and provides a retention time marker.
-
Sample: In a third tube, add 100 µL of your sample extract (previously prepared by protein precipitation or solid-phase extraction). Add 100 µL of the derivatization solution.
-
-
Derivatization Reaction:
-
Vortex all tubes gently to mix.
-
Incubate all tubes at 60°C for 60 minutes . [7] * Expertise Insight: The choice of 60°C and 60 minutes is based on kinetic studies that show the reaction reaches completion for a wide range of carbonyls under these conditions, ensuring consistent and quantitative derivatization. [7]
-
-
Reaction Quenching and Final Preparation:
-
After incubation, immediately place the tubes on ice for 5 minutes to stop the reaction.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial. Dilute with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid) as needed to ensure compatibility with the LC system.
-
-
LC-MS Analysis:
-
Inject the samples onto a reversed-phase C18 column.
-
Analyze using a gradient elution from high aqueous to high organic mobile phase.
-
Monitor for the [M+H]⁺ ion of the expected hydrazone derivative in the mass spectrometer.
-
Caption: Figure 3: Experimental Workflow for HQH Derivatization.
Performance Data & Applications
The utility of hydrazinoquinoline derivatization is well-documented in metabolomics research for the simultaneous analysis of key metabolic indicators. A study by Lu, Yao, & Chen (2013) on the closely related isomer 2-Hydrazinoquinoline (HQ) demonstrated its effectiveness in derivatizing a range of metabolites for LC-MS analysis, showcasing the power of this chemical class. [8]
| Analyte Class | Example Metabolite | Analytical Improvement via Derivatization | Relevance |
|---|---|---|---|
| Aldehydes | Acetaldehyde | Enables retention on C18 column; forms stable, highly ionizable hydrazone. | Marker of alcohol metabolism and oxidative stress. |
| Ketones | Acetone | Transforms volatile analyte into a non-volatile, easily detectable derivative. | Key indicator of ketosis in diabetic ketoacidosis. [4] |
| Keto Acids | Pyruvic Acid | Reacts with both keto and carboxylic acid groups (with appropriate catalysts), improving chromatographic performance. | Central hub in energy metabolism. |
| Carboxylic Acids | 3-Hydroxybutyric Acid | HQ can derivatize carboxylic acids via esterification, enabling simultaneous analysis with carbonyls. [8]| Primary ketone body in diabetic ketoacidosis. |
This multi-class capability makes HQH and its isomers powerful tools for obtaining a comprehensive snapshot of metabolic status from a single analytical run. [4][8][10]
Conclusion
This compound is more than a simple reagent; it is an enabling technology for the sensitive and reliable quantification of carbonyl-containing analytes. By understanding its core mechanism—an acid-catalyzed nucleophilic addition-elimination—scientists can leverage its power to transform analytically challenging molecules into ideal targets for HPLC and LC-MS analysis. The quinoline tag imparts three essential features: UV-visibility, hydrophobicity for chromatographic separation, and enhanced ionizability for mass spectrometry. The robust, field-proven protocols detailed herein provide a clear path for researchers to successfully implement this technique, unlocking new insights in metabolomics, clinical diagnostics, and drug development.
References
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MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of compounds 5 and 6 with hydrazines. Retrieved from [Link]
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ResearchGate. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
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National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
-
PubMed. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
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RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to 6-Hydrazinylquinoline Hydrochloride: A Versatile Precursor for Modern Heterocyclic Synthesis
Abstract
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2] The strategic functionalization of this scaffold is paramount for the discovery of novel drugs.[3] This technical guide provides an in-depth exploration of 6-hydrazinylquinoline hydrochloride, a highly valuable and versatile precursor for the synthesis of fused heterocyclic systems. We will delve into the causality behind experimental choices, provide validated protocols for the synthesis of key pharmacophores such as pyrazolo[4,3-c]quinolines and triazolo[4,5-c]quinolines, and discuss the practical considerations essential for researchers, scientists, and drug development professionals. This document serves as a practical and authoritative resource for leveraging this key building block in the design and execution of advanced synthetic strategies.
The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.[1][4] Its rigid structure and electron-rich nature allow it to interact with a wide array of biological targets, and its core can be readily modified to fine-tune pharmacokinetic and pharmacodynamic properties.[5] This has led to the development of numerous successful drugs across various therapeutic areas.[2][3] The introduction of a hydrazine group at the 6-position unlocks a powerful synthetic handle, enabling the construction of additional fused heterocyclic rings and expanding the chemical space available for drug design.[6]
| Pharmacological Activity | Examples of Quinoline-Based Drugs | Reference |
| Antimalarial | Chloroquine, Quinine, Mefloquine | [2][5] |
| Antibacterial | Ciprofloxacin, Levofloxacin | [2] |
| Anticancer | Camptothecin, Topotecan | [2][3] |
| Anti-inflammatory | - | [7] |
| Antiviral | Saquinavir | [3] |
| Antihypertensive | Quinapril | [5] |
This compound: Properties and Safe Handling
This compound is the primary subject of this guide.[8] Understanding its properties and handling requirements is the first step in its successful application. The hydrazine moiety (-NHNH₂) is a potent nucleophile, making it an excellent precursor for condensation and cyclization reactions.[6] However, hydrazine derivatives as a class require careful handling due to potential toxicity.[9][10]
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 120209-22-5 | [8][11] |
| Molecular Formula | C₉H₁₀ClN₃ | [8] |
| Molecular Weight | 195.65 g/mol | [8][11] |
| Appearance | Solid (form may vary) | [11] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep tightly closed. | [9][11] |
Table 2.2: GHS Hazard Information for Hydrazine Derivatives
| Hazard Statement | Description | Precautionary Action |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [9][10] |
| H317 | May cause an allergic skin reaction. | [9][10] |
| H350 | May cause cancer. | [9][10] |
| H410 | Very toxic to aquatic life with long-lasting effects. | [9][10] |
| Precautionary Action | Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin.[9] |
Synthesis of Fused Pyrazole-Quinoline Systems: The Pyrazolo[4,3-c]quinoline Core
One of the most direct and high-value applications of 6-hydrazinylquinoline is the synthesis of pyrazolo[4,3-c]quinolines. This scaffold is of significant interest due to its documented biological activities, including potential as anti-inflammatory agents and kinase inhibitors.[12][13] The synthesis relies on the classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.
Causality: The highly nucleophilic terminal nitrogen of the hydrazine moiety preferentially attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl partner. This is followed by an intramolecular condensation of the second nitrogen atom onto the remaining carbonyl group, which, after dehydration, yields the stable aromatic pyrazole ring. The choice of solvent (e.g., ethanol or acetic acid) is critical as it must facilitate the reaction without causing unwanted side reactions. Acid catalysis is often employed to activate the carbonyl groups towards nucleophilic attack.
Experimental Protocol: Synthesis of a Representative 2-Aryl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
This protocol is adapted from methodologies described for the synthesis of related pyrazolo[4,3-c]quinoline structures. Researchers should always conduct their own risk assessment before proceeding.[12][13]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in absolute ethanol.
-
Base Addition: Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free hydrazine base. Stir for 15-20 minutes at room temperature.
-
Dicarbonyl Addition: To the mixture, add the desired 1,3-dicarbonyl compound, for example, a suitable ethyl 2-aryl-3-oxobutanoate (1.0 eq).
-
Reaction: Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, DMF/water) to yield the pure pyrazolo[4,3-c]quinoline derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Fused Triazole-Quinoline Systems: The Triazolo[4,5-c]quinoline Core
The synthesis of the triazolo[4,5-c]quinoline ring system represents another powerful transformation of this compound.[14] This scaffold is also a key feature in various biologically active molecules. The most common strategy involves the conversion of the hydrazine to an azide, followed by an intramolecular cyclization.
Causality: The synthesis begins with the diazotization of the hydrazine group using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This forms a highly reactive diazonium salt intermediate, which readily converts to the corresponding quinolin-6-yl azide. The azide can then undergo a thermal or acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich position of the quinoline ring, followed by tautomerization to yield the aromatic triazole ring.
CRITICAL SAFETY NOTE: Organic azides are potentially explosive. They can be sensitive to heat, shock, and friction. Always handle them with extreme caution, behind a blast shield, and in small quantities. Avoid using metal spatulas for handling.
Experimental Protocol: Synthesis of a Representative Triazolo[4,5-c]quinoline
This protocol is a generalized procedure based on established chemical principles for triazole formation from hydrazines. It must be performed with stringent safety precautions.[15]
-
Diazotization (Step 1): Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled quinoline solution, ensuring the temperature remains below 5 °C. Stir vigorously during the addition. The formation of the azide may be observed by a change in color or the formation of a precipitate.
-
Azide Isolation (Optional/In Situ): The intermediate quinolin-6-yl azide is often used directly in the next step without isolation due to its instability. If isolation is necessary, it must be done with extreme care via extraction into an organic solvent like ethyl acetate, followed by careful drying and concentration at low temperature.
-
Cyclization (Step 2): Gently heat the solution (or the isolated azide in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization. The required temperature can vary significantly (e.g., 100-250 °C) and should be determined empirically. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, an appropriate extraction and purification procedure, such as column chromatography on silica gel, is required to isolate the pure triazolo[4,5-c]quinoline.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion and Future Directions
This compound is an undeniably powerful and versatile precursor in heterocyclic chemistry. Its ability to serve as a nucleophilic building block for the construction of fused pyrazole and triazole rings provides medicinal chemists with reliable pathways to novel and biologically relevant chemical entities.[6][12][13] The protocols described herein offer a validated foundation for the synthesis of pyrazolo[4,3-c]quinolines and triazolo[4,5-c]quinolines. Future research will likely focus on expanding the utility of this precursor in multicomponent reactions, flow chemistry for the safer handling of hazardous intermediates like azides, and the generation of diverse compound libraries for high-throughput screening in drug discovery programs. The continued exploration of this key intermediate will undoubtedly lead to the development of next-generation therapeutics.
References
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- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central.
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- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
- An Extensive Review on Biological Interest of Quinoline and Its Analogues - ResearchG
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- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI.
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- This compound 95% | CAS: 120209-22-5 | AChemBlock.
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- ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - NIH.
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An In-depth Technical Guide to the Reactivity of the Hydrazine Group in 6-Hydrazinylquinoline Hydrochloride
Abstract
6-Hydrazinylquinoline hydrochloride is a versatile bifunctional molecule that serves as a pivotal building block in synthetic and medicinal chemistry. Its structure marries the electronically complex quinoline scaffold, a privileged core in numerous pharmaceuticals, with the highly nucleophilic hydrazine moiety.[1][2][3] This guide provides an in-depth exploration of the reactivity of the hydrazine group within this specific molecular context. We will dissect the key reaction pathways, including nucleophilic additions to carbonyls, subsequent cyclization cascades for heterocycle synthesis, and redox transformations. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but the underlying chemical logic to empower rational design and experimental success.
Introduction: The Molecular Architecture and Properties
This compound presents a fascinating case study in reactivity, where the properties of two distinct functional groups—the quinoline ring and the hydrazine hydrochloride salt—are intimately linked.
Physicochemical Properties
The compound is typically a solid at room temperature, and its hydrochloride salt form confers high solubility in water and polar protic solvents.[3][4] This property is advantageous for certain reaction setups but also presents a key challenge: in its protonated state, the hydrazine group's nucleophilicity is quenched.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN₃ | PubChem[5] |
| Molecular Weight | 195.65 g/mol | PubChem[5] |
| IUPAC Name | quinolin-6-ylhydrazine;hydrochloride | PubChem[5] |
| Hydrogen Bond Donors | 3 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| Topological Polar Surface Area | 50.9 Ų | PubChem[5] |
The Duality of the Hydrazine Group
The hydrazine group (-NHNH₂) is characterized by the "alpha effect," a phenomenon where the presence of adjacent lone pairs enhances nucleophilicity beyond what would be predicted by basicity alone.[6] However, in this compound, the terminal nitrogen is protonated (-NHNH₃⁺), effectively disabling its nucleophilic character. Therefore, the first step in most reactions is the in situ generation of the free base form using a suitable, often mild, base.
Caption: Liberation of the active nucleophile from its salt form.
Core Reactivity: Nucleophilic Addition to Carbonyls
The most fundamental and widely exploited reaction of the hydrazine group is its condensation with aldehydes and ketones to form stable hydrazone derivatives.[7] This reaction serves as a gateway to a vast array of more complex molecules.
Mechanism of Hydrazone Formation
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The deprotonated, nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.
-
Proton Transfer & Elimination: A series of proton transfers results in the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the final C=N double bond of the hydrazone.
This process is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[7] When starting with the hydrochloride salt, the reaction medium is already acidic, but a buffer or a slight excess of a mild base is often optimal to maintain a sufficient concentration of the free hydrazine without neutralizing the catalytic acid.
Caption: Mechanism of hydrazone formation from a carbonyl compound.
Experimental Protocol: Synthesis of a Quinoline Hydrazone
This protocol describes a general method for synthesizing a hydrazone derivative from this compound and a generic aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol (as solvent)
Procedure:
-
Liberation of Free Base: Dissolve this compound and sodium acetate in ethanol in a round-bottom flask. Stir the mixture at room temperature for 15-20 minutes.
-
Causality Note: Sodium acetate acts as a mild base to deprotonate the hydrazine hydrochloride, generating the active nucleophile in situ.
-
-
Aldehyde Addition: Add the aromatic aldehyde to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product, often being less soluble, may precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Quinoline-based hydrazones have been synthesized and shown to possess significant biological activities.[8][9]
Advanced Reactivity: Gateway to Heterocyclic Systems
The true synthetic power of 6-hydrazinylquinoline lies in its use as a scaffold for constructing more complex heterocyclic systems. The hydrazone derivatives are often stable intermediates that can be cyclized under various conditions.
Synthesis of Pyrazolo[c]quinolines
When 6-hydrazinylquinoline reacts with β-dicarbonyl compounds or their equivalents, it can lead to the formation of fused pyrazole rings. The regioselectivity of these reactions can often be controlled by the reaction conditions.[10]
Caption: Workflow for the synthesis of fused pyrazoloquinolines.
Formation of Triazino[5,6-b]quinolines
Cyclization reactions with appropriate reagents can also lead to the formation of six-membered heterocyclic rings fused to the quinoline core, such as the triazino[5,6-b]quinoline system.[11] These complex heterocyclic structures are of great interest in medicinal chemistry due to their diverse biological activities.[2]
Redox Chemistry: The Wolff-Kishner Reduction
Hydrazine is the key reagent in the Wolff-Kishner reduction, a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes under basic conditions.[12]
Mechanism and Applicability
The reaction involves the initial formation of a hydrazone, which is then treated with a strong base (like KOH) at high temperatures. The base deprotonates the nitrogen, initiating a sequence that ultimately leads to the extrusion of nitrogen gas (N₂) and the formation of a carbanion, which is then protonated by the solvent.[12]
Mechanism:
-
Formation of the hydrazone anion via deprotonation.
-
Rearrangement and subsequent deprotonation.
-
Irreversible loss of stable N₂ gas to form a carbanion.
-
Protonation of the carbanion to yield the alkane.
While theoretically possible, applying the Wolff-Kishner reduction to a hydrazone derived from 6-hydrazinylquinoline would require careful consideration of the stability of the quinoline ring under the harsh, high-temperature basic conditions.
Safety and Handling
Hydrazine and its derivatives are toxic and should be handled with appropriate care in a well-ventilated fume hood.[13] Users should wear personal protective equipment, including gloves and safety glasses. Hydrazine hydrochloride is corrosive.[4] All waste should be disposed of according to institutional safety guidelines.
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is dominated by the versatile hydrazine group. The initial deprotonation to its free base form unlocks a rich chemistry, primarily centered on nucleophilic addition to carbonyls to form hydrazones. These intermediates are not merely final products but key gateways to complex, fused heterocyclic systems of significant interest in drug discovery. Understanding the principles of its reactivity—from the necessity of base activation to the mechanisms of condensation and cyclization—is crucial for any scientist looking to leverage this valuable molecular scaffold.
References
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Mayr, H., Breugst, M., & Ofial, A. R. (2011). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available from: [Link]
-
Smaïhi, M., et al. (2002). Regioselective synthesis of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones by the cyclization of 3-acyl-4-methoxy-1-methylquinolinones with hydrazines. ResearchGate. Available from: [Link]
-
Macson Labs. (n.d.). Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. Macson Labs. Available from: [Link]
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Zhu, S., & Wang, Q. (2020). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available from: [Link]
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Wills, B. K., & Aks, S. E. (2023). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. Available from: [Link]
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Zhu, S., & Wang, Q. (2020). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]
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El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal. Available from: [Link]
-
Chitrala, T., & Khan, F. R. N. (2020). Radical Transformations towards the Synthesis of Quinoline: A Review. ResearchGate. Available from: [Link]
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Slouka, J., & Pec, P. (1982). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[6][10][14]Triazino[5,6-b]quinoline Derivatives. ResearchGate. Available from: [Link]
-
Katariya, K. D., et al. (2019). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry. Available from: [Link]
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Singh, A., & Avula, S. (2021). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ResearchGate. Available from: [Link]
-
LibreTexts Chemistry. (2023). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine. Organic Chemistry Portal. Available from: [Link]
-
Al-Ostath, R. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]
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Sari, Y., & Sembiring, L. (2019). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. Available from: [Link]
-
Clench, M. R., et al. (2012). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydrazinylquinoline. PubMed. Available from: [Link]
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Navigating the Labyrinth of Stability: A Technical Guide to 6-Hydrazinylquinoline Hydrochloride
For the vanguard of research and development, an intimate understanding of a compound's stability is not merely a matter of protocol, but a cornerstone of experimental reproducibility and therapeutic efficacy. This guide offers a deep dive into the stability and optimal storage conditions for 6-Hydrazinylquinoline hydrochloride, a critical building block in modern medicinal chemistry. As a Senior Application Scientist, my aim is to bridge the gap between theoretical chemistry and practical laboratory application, providing you with the insights necessary to ensure the integrity of this vital reagent.
The Chemical Persona of this compound
This compound (C₉H₁₀ClN₃) is a heterocyclic compound featuring a quinoline core functionalized with a hydrazine group at the 6th position, presented as a hydrochloride salt.[1] This structure imparts a unique reactivity profile, making it a valuable synthon in the synthesis of a diverse array of bioactive molecules. However, the very features that make it a potent synthetic tool—the nucleophilic hydrazine moiety and the aromatic quinoline ring—also render it susceptible to specific degradation pathways. An appreciation of its molecular architecture is the first step in mastering its handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN₃ | PubChem[1] |
| Molecular Weight | 195.65 g/mol | PubChem[1] |
| IUPAC Name | quinolin-6-ylhydrazine;hydrochloride | PubChem[1] |
| CAS Number | 120209-22-5 | PubChem[1] |
The Nemesis of Stability: Unraveling Degradation Pathways
The stability of this compound is a delicate equilibrium, easily perturbed by environmental factors. The primary antagonist to its integrity is oxidation . The hydrazine group (-NHNH₂) is a strong reducing agent and is consequently prone to oxidation, a process that can be catalyzed by trace metal ions and accelerated by the presence of oxygen.[2][3][4][5]
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, we can infer the most probable routes based on the known chemistry of hydrazines and quinolines.
The Oxidative Cascade
The oxidation of the hydrazine moiety is the most likely degradation pathway. This can proceed through a series of steps, potentially leading to the formation of a diazonium species, which can then be further transformed. The quinoline ring itself is relatively stable to oxidation under mild conditions, but the presence of the electron-donating hydrazine group can activate the ring towards oxidative processes under more forcing conditions.
Caption: Postulated primary oxidative degradation pathway.
The Influence of pH and Hydrolysis
The hydrochloride salt form of the compound suggests that it is more stable in acidic conditions. In alkaline or neutral aqueous solutions, the free base of the hydrazine is more prevalent, which is generally more susceptible to oxidation.[4] While hydrolysis of the C-N bond connecting the hydrazine group to the quinoline ring is a possibility, it typically requires more drastic conditions (e.g., strong acid or base and heat).
A Fortress for Stability: Optimal Storage and Handling Protocols
To safeguard the integrity of this compound, a multi-faceted approach to storage and handling is paramount. The following protocols are designed as a self-validating system to minimize degradation.
Long-Term Storage: The Sanctum Sanctorum
For long-term storage, the objective is to create an environment that is antithetical to the compound's degradation pathways.
-
Temperature: Store at 2-8°C .[4] Refrigeration slows down the kinetics of potential degradation reactions. While some suppliers suggest room temperature storage, refrigerated conditions provide an extra layer of protection against thermal stress.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxidation. After each use, the container should be purged with an inert gas before sealing.
-
Light: Protect from light. Store in an amber vial or in a light-proof secondary container. Photodegradation is a potential risk for many aromatic compounds.
-
Moisture: Keep the container tightly sealed in a dry environment. The compound is a hydrochloride salt and can be hygroscopic. Absorbed moisture can facilitate degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes reaction kinetics. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation. |
| Light | Protect from light | Prevents photodegradation. |
| Moisture | Dry, tightly sealed | Prevents hydrolysis and moisture-mediated degradation. |
Handling in the Laboratory: A Matter of Precision
Proper handling during experimental use is as crucial as long-term storage.
-
Work Environment: Handle in a well-ventilated area, preferably under a chemical fume hood.
-
Inert Gas Blanket: When weighing or transferring the solid, do so under a gentle stream of inert gas if possible.
-
Solution Preparation: Prepare solutions fresh for each experiment. Avoid storing stock solutions for extended periods, especially if not protected from light and air. If a stock solution must be stored, it should be refrigerated, protected from light, and purged with an inert gas.
-
Solvent Choice: Use dry, de-gassed solvents for preparing solutions to minimize exposure to oxygen and water.
Validating Integrity: A Protocol for Stability Assessment
To ensure the reliability of your experimental results, periodic assessment of the purity of your this compound stock is recommended. A forced degradation study can also provide valuable insights into its stability profile under your specific experimental conditions.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the compound's susceptibility to different stressors.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep an aliquot of the solid compound in an oven at 60°C for 24 hours. Then, dissolve in the solvent to the stock concentration.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage degradation of this compound under each condition.
-
If using LC-MS, attempt to identify the mass of the major degradation products to propose their structures.
-
Caption: Workflow for a forced degradation study.
Conclusion: From Knowledge to Practice
The chemical integrity of this compound is a prerequisite for its successful application in research and drug development. By understanding its inherent vulnerabilities—primarily to oxidation—and implementing stringent storage and handling protocols, researchers can ensure the consistency and reliability of their work. The proactive validation of its stability through systematic studies further empowers scientists to navigate the complexities of their experimental endeavors with confidence. This guide serves not as a rigid set of rules, but as a dynamic framework to be adapted and integrated into your laboratory's best practices, ultimately fostering a culture of scientific rigor and excellence.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
- Thiem, T. L., et al. (1997). The chemical and biochemical degradation of hydrazine.
- Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines.
- Gumieniczek, A., et al. (2017). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.
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MDPI. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. [Link]
-
MDPI. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Data of 6-Hydrazinylquinoline Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 6-hydrazinylquinoline hydrochloride, a key intermediate in medicinal chemistry and materials science.[1] Aimed at researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a comprehensive characterization of the molecule. Beyond presenting raw data, this guide emphasizes the causality behind experimental choices and the logic of spectral interpretation. It establishes a self-validating framework where each analytical technique corroborates the others, ensuring high confidence in the structural elucidation. Detailed, field-proven protocols for data acquisition are provided, alongside visual aids and references to authoritative sources, to empower researchers in their own analytical endeavors.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinoline ring system functionalized with a hydrazinyl group at the 6-position.[2] The quinoline moiety is a prevalent scaffold in pharmacology, known for its diverse biological activities, including roles in antimalarial and anticancer agents.[1][3] The hydrazine group is a highly reactive nucleophile, making this compound a versatile building block for synthesizing more complex molecules, such as pyrazoles and other heterocyclic systems, through condensation reactions.[4] Its hydrochloride salt form enhances stability and solubility in polar solvents, which is advantageous for both synthesis and analytical characterization.
Chemical Identity and Structure
-
Chemical Name: quinolin-6-ylhydrazine;hydrochloride[2]
The structural integrity of this molecule is the foundation for its chemical reactivity and biological function. Therefore, unambiguous confirmation of its structure is paramount, a task for which spectroscopic methods are ideally suited.[5]
Caption: Structure of this compound with atom numbering.
The Integrated Spectroscopic Workflow: A Self-Validating System
Caption: Integrated workflow for spectroscopic structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.
Rationale and Experimental Protocol
Causality Behind Experimental Choices:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the hydrochloride salt, and its residual proton signal (at ~2.50 ppm) does not overlap with the key aromatic or hydrazinyl proton signals. Furthermore, its ability to engage in hydrogen bonding slows the exchange of labile N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.
-
Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is optimal. This provides a strong signal-to-noise ratio for a ¹³C spectrum within a reasonable acquisition time (1-2 hours) while preventing the line broadening that can occur in overly concentrated ¹H NMR samples.[7][8]
Protocol: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Accurately weigh 15 mg of this compound into a clean, dry vial.[8]
-
Dissolution: Add 0.7 mL of DMSO-d₆. Vortex the vial until the solid is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[9]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire 16-32 scans.
-
Set a spectral width of -2 to 12 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire 1024-2048 scans.
-
Set a spectral width of 0 to 200 ppm.
-
Use a proton-decoupled pulse program.
-
Spectral Interpretation
The predicted NMR data is based on the analysis of similar quinoline and hydrazine structures.[10][11]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.65 | dd (J ≈ 4.2, 1.7 Hz) | 1H | H-2 | Adjacent to ring nitrogen, highly deshielded. |
| ~8.20 | d (J ≈ 8.8 Hz) | 1H | H-4 | Part of the pyridine-like ring system. |
| ~7.85 | d (J ≈ 2.5 Hz) | 1H | H-5 | Ortho to the electron-donating hydrazinyl group. |
| ~7.60 | d (J ≈ 9.0 Hz) | 1H | H-8 | Peri-position to the nitrogen, deshielded. |
| ~7.40 | dd (J ≈ 9.0, 2.5 Hz) | 1H | H-7 | Coupled to both H-8 and H-5. |
| ~7.30 | dd (J ≈ 8.8, 4.2 Hz) | 1H | H-3 | Coupled to both H-2 and H-4. |
| ~9.50 (broad) | s | 1H | NH (hydrazine) | Labile proton, broadened by exchange and quadrupole effects. |
| ~4.50 (broad) | s | 2H | NH₂ (hydrazine) | Labile protons, position and width are highly variable. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~148.0 | C-2 | Carbon adjacent to nitrogen in a heteroaromatic ring. |
| ~145.0 | C-8a | Bridgehead carbon adjacent to nitrogen. |
| ~144.0 | C-6 | Carbon bearing the electron-donating hydrazinyl group. |
| ~135.0 | C-4 | Deshielded carbon in the pyridine-like ring. |
| ~129.0 | C-8 | Aromatic CH carbon. |
| ~127.0 | C-4a | Bridgehead carbon. |
| ~122.0 | C-3 | Aromatic CH carbon. |
| ~120.0 | C-7 | Aromatic CH carbon. |
| ~108.0 | C-5 | Shielded by the ortho-hydrazinyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[12]
Rationale and Experimental Protocol
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples.[13] It requires minimal to no sample preparation, unlike traditional KBr pellet methods, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the crystal.[12][14] The penetration depth of the IR beam is only a few microns, making it a surface-sensitive technique ideal for powders.[14]
Protocol: ATR-FTIR Data Acquisition
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with isopropanol and acquire a background spectrum. This is crucial to subtract the absorbance from air (CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the crystal.[13][15]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring optimal contact between the sample and the ATR crystal.[16]
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Spectral Interpretation
The spectrum of this compound will be dominated by vibrations from the N-H bonds of the hydrazinyl group and the aromatic C-H and C=C/C=N bonds of the quinoline ring.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3400-3200 (broad) | N-H Stretch | Hydrazine (-NH-NH₂) | The presence of multiple, broad peaks is characteristic of symmetric and asymmetric stretching of the N-H bonds, with broadening due to hydrogen bonding.[4] |
| 3100-3000 | Aromatic C-H Stretch | Quinoline Ring | Sharp, medium-intensity peaks typical for sp² C-H bonds. |
| ~2800 (broad) | N⁺-H Stretch | Ammonium Salt | A very broad absorption is expected from the protonated hydrazine moiety (R-NH₂-NH₃⁺), a key feature of the hydrochloride salt.[17][18] |
| 1620-1580 | C=C and C=N Stretch | Quinoline Ring | Strong absorptions from the stretching of the aromatic and heteroaromatic ring system. |
| ~1600 | N-H Bend (Scissoring) | Hydrazine (-NH₂) | A strong bending vibration characteristic of primary amine groups. |
| 850-800 | C-H Out-of-Plane Bend | Substituted Benzene | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as the ultimate confirmation of its identity.[19][20]
Rationale and Experimental Protocol
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is the ideal method for this compound.[21] As a "soft" ionization technique, it imparts minimal energy to the analyte, reducing fragmentation and typically producing an abundant protonated molecular ion ([M+H]⁺).[22][23] This is perfect for confirming the molecular weight of the free base. The compound is already polar and contains basic nitrogen atoms, making it readily protonated in the ESI source.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF, is essential. It provides a mass measurement with high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula.
Protocol: ESI-HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid. The acid ensures the analyte is protonated.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate the spectrometer in positive ion mode to detect the [M+H]⁺ ion.
-
Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).
-
Mass Calibration: Ensure the instrument is properly calibrated to achieve high mass accuracy.
Data Interpretation
The analysis will focus on identifying the protonated molecular ion of the free base (C₉H₉N₃). The hydrochloride salt will dissociate in solution.
Table 4: Predicted ESI-HRMS Data
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Elemental Formula |
|---|
| [M+H]⁺ | 160.0869 | (Experimental Value) | < 5 | C₉H₁₀N₃⁺ |
-
Expected Result: The primary observation will be an ion peak at an m/z value extremely close to 160.0869. The high-resolution measurement will differentiate this formula from other potential isobaric compounds.
-
Isotope Pattern: The isotopic distribution pattern for this ion will also be observed, with a smaller A+1 peak (from ¹³C) at approximately m/z 161.0903, further confirming the number of carbon atoms in the molecule.
Conclusion: Synthesizing a Trustworthy Structural Identity
The structural elucidation of this compound is a prime example of the power of an integrated analytical approach.
-
NMR definitively established the carbon-hydrogen framework, showing the characteristic signals of a 6-substituted quinoline ring and confirming the presence of the hydrazinyl protons.
-
IR spectroscopy provided clear evidence for the key functional groups: the N-H bonds of the hydrazine, the aromatic C-H and C=C/C=N bonds of the quinoline core, and the broad N⁺-H stretch confirming the hydrochloride salt form.
-
ESI-HRMS delivered the final piece of the puzzle, confirming the exact molecular weight and elemental formula of the parent molecule with high precision.
Each technique provided orthogonal, non-overlapping information that, when combined, creates a self-validating and unambiguous structural assignment. This rigorous, multi-faceted characterization provides the high level of confidence required for professionals in research and drug development to proceed with this molecule in their downstream applications.
References
- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Vertex AI Search.
- Marella, A., et al. (2013). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
- de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
- Ho, C. S., Lam, C. W., & Chan, M. H. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2018). Molecules.
- Guide to FT-IR Spectroscopy. (n.d.). Bruker.
- MALDI or ESI which is suitable for small molecules? (2013). ResearchGate.
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.
- Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters.
- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). YouTube.
- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
- 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. (2025). ResearchGate.
- How to make an NMR sample. (n.d.). University of Ottawa.
- This compound. (n.d.). MySkinRecipes.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- 6-Chloro-4-hydrazinoquinoline. (n.d.). Benchchem.
- NMR Sample Preparation. (n.d.). Iowa State University.
- Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis.
- This compound. (n.d.). PubChem.
- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2022). Molecules.
- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
- Hydrazine dihydrochloride. (n.d.). NIST WebBook.
- Hydrazine, p-tolyl-, hydrochloride. (n.d.). NIST WebBook.
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- 4. benchchem.com [benchchem.com]
- 5. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Ultrasensitive Quantification of Carbonyl Compounds in Complex Matrices using 6-Hydrazinylquinoline Hydrochloride Derivatization and LC-MS/MS
Introduction: The Challenge and Solution for Carbonyl Analysis
Carbonyl compounds, such as aldehydes and ketones, are ubiquitous molecules of significant interest in pharmaceutical sciences, clinical diagnostics, and environmental monitoring. They can be critical biomarkers for oxidative stress, indicators of drug stability, or key components in metabolic pathways.[1] However, the direct analysis of low-molecular-weight carbonyls by liquid chromatography-mass spectrometry (LC-MS) is fraught with challenges. Their high volatility, poor chromatographic retention on reversed-phase columns, and low ionization efficiency in common MS sources like electrospray ionization (ESI) result in poor sensitivity and unreliable quantification.[2]
To overcome these analytical hurdles, chemical derivatization is an essential strategy.[3] This process involves reacting the carbonyl compound with a carefully selected reagent to form a new, more analytically amenable derivative. An ideal derivatization agent should react specifically and rapidly with the target functional group, while introducing a moiety that enhances chromatographic retention and, most importantly, dramatically improves ionization efficiency.
6-Hydrazinylquinoline hydrochloride (HQ) is an advanced derivatization reagent designed for this purpose. The hydrazine group (-NHNH₂) reacts specifically with the carbonyl group (C=O) of aldehydes and ketones to form a stable hydrazone (C=N-NH-).[4][5] The quinoline structure provides two key advantages for LC-MS analysis:
-
Enhanced Chromatographic Retention: The bulky, hydrophobic quinoline ring significantly increases the derivative's affinity for reversed-phase (e.g., C18) columns, improving separation from interfering matrix components.[6]
-
Superior Ionization Efficiency: The quinoline ring contains a nitrogen atom that is readily protonated, making the derivative highly responsive in positive-ion ESI-MS and leading to substantial improvements in signal intensity and detection limits.[2][7]
This application note provides a comprehensive, field-proven protocol for the sensitive and robust quantification of carbonyl compounds in various matrices using this compound derivatization followed by LC-MS/MS analysis.
Principle of the Method: Hydrazone Formation
The core of this method is the nucleophilic addition reaction between the hydrazine moiety of 6-Hydrazinylquinoline and the electrophilic carbon of a carbonyl group. The reaction proceeds via a two-step mechanism to form a stable Schiff base, specifically a hydrazone.[6][8] This covalent modification effectively "tags" the carbonyl analyte with the highly detectable quinoline group.
The reaction is typically facilitated by coupling agents and a mild acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the hydrazine.
Caption: Reaction of a carbonyl with 6-Hydrazinylquinoline.
Materials and Reagents
-
Derivatization Reagent: this compound (CAS: 120209-22-5).[9][10]
-
Coupling Agents:
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade).
-
Mobile Phase Additives: Formic acid (FA, LC-MS grade).
-
Internal Standard (IS): An isotopically labeled carbonyl compound (e.g., ¹³C-Formaldehyde) or a structural analog not present in the sample.
-
Standard Compounds: High-purity standards of the target carbonyl analytes (e.g., formaldehyde, acetaldehyde, acetone).
-
Equipment:
-
LC-MS/MS system with ESI source.
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Heating block or water bath.
-
Calibrated pipettes.
-
Autosampler vials with inserts.
-
Experimental Protocols
This workflow is designed to ensure complete derivatization, efficient cleanup, and robust analysis.
Caption: Overall experimental workflow for carbonyl analysis.
Protocol 1: Preparation of Stock Solutions
-
Carbonyl Standard Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of each carbonyl standard in 10 mL of ACN. For volatile compounds, use a chilled solvent and sealed vial.
-
Internal Standard Stock (1 mg/mL): Prepare the IS stock in the same manner.
-
Working Standard Mixture: Prepare a mixed working solution from the individual stocks by diluting them in ACN. This solution will be used to create the calibration curve.
-
Derivatization Cocktail (Prepare Fresh Daily): In a light-protected vial, prepare a solution in ACN containing:
-
1 mM this compound
-
1 mM DPDS
-
1 mM TPP Vortex thoroughly until all components are dissolved.
Rationale (Expertise & Experience): The coupling agents DPDS and TPP are used to facilitate the reaction, particularly for the derivatization of carboxylic acids if present, but have also been shown to be effective for robust carbonyl derivatization in complex mixtures.[6][8] Preparing the cocktail fresh is critical as the reagents can degrade over time.
-
Protocol 2: Derivatization of Standards and Samples
-
Calibration Standards:
-
In a series of microcentrifuge tubes, add appropriate volumes of the Working Standard Mixture to create a calibration curve (e.g., 8 points ranging from 1 ng/mL to 1000 ng/mL).
-
Add a fixed amount of Internal Standard to each tube.
-
Evaporate the solvent under a gentle stream of nitrogen if necessary.
-
Reconstitute in 10 µL of sample matrix or a surrogate solvent (e.g., water/ACN).
-
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), add 10 µL to a microcentrifuge tube.
-
Add a fixed amount of Internal Standard.
-
For protein-containing samples like plasma, a protein precipitation step (e.g., adding 4 volumes of cold ACN, vortexing, and centrifuging) should be performed prior to taking the 10 µL aliquot.
-
-
Derivatization Reaction:
-
To each standard and sample tube, add 100 µL of the freshly prepared Derivatization Cocktail.
-
Vortex each tube for 30 seconds.
-
Incubate the reaction mixture in a heating block at 60°C for 60 minutes .[6]
-
After incubation, immediately chill the tubes on ice for 5 minutes to stop the reaction.
-
-
Final Preparation:
-
Add 100 µL of LC-MS grade water to each tube.
-
Vortex and then centrifuge at >12,000 x g for 10 minutes to pellet any precipitates.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
Rationale (Expertise & Experience): The increased hydrophobicity of the HQ-hydrazone derivatives makes them ideal for separation on a C18 column.[6][11] Positive ESI mode is used because the quinoline nitrogen is easily protonated, leading to a strong [M+H]⁺ signal.[6] A gradient elution is necessary to separate early-eluting derivatives from more retained ones and matrix components.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. (Optimize as needed) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Key Parameters | Optimize spray voltage, source temperature, and gas flows for the specific instrument. |
MRM Transition Development: For each target analyte, determine the precursor ion ([M+H]⁺) by infusing the derivatized standard. Then, perform a product ion scan to identify the most stable and abundant fragment ions for quantification (Quantifier) and confirmation (Qualifier).
Performance Characteristics
The use of 6-Hydrazinylquinoline derivatization provides excellent analytical performance, with significant improvements in sensitivity compared to other methods.[12]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | Low pg/mL to sub-ng/mL range |
| Limit of Quantification (LOQ) | Mid pg/mL to low ng/mL range |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Reaction Efficiency | > 95% under optimized conditions |
(Note: These values are representative and should be determined for each specific analyte and matrix during method validation.)
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low Signal / Poor Peak Area | 1. Degraded derivatization cocktail. 2. Incomplete reaction. 3. Ion suppression. | 1. Prepare the cocktail fresh before each use. 2. Ensure incubation time and temperature are correct. 3. Dilute the sample further; check for matrix effects. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Excess derivatization reagent. | 1. Use high-purity LC-MS grade reagents. 2. Optimize the LC gradient to separate analytes from the excess reagent peak. |
| Poor Peak Shape | 1. Column degradation. 2. Incompatible sample solvent. | 1. Flush or replace the analytical column. 2. Ensure the final sample solvent composition is similar to the initial mobile phase. |
| Inconsistent Results | 1. Inconsistent sample/standard preparation. 2. Temperature fluctuations during reaction. | 1. Use a calibrated pipette and consistent technique. 2. Ensure the heating block provides uniform temperature to all samples. |
Conclusion
The protocol detailed in this application note demonstrates that derivatization with this compound is a highly effective and robust strategy for the quantitative analysis of carbonyl compounds by LC-MS/MS. This method overcomes the inherent analytical difficulties associated with these molecules by forming stable hydrazone derivatives with vastly improved chromatographic and mass spectrometric properties. The resulting increases in sensitivity, specificity, and reliability make this approach an invaluable tool for researchers, scientists, and drug development professionals in a wide range of applications.
References
-
Weber, D., et al. (2015). Validation of protein carbonyl measurement: a multi-centre study. Redox Biology, 4, 191-199. [Link]
-
LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC. LCGC International. [Link]
-
Lu, Y., et al. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. ResearchGate. [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1011. [Link]
-
Han, J., & Lin, K. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 698. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
-
LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Pang, X., et al. (2020). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. International Journal of Environmental Research and Public Health, 17(21), 8153. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
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-
Fruk, L., & Niemeyer, C. M. (2009). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines: Experimental and theoretical results. ResearchGate. [Link]
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Lu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. [Link]
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Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-467. [Link]
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Feng, J., et al. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Atmospheric Measurement Techniques, 7(10), 3531-3542. [Link]
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Keevil, B. G., et al. (2013). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 938, 50-57. [Link]
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BdS 71. (2021, December 16). Lesson 13: Reactions of Carbonyl Compounds with Hydrazine | Topic. YouTube. [Link]
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Application Note: High-Sensitivity Profiling of Aldehydes Using 6-Hydrazinylquinoline Hydrochloride Derivatization for LC-MS Analysis
Abstract
Aldehydes are a critical class of carbonyl compounds, acting as key biomarkers for oxidative stress, metabolic disorders, and environmental exposure. Their inherent reactivity and volatility, however, present significant analytical challenges. This application note provides a comprehensive protocol for the derivatization of aldehydes using 6-Hydrazinylquinoline hydrochloride (6-HQ), a highly effective reagent for enhancing their stability and detectability in complex biological matrices via Liquid Chromatography-Mass Spectrometry (LC-MS). The quinoline moiety imparts increased hydrophobicity, improving chromatographic retention on reversed-phase columns, and provides a readily ionizable site for sensitive mass spectrometric detection.[1][2][3] We present the underlying reaction mechanism, a detailed step-by-step protocol, optimization parameters, and a workflow for robust and reproducible quantification of aldehydes for research, clinical, and drug development applications.
Introduction: The Rationale for Aldehyde Derivatization
Aldehydes are products and regulators of numerous metabolic pathways.[1][2] Their quantification in biological fluids is essential for understanding the pathophysiology of various diseases. However, direct analysis is hampered by their poor ionization efficiency, thermal instability, and low retention in typical reversed-phase liquid chromatography (RPLC) systems.[1][4] Chemical derivatization addresses these issues by converting the aldehyde into a more stable and analytically amenable product.[5][6]
The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a well-established and robust nucleophilic addition reaction.[4][7][8] The resulting hydrazone is significantly more stable than the parent aldehyde.[9][10][11] 6-Hydrazinylquinoline (6-HQ) stands out as a superior derivatizing agent for several reasons:
-
Enhanced Chromatographic Performance: The quinoline ring system is more hydrophobic than smaller aromatic tags (e.g., pyridine), leading to better retention and separation on C18 columns.[1]
-
Improved MS Sensitivity: The quinoline nitrogen is readily protonated, making the resulting hydrazone derivatives highly responsive in positive-ion electrospray ionization (ESI) mode for mass spectrometry.[1][12]
-
Reaction Specificity: The hydrazine group reacts specifically with the carbonyl group of aldehydes and ketones, ensuring targeted analysis.[1][3]
Reaction Mechanism: Hydrazone Formation
The derivatization of an aldehyde with 6-Hydrazinylquinoline proceeds via a nucleophilic addition-elimination reaction to form a stable quinolinylhydrazone. The reaction is typically acid-catalyzed, which serves to activate the aldehyde's carbonyl carbon for nucleophilic attack.
The mechanism unfolds in two primary stages:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine group of 6-HQ, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine intermediate.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a stable C=N double bond, yielding the final hydrazone product.[4][8]
This reaction effectively "tags" the aldehyde with the 6-HQ molecule, rendering it suitable for sensitive LC-MS analysis.
Experimental Protocol: Derivatization of Aldehydes with 6-HQ
This protocol is optimized for the derivatization of aldehydes in biological samples (e.g., plasma, urine, cell lysates) or standard solutions.
Required Materials and Reagents
-
This compound (CAS: 120209-22-5)
-
Aldehyde standard(s) or sample
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Vortex mixer
-
Heating block or water bath set to 60 °C
-
Centrifuge
-
2 mL amber glass autosampler vials with PTFE-lined caps
Reagent Preparation
-
6-HQ Derivatization Solution (1 mM): Dissolve 1.96 mg of this compound in 10 mL of Acetonitrile. Sonicate briefly to ensure complete dissolution. Prepare this solution fresh daily and store it in an amber vial to protect it from light.
-
Aldehyde Standard Stock Solution (10 mM): Prepare a stock solution of the target aldehyde(s) in ACN or an appropriate solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using ACN to create a calibration curve (e.g., 1 µM to 100 µM).
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a protein precipitation step. Add 300 µL of ice-cold ACN to 100 µL of the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a clean 2 mL amber vial.
-
For standard solutions, place 100 µL of each working standard into a separate 2 mL amber vial.
-
-
Derivatization Reaction:
-
Add 100 µL of the 1 mM 6-HQ Derivatization Solution to each vial containing the sample supernatant or standard.
-
Add 5 µL of 1% Formic Acid in ACN to each vial to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the vials in a heating block at 60 °C for 60 minutes.[13][14] This temperature and time have been shown to be optimal for driving similar hydrazone formation reactions to completion.[13]
-
-
Final Sample Preparation for LC-MS:
-
After incubation, cool the vials to room temperature.
-
Add 800 µL of LC-MS grade water to each vial to dilute the sample and ensure compatibility with the initial mobile phase conditions.
-
Vortex briefly.
-
The sample is now ready for injection into the LC-MS system.
-
Workflow and Parameter Summary
The entire process, from sample collection to data analysis, can be visualized as a streamlined workflow.
Caption: Experimental workflow for aldehyde derivatization with 6-HQ.
Table 1: Key Experimental Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Derivatization Reagent | 6-Hydrazinylquinoline HCl | Provides hydrophobicity for RPLC and high ionization efficiency.[1][3] |
| Reagent Concentration | 1 mM in Acetonitrile | Ensures a molar excess to drive the reaction to completion. |
| Reaction Solvent | Acetonitrile | Aprotic solvent that effectively solubilizes reagents and does not interfere with the reaction.[13] |
| Catalyst | Formic Acid (final conc. ~0.02%) | Acid catalysis activates the carbonyl group for nucleophilic attack. |
| Reaction Temperature | 60 °C | Provides sufficient thermal energy to overcome the activation barrier without degrading the analyte or product.[13][14] |
| Reaction Time | 60 minutes | Ensures the reaction proceeds to completion for a wide range of aldehydes.[13][14] |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separating moderately hydrophobic molecules like the 6-HQ derivatives.[1][12] |
| MS Detection Mode | Positive Electrospray Ionization (ESI+) | The quinoline nitrogen is readily protonated, leading to strong [M+H]⁺ signals.[1][12] |
Trustworthiness and Validation: Ensuring Reliable Results
To ensure the accuracy and reliability of the data generated using this protocol, the following validation steps are essential:
-
Method Blank: A "sample" containing only the precipitation solvent (ACN) should be run through the entire derivatization and analysis process. This helps identify any contamination from reagents or labware.
-
Calibration Curve: A multi-point calibration curve using certified standards must be prepared and analyzed with each batch of samples to ensure accurate quantification.
-
Quality Controls (QCs): Prepare low, medium, and high concentration QC samples by spiking a representative matrix (e.g., pooled plasma) with known amounts of the aldehyde standards. These QCs should be analyzed alongside the unknown samples to assess the accuracy and precision of the assay.
-
Derivative Stability: While hydrazones are generally stable, it is advisable to analyze samples within 24-48 hours of derivatization.[9][11] If longer storage is needed, stability should be formally assessed by storing derivatized QCs at 4 °C and analyzing them at various time points.
By incorporating these measures, the protocol becomes a self-validating system, providing high confidence in the final quantitative results.
References
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Al-Sanea, M. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(21), 7258. Available at: [Link]
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Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available at: [Link]
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Al-Sanea, M. M., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. RSC Advances, 12(43), 28249-28271. Available at: [Link]
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Herberth, A., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Available at: [Link]
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University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. University of Cape Town Open Educational Resources. Available at: [Link]
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The Organic Chemistry Tutor. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]
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OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. OpenStax. Available at: [Link]
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Wang, Q., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. Organic Letters, 19(4), 854-857. Available at: [Link]
-
Lötjönen, S., & Lukkari, P. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available at: [Link]
-
The Chemistry Department, Faculty of Science, Mansoura University. (2015). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[9][11][15]triazino[2,3-c]-quinazolin-2-one Derivatives. Molecules, 20(8), 15008-15024. Available at: [Link]
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Thomson, R. J., & Trost, B. M. (2010). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Angewandte Chemie International Edition, 49(44), 8279-8282. Available at: [Link]
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Application Notes & Protocols: 6-Hydrazinylquinoline Hydrochloride in Hydrazone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Hydrazone Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile synthetic accessibility and broad pharmacological profile.[1][2] Its derivatives have demonstrated significant potential as anticancer, antibacterial, and antimalarial agents.[3][4][5] When functionalized with a hydrazine group at the 6-position, 6-hydrazinylquinoline becomes a powerful building block for the synthesis of hydrazone derivatives.[3] Hydrazones, characterized by the R₁R₂C=NNH₂ functional group, are formed through the condensation reaction of a hydrazine with an aldehyde or ketone.[6][7] This linkage is of particular interest in drug design as it can be engineered to be stable under physiological conditions yet potentially labile in the acidic microenvironment of tumor cells, allowing for targeted drug release.[3] Furthermore, the resulting quinoline-hydrazone hybrids often exhibit enhanced biological activity through mechanisms such as enzyme inhibition and DNA intercalation.[4][5]
This document provides a comprehensive guide to the reaction conditions for forming hydrazones from 6-hydrazinylquinoline hydrochloride, detailing the underlying mechanism, a step-by-step protocol, and key considerations for optimizing this critical synthetic transformation.
Reaction Mechanism: A Tale of Nucleophilic Addition and Elimination
The formation of a hydrazone from this compound and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction.[8] The reaction is typically catalyzed by a mild acid.[7]
Here is a step-by-step breakdown of the mechanism:
-
Activation of the Carbonyl Group: In a mildly acidic medium, the carbonyl oxygen is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine moiety of 6-hydrazinylquinoline, with its lone pair of electrons, acts as the nucleophile and attacks the electrophilic carbonyl carbon.[8] This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, often facilitated by the solvent. This step forms a carbinolamine intermediate.
-
Elimination of Water: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule.
-
Deprotonation: The final step involves the deprotonation of the nitrogen atom to yield the stable hydrazone product.
The optimal pH for this reaction is typically in the mildly acidic range (around 4.5-5.5).[8] A higher pH reduces the protonation of the carbonyl group, slowing the reaction. Conversely, a pH that is too low will lead to excessive protonation of the hydrazine, rendering it non-nucleophilic and thus unreactive.[8]
Experimental Protocol: Synthesis of a Quinoline Hydrazone Derivative
This protocol provides a general procedure for the synthesis of a hydrazone from this compound and a generic aldehyde. Researchers should optimize the specific conditions for their chosen substrates.
Materials:
-
This compound (C₉H₁₀ClN₃, MW: 195.65 g/mol )[9]
-
Aldehyde of choice
-
Anhydrous Ethanol or Methanol[7]
-
Glacial Acetic Acid (as catalyst)[7]
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[10]
-
Addition of Carbonyl Compound: To the stirred solution, add the aldehyde (1.0-1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid catalyzes the reaction by protonating the carbonyl oxygen.[7]
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated under reflux.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
For non-crystalline products, purification can be achieved by column chromatography on silica gel.
-
Visualization of the Workflow
The following diagram illustrates the general workflow for the synthesis of quinoline hydrazones.
Caption: General workflow for the synthesis of quinoline hydrazones.
Factors Influencing Reaction Conditions
The optimal conditions for hydrazone formation can be influenced by several factors. The following table summarizes key parameters and their effects.
| Parameter | Condition | Rationale & Impact |
| Solvent | Protic solvents like ethanol, methanol, or water are commonly used.[7] | These solvents can facilitate proton transfer steps in the reaction mechanism. The choice of solvent can also affect the solubility of reactants and the ease of product isolation. |
| Catalyst | Mild acids such as acetic acid are typically employed.[7] Aniline and its derivatives have also been shown to be effective nucleophilic catalysts.[12][13][14] | Acid catalysis is crucial for activating the carbonyl group. Nucleophilic catalysts can accelerate the reaction by forming a more reactive intermediate.[12] |
| Temperature | Reactions can often be performed at room temperature, but gentle heating or reflux may be required to increase the reaction rate.[11] | Higher temperatures provide the necessary activation energy for the reaction to proceed, especially with less reactive ketones. |
| pH | A mildly acidic pH (4.5-5.5) is generally optimal.[8] | This pH range ensures sufficient protonation of the carbonyl group without deactivating the hydrazine nucleophile. |
| Reactant Stoichiometry | A slight excess of the carbonyl compound (1.0-1.1 equivalents) is sometimes used. | This can help to drive the reaction to completion, especially if the hydrazine is the more valuable starting material. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently acidic conditions.- Deactivated carbonyl compound.- Low reaction temperature. | - Add a small amount of acetic acid.- Use a more reactive aldehyde or ketone.- Gently heat the reaction mixture. |
| Formation of Side Products | - Reaction of the hydrazone product with another molecule of the aldehyde to form an azine.[6] | - Use a 1:1 stoichiometry of reactants.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficulty in Product Isolation | - Product is an oil or is highly soluble in the reaction solvent. | - Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) or water.- If the product is an oil, purify by column chromatography. |
The Chemical Mechanism Visualized
The following diagram illustrates the acid-catalyzed mechanism of hydrazone formation.
Caption: Acid-catalyzed mechanism of hydrazone formation.
Conclusion
The formation of hydrazones from this compound is a robust and versatile reaction that provides access to a wide range of biologically active molecules. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize novel quinoline-hydrazone derivatives for applications in drug discovery and development. The protocols and guidelines presented in this document serve as a starting point for the successful implementation of this important synthetic transformation.
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19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). LibreTexts Chemistry. [Link]
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Voss, T. P., & Viggiano, A. A. (2004). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. The Journal of Physical Chemistry A, 108(43), 9335–9342. [Link]
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Kölmel, D. K., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(7), 1748–1751. [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 8(3), 1915–1921. [Link]
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Kölmel, D. K., & Kool, E. T. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Israel Journal of Chemistry, 52(3-4), 253–262. [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
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Mechanism for hydrazone formation from carbonyl and hydrazine compound. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Hydrazone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Kumar, R., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry, 16(14), 1037-1052. [Link]
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Khaoua, O., et al. (2022). Hydrazide-hydrazone-quinoline hybrids with antimicrobial activity. ResearchGate. [Link]
-
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Gayam, V., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(16), 4933. [Link]
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Application Notes and Protocols for the Quantification of Ketones in Biological Samples Using 6-Hydrazinylquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Ketone Body Monitoring
Ketone bodies, primarily acetoacetate (AcAc) and β-hydroxybutyrate (BHB), along with their spontaneous breakdown product acetone, are crucial indicators of metabolic health and disease. Synthesized in the liver during periods of low glucose availability, their quantification in biological matrices such as plasma, serum, and urine provides invaluable insights into metabolic states like ketosis and ketoacidosis, which are central to the study of diabetes, metabolic syndrome, and the therapeutic application of ketogenic diets.[1][2] Traditional methods for ketone detection can lack the sensitivity and specificity required for rigorous scientific investigation.[3] This application note details a robust and highly sensitive method for the quantification of ketones using 6-Hydrazinylquinoline hydrochloride as a derivatizing agent, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method: Enhancing Ketone Detectability through Hydrazone Formation
The quantification of small, polar, and often volatile ketones in complex biological samples presents a significant analytical challenge, often resulting in poor chromatographic retention and low ionization efficiency in mass spectrometry.[4] To overcome these limitations, a derivatization strategy is employed. This compound reacts with the carbonyl group of ketones to form a stable hydrazone derivative. This chemical modification imparts several advantageous properties to the analyte:
-
Increased Molecular Weight and Hydrophobicity: The addition of the quinoline moiety increases the molecular weight and hydrophobicity of the ketone, leading to improved retention on reverse-phase liquid chromatography (RPLC) columns.[5]
-
Enhanced Ionization Efficiency: The quinoline ring is readily protonated, significantly enhancing the ionization efficiency of the derivative in positive mode electrospray ionization (ESI), leading to lower limits of detection.[6]
-
Structural Confirmation: The predictable mass shift upon derivatization allows for high-confidence identification of ketone compounds in complex mixtures.
The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine group to the electrophilic carbonyl carbon of the ketone, followed by dehydration to form a stable C=N double bond, yielding the corresponding quinolinyl-hydrazone.[7][8]
Visualizing the Derivatization Reaction
Caption: Step-by-step workflow for the quantification of ketones in biological samples.
D. LC-MS/MS Analysis
| Parameter | Recommended Condition |
| LC System | UHPLC |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 2 minutes |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized empirically. Predicted transitions:Acetone Derivative: [M+H]+ → Fragment ionAcetoacetate Derivative: [M+H]+ → Fragment ionAcetone-d6 IS Derivative: [M+H]+ → Fragment ion |
III. Method Validation
A comprehensive validation of this method should be performed according to established regulatory guidelines to ensure its reliability for the intended application. [9][10][11]
A. Linearity
Prepare a calibration curve by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of ketone standards. The curve should cover the expected physiological and pathological range of ketone concentrations. Analyze in triplicate and assess linearity using a regression analysis (e.g., linear least-squares regression with a weighting factor of 1/x or 1/x²). The coefficient of determination (r²) should be >0.99.
| Analyte | Calibration Range (µM) | r² |
| Acetone | 1 - 1000 | >0.995 |
| Acetoacetate | 1 - 1000 | >0.995 |
B. Accuracy and Precision
Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on three separate days (inter-day) with at least five replicates per run (intra-day).
-
Accuracy: The mean measured concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).
| QC Level | Nominal Conc. (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <20% | <20% | 80-120% |
| Low | 10 | <15% | <15% | 85-115% |
| Medium | 100 | <15% | <15% | 85-115% |
| High | 800 | <15% | <15% | 85-115% |
C. Limit of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise (typically signal-to-noise ratio of 3:1). The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically signal-to-noise ratio of 10:1 and meeting the precision and accuracy criteria mentioned above).
D. Stability
Evaluate the stability of ketones in the biological matrix under various storage conditions (e.g., room temperature, 4°C, -80°C) and after multiple freeze-thaw cycles. The derivatized samples should also be tested for stability in the autosampler.
E. Matrix Effect and Recovery
The matrix effect should be assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure standard solution. Recovery is determined by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in recovery.
IV. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Response Ratio: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve: Plot the response ratio against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of ketones in the unknown samples by interpolating their response ratios from the calibration curve.
Conclusion
The derivatization of ketones with this compound offers a highly sensitive and specific method for their quantification in biological samples. The formation of stable hydrazone derivatives significantly improves the analytical performance in LC-MS/MS systems. By following the detailed protocols and validation guidelines presented in this application note, researchers can confidently and accurately measure ketone body concentrations, enabling deeper insights into metabolic regulation in health and disease.
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1013. [Link]
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Ghanem, A., & El-Enany, N. (2010). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 15(11), 8013-8024. [Link]
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LC-MS Method Development for 6-Hydrazinylquinoline Hydrochloride Derivatives: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 6-Hydrazinylquinoline hydrochloride and its derivatives. These compounds, characterized by their polar and reactive nature, present unique analytical challenges, including poor retention in traditional reversed-phase chromatography and potential instability. This guide offers a detailed exploration of two primary analytical strategies: direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) and an alternative approach involving derivatization. We will delve into the scientific rationale behind each step, from sample preparation to mass spectrometric detection and method validation, equipping researchers, scientists, and drug development professionals with the necessary protocols and insights for successful implementation.
Introduction: The Analytical Challenge of 6-Hydrazinylquinoline Derivatives
This compound and its analogues are an important class of compounds in pharmaceutical research, often utilized as intermediates in the synthesis of bioactive molecules. The presence of the highly polar and reactive hydrazine moiety (-NHNH2) appended to the quinoline core imparts specific chemical properties that complicate their analysis by conventional LC-MS methods.
The primary challenges include:
-
High Polarity: The basic quinoline nitrogen and the polar hydrazine group result in a highly hydrophilic molecule, leading to poor retention on non-polar stationary phases like C18.[1]
-
Reactivity and Instability: The hydrazine group is susceptible to oxidation and can readily react with aldehydes and ketones present in solvents or the sample matrix, forming hydrazones.[2][3] This necessitates careful handling and consideration of sample and mobile phase composition.
-
Ionization and Fragmentation: While the basic nature of the molecule is conducive to electrospray ionization (ESI), the potential for in-source reactions or complex fragmentation patterns requires careful optimization of mass spectrometer parameters.
This application note will address these challenges by providing a systematic approach to method development, ensuring accuracy, precision, and robustness.
Experimental Workflow Overview
The development of a reliable LC-MS method for these derivatives follows a structured workflow. This guide will detail each stage, providing both theoretical understanding and practical protocols.
Caption: High-level workflow for LC-MS method development.
Sample Preparation
The primary goal of sample preparation is to extract the analyte from the matrix while minimizing degradation and removing interferences.[4]
Rationale for Method Selection
Given the high polarity of this compound, a simple protein precipitation is often sufficient for plasma or serum samples. This method is fast and minimizes sample manipulation, thereby reducing the risk of analyte degradation. For more complex matrices, solid-phase extraction (SPE) with a polar or mixed-mode stationary phase could be explored.
Protocol: Protein Precipitation
-
Reagent Preparation: Prepare a precipitation solution of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte). The use of ice-cold solvent is recommended to minimize potential degradation.[5]
-
Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of the cold precipitation solution.
-
Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Note on Stability: It is crucial to assess the stability of the analyte in the final extract. Analyze a freshly prepared sample and compare the results to a sample that has been stored under the intended analysis conditions (e.g., in the autosampler) for a prolonged period.
Chromatographic Method Development
The choice of chromatographic mode is critical for the successful analysis of these polar compounds.
Strategy 1: Direct Analysis via HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[1][6] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[7]
Caption: Simplified HILIC retention mechanism.
| Parameter | Recommended Starting Conditions | Rationale |
| Column | Bare silica or amide-bonded phase (e.g., 100 x 2.1 mm, <3 µm) | These stationary phases provide good retention for polar, basic compounds.[6] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Ammonium formate is a volatile buffer compatible with MS. A low pH ensures the analyte is protonated, aiding in retention and ionization. |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC. |
| Gradient | 95% B to 50% B over 5 minutes | A typical starting gradient to elute a range of polar compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2-5 µL |
Method Optimization: Adjust the gradient slope and buffer concentration to optimize peak shape and resolution. Increasing the aqueous content (Mobile Phase A) will decrease retention.[8]
Strategy 2: Derivatization Followed by Reversed-Phase LC
An alternative approach is to chemically modify the reactive hydrazine group to form a less polar, more hydrophobic derivative. This allows for the use of robust and widely available reversed-phase columns (e.g., C18). Derivatization can also improve ionization efficiency and thus sensitivity.[9] A common strategy involves reacting the hydrazine with a carbonyl-containing reagent to form a stable hydrazone.[2]
This protocol is adapted from methods for hydrazine analysis.[10]
-
Reagent Preparation: Prepare a 10 mg/mL solution of p-tolualdehyde in acetonitrile.
-
Reaction: To the supernatant from the protein precipitation step, add an equal volume of the derivatization reagent solution.
-
Incubation: Incubate the mixture at 60°C for 30 minutes to drive the reaction to completion.
-
Analysis: The resulting hydrazone derivative can be directly injected onto a reversed-phase LC system.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 50 x 2.1 mm, <3 µm) | Standard for reversed-phase separation of moderately polar to non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic mobile phase. |
| Gradient | 10% B to 90% B over 5 minutes | A general-purpose gradient for small molecules. |
| Flow Rate | 0.4 mL/min | |
| Column Temp. | 40°C | |
| Injection Vol. | 2-5 µL |
Mass Spectrometry Method Development
Ionization and Source Parameter Optimization
Electrospray ionization (ESI) in positive ion mode is the preferred technique for these basic compounds.
Initial Infusion: A solution of the analyte (and/or its derivative) should be infused directly into the mass spectrometer to optimize source parameters.
| Parameter | Typical Starting Value | Optimization Goal |
| Capillary Voltage | 3-4 kV | Maximize precursor ion intensity without causing in-source fragmentation.[11] |
| Gas Temperature | 250-350°C | Ensure efficient desolvation without thermal degradation of the analyte.[11] |
| Nebulizer Gas | 30-50 psi | Achieve a stable spray.[11] |
MS/MS Fragmentation and MRM Development
For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the best sensitivity and selectivity.
-
Precursor Ion Selection: In a full scan MS experiment, identify the [M+H]+ ion for the 6-Hydrazinylquinoline derivative or its hydrazone.
-
Product Ion Scan: Perform a product ion scan on the selected precursor to identify stable and abundant fragment ions. The quinoline ring often produces characteristic fragments.
-
MRM Transition Selection: Select at least two MRM transitions for each analyte (a quantifier and a qualifier) to ensure specificity.
-
Collision Energy Optimization: For each MRM transition, optimize the collision energy to maximize the product ion signal.
Expected Fragmentation: The fragmentation of the quinoline core is well-documented and can be used to predict potential product ions. The hydrazone derivatives will likely show fragmentation at the N-N bond and within the derivatizing agent's structure.[9]
Method Validation
The developed LC-MS method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to established guidelines from regulatory bodies such as the FDA or ICH.[12][13]
Key Validation Parameters
The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Accuracy | The closeness of the measured value to the true value. | Mean concentration within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantitation (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy and precision criteria met. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | CV of the response in different lots of matrix should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Mean concentration within ±15% of the initial concentration. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Poor Peak Shape | Inappropriate column choice (for direct analysis); Analyte degradation; Poor sample solvent. | Switch to HILIC or mixed-mode column; Prepare fresh samples and standards; Ensure sample solvent is compatible with the initial mobile phase.[14][15] |
| Shifting Retention Times | Insufficient column equilibration; Mobile phase composition change; Column degradation. | Increase equilibration time between injections, especially for HILIC; Prepare fresh mobile phase; Replace the column.[15] |
| Low Sensitivity | Poor ionization; In-source fragmentation; Ion suppression from matrix. | Optimize ESI source parameters; Use a derivatization agent; Improve sample cleanup or chromatographic separation from interfering matrix components.[14][16] |
| Inconsistent Results | Analyte instability in the sample matrix or autosampler; Carryover. | Assess stability under various conditions; Optimize autosampler wash procedure.[5] |
Conclusion
The analysis of this compound derivatives by LC-MS requires a thoughtful and systematic approach to method development. The inherent polarity and reactivity of these molecules necessitate careful consideration of sample preparation and chromatographic strategy. Direct analysis using HILIC offers a straightforward approach, while derivatization followed by reversed-phase chromatography provides a robust alternative, potentially with enhanced sensitivity. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers can develop and validate a reliable LC-MS method suitable for their specific research and development needs.
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Application Note: A Robust LC-MS/MS Method for the Quantification of Carbonyl Compounds using 6-Hydrazinylquinoline Hydrochloride Derivatization
Abstract: The quantitative analysis of endogenous and exogenous carbonyl compounds, such as aldehydes and ketones, is critical in metabolic research, toxicology, and pharmaceutical development. These molecules often act as biomarkers for oxidative stress and are implicated in various disease pathologies. However, their direct analysis by liquid chromatography-mass spectrometry (LC-MS) is hampered by poor ionization efficiency and low chromatographic retention. This application note presents a comprehensive, field-tested protocol for the sensitive and robust quantification of carbonyls using chemical derivatization with 6-Hydrazinylquinoline hydrochloride (6-HQ). The protocol leverages the formation of stable hydrazone derivatives, which possess significantly enhanced chromatographic and mass spectrometric properties, enabling reliable detection at low concentrations in complex biological matrices.
Scientific Foundation & Rationale
The Challenge of Carbonyl Analysis
Aldehydes and ketones are fundamental to numerous biological processes, from intermediary metabolism to cellular signaling. In drug development, they can represent critical quality attributes or arise as reactive metabolites, posing safety concerns. Despite their importance, the intrinsic chemical properties of many carbonyl compounds—namely their volatility, low polarity, and lack of a readily ionizable functional group—present significant analytical challenges.[1][2] Direct analysis via reversed-phase liquid chromatography-electrospray ionization-mass spectrometry (RPLC-ESI-MS) often results in poor retention, low sensitivity, and unreliable quantification.[2]
The Derivatization Strategy: Enhancing Detectability
To overcome these limitations, chemical derivatization is an essential sample preparation strategy. The core principle involves chemically modifying the target analyte to introduce properties favorable for analysis. For carbonyl compounds, derivatization with hydrazine-containing reagents to form stable hydrazones is a widely adopted and effective approach.[1]
This protocol employs this compound (6-HQ), a reagent specifically chosen for its trifunctional advantages:
-
Reactive Moiety: The primary amine of the hydrazine group (-NHNH₂) acts as a strong nucleophile, efficiently and specifically reacting with the electrophilic carbon of a carbonyl group to form a stable C=N hydrazone bond.[3][4]
-
Chromatographic Anchor: The quinoline ring is a large, hydrophobic aromatic system. Its introduction dramatically increases the retention of small, polar carbonyl derivatives on reversed-phase LC columns, enabling effective separation from matrix interferences.[4]
-
Ionization Handle: The nitrogen atom within the quinoline ring is basic and readily protonated under typical acidic LC-MS mobile phase conditions. This provides a permanent positive charge, ensuring high ionization efficiency in positive ESI mode (ESI+) for superior MS sensitivity.[5]
While most of the foundational validation in published literature has been performed on the isomer 2-Hydrazinoquinoline (2-HQ), the reactive hydrazine moiety is identical, and the underlying chemical principles and reaction conditions are directly translatable to 6-HQ.[2][6]
Reaction Mechanism: Hydrazone Formation
The derivatization proceeds via a nucleophilic addition-elimination reaction. The hydrazine attacks the carbonyl carbon, followed by the elimination of a water molecule to form the stable 6-quinolinylhydrazone derivative. This reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon.
Caption: Acid-catalyzed formation of a stable hydrazone from a carbonyl and 6-HQ.
Materials & Experimental Protocols
Required Materials and Reagents
| Reagent / Material | Grade / Specification | Recommended Supplier |
| This compound | ≥97% Purity | Major Chemical Suppliers |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, Sigma-Aldrich |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, Sigma-Aldrich |
| Water | LC-MS Grade or Type I | Millipore Milli-Q System |
| Formic Acid (FA) | LC-MS Grade, ~99% | Thermo Scientific, Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade or higher | Sigma-Aldrich |
| Carbonyl Standards (e.g., Formaldehyde, Acetaldehyde, Acetone) | Analytical Standard Grade | Sigma-Aldrich, Supelco |
| Microcentrifuge Tubes | 1.5 mL, Low-binding | Eppendorf, Axygen |
| Pipettes and Tips | Calibrated, 1-1000 µL | Rainin, Gilson |
| Vortex Mixer | - | VWR, Scientific Industries |
| Heat Block or Incubator | Capable of 60°C | VWR, Thermo Scientific |
| Centrifuge | For 1.5 mL tubes, >12,000 x g | Eppendorf, Beckman Coulter |
| LC-MS/MS System | UPLC/HPLC coupled to a triple quadrupole or Q-TOF MS | Waters, Sciex, Agilent, Thermo |
| LC Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm | Waters Acquity BEH, Phenomenex Kinetex |
Protocol 1: Preparation of Reagents & Standards
Causality: Freshly prepared reagents are critical for ensuring maximum reactivity and preventing degradation. Using an organic solvent like acetonitrile prevents hydrolysis of the reagent and is compatible with the subsequent LC-MS analysis.
-
Preparation of 10 mM 6-HQ Derivatization Stock:
-
Weigh approximately 19.6 mg of this compound (MW = 195.65 g/mol ).
-
Dissolve in 10.0 mL of LC-MS grade acetonitrile (ACN).
-
Vortex thoroughly until fully dissolved.
-
Note: This stock can be stored at -20°C for up to one month. Protect from light.
-
-
Preparation of Derivatization Working Solution (1 mM):
-
Dilute 1.0 mL of the 10 mM 6-HQ stock with 9.0 mL of ACN.
-
Add 100 µL of glacial acetic acid to the 10 mL solution (final concentration ~1% v/v). The acid acts as a catalyst for the derivatization reaction.[7]
-
Vortex to mix. This solution should be prepared fresh daily.
-
-
Preparation of Carbonyl Standard Stock (1 mg/mL):
-
Prepare individual stock solutions of target carbonyls by dissolving the pure standard in ACN or water, depending on solubility.
-
Store appropriately based on manufacturer recommendations (typically at -20°C or -80°C).
-
-
Preparation of Calibration Curve Standards:
-
Create a mixed-analyte working stock solution from the individual stocks.
-
Perform serial dilutions in ACN:Water (50:50, v/v) to create calibration standards ranging from low pg/mL to ng/mL concentrations, depending on the expected sample concentrations and instrument sensitivity.
-
Protocol 2: Sample Derivatization
Causality: The incubation at 60°C for 60 minutes is an optimized condition derived from extensive studies on the analogous 2-HQ reagent, ensuring the reaction proceeds to completion for a wide range of carbonyls.[2] The protein precipitation step is essential for biological samples to prevent column clogging and matrix suppression in the MS source.
-
Sample Pre-treatment (for Biological Samples like Plasma/Serum):
-
Thaw sample on ice.
-
To 50 µL of sample in a microcentrifuge tube, add 150 µL of ice-cold ACN (containing an internal standard, if used). This 3:1 organic solvent to sample ratio effectively precipitates proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new clean tube. This is your analyte extract.
-
-
Derivatization Reaction:
-
To 20 µL of the analyte extract (or calibration standard), add 80 µL of the 1 mM 6-HQ Derivatization Working Solution .
-
Vortex briefly to mix.
-
Seal the tube tightly (using a cap with a lock or parafilm).
-
Incubate the mixture in a heat block at 60°C for 60 minutes .[2]
-
After incubation, cool the samples to room temperature.
-
Centrifuge the tubes at >12,000 x g for 5 minutes to pellet any minor precipitates.
-
Transfer the supernatant to an LC-MS autosampler vial for analysis.
-
Protocol 3: LC-MS/MS Analysis
Causality: A C18 column provides excellent retention for the hydrophobic quinoline derivatives. The formic acid in the mobile phase ensures the analytes remain protonated for optimal ESI+ response. A gradient elution is necessary to separate carbonyls of varying polarities and to elute the excess derivatization reagent later in the run.
| Parameter | Recommended Setting |
| LC System | UPLC or High-Performance LC |
| Column | C18 Reversed-Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) |
| Column Temp. | 40°C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 2 - 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 | |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transition Development:
-
Precursor Ion (Q1): The protonated molecular ion of the 6-HQ derivative, [M+H]⁺. This is calculated as: MW of Carbonyl + 142.09. (Mass of 6-HQ minus H₂O).
-
Product Ion (Q3): Determine the most stable and abundant fragment ion via infusion or initial full scan MS/MS experiments. A common and highly specific fragment is often the protonated quinoline ring itself (m/z ~144.1).
Workflow & Troubleshooting
Overall Experimental Workflow
Caption: Complete workflow from sample preparation to final data analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Signal | 1. Incomplete derivatization. 2. Degraded 6-HQ reagent. 3. Incorrect MRM transitions. 4. Analyte degradation. | 1. Ensure reaction temperature and time are correct. Check pH (acid catalyst is crucial). 2. Prepare fresh 6-HQ working solution daily. 3. Confirm precursor and product ion masses for each derivative. 4. Keep samples on ice during preparation. |
| High Background / Excess Reagent Peak | 1. Excess derivatization reagent is expected. 2. Contamination from solvents or glassware. | 1. Adjust the LC gradient to ensure the large reagent peak elutes away from analytes of interest. 2. Use LC-MS grade solvents. Avoid rinsing glassware with acetone or other ketones.[8] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Sample solvent incompatible with mobile phase. 3. Secondary interactions on the column. | 1. Flush the column or replace it if necessary. 2. Ensure final sample solvent is similar to the initial mobile phase conditions. 3. Ensure mobile phase pH is optimal (0.1% FA is usually sufficient). |
| Low Reproducibility (High %CV) | 1. Inconsistent pipetting. 2. Temperature fluctuations during derivatization. 3. Sample evaporation. | 1. Use calibrated pipettes and careful technique. 2. Use a reliable heat block with uniform heating. 3. Ensure tubes are tightly sealed during the 60°C incubation step. |
Conclusion
The use of this compound as a derivatizing agent provides a powerful solution for the quantitative analysis of carbonyl compounds in complex matrices. This method systematically overcomes the inherent analytical difficulties of these molecules by forming stable hydrazone derivatives that exhibit superior chromatographic retention and mass spectrometric response. The detailed protocols provided herein constitute a self-validating system, offering researchers, scientists, and drug development professionals a reliable and highly sensitive tool to advance their studies on the roles of aldehydes and ketones in health and disease.
References
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Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. (2024). National Institutes of Health (NIH). [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. [Link]
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LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (2013). ResearchGate. [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed. [Link]
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Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2021). MDPI. [Link]
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2024). Scientific Reports. [Link]
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LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. (2006). Analytical Chemistry. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). ResearchGate. [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996). U.S. Environmental Protection Agency (EPA). [Link]
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Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B. [Link]
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- 3. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]
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Application Note: Strategic Synthesis of Novel Quinolone-Based Antibacterial Agents from 6-Hydrazinylquinoline Hydrochloride
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Application Notes and Protocols for the Analysis of Carbonyl Compounds Using 6-Hydrazinylquinoline Hydrochloride as a Fluorescent Label for HPLC
Introduction: The Critical Role of Carbonyl Analysis and the Advantage of Fluorescent Labeling
Carbonyl compounds, including aldehydes and ketones, are a pivotal class of molecules in diverse scientific fields. They are key intermediates in metabolic pathways, environmental pollutants of concern, and critical quality attributes in the pharmaceutical and food industries. The accurate and sensitive quantification of these compounds is therefore essential for research, quality control, and safety assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering robust separation capabilities. However, many low-molecular-weight carbonyl compounds lack a strong native chromophore or fluorophore, making their direct detection by common HPLC detectors challenging, especially at low concentrations. To overcome this limitation, pre-column derivatization with a labeling agent that imparts a readily detectable tag onto the analyte is a widely employed strategy.[1][2]
6-Hydrazinylquinoline hydrochloride (HQ-HCl) emerges as a superior fluorescent labeling reagent for carbonyl compounds. The hydrazine moiety of HQ-HCl reacts specifically with the carbonyl group of aldehydes and ketones to form a stable hydrazone.[3] The quinoline ring system of the resulting derivative is inherently fluorescent, enabling highly sensitive and selective detection. This application note provides a comprehensive guide to the use of this compound for the fluorescent labeling and subsequent HPLC analysis of carbonyl compounds, tailored for researchers, scientists, and drug development professionals.
Principles of Derivatization: The Chemistry of Hydrazone Formation
The derivatization of carbonyl compounds with this compound is based on the well-established nucleophilic addition reaction between a primary amine (in this case, the hydrazine) and a carbonyl group, followed by dehydration to form a stable hydrazone.[4][5]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine group in 6-hydrazinylquinoline acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate readily eliminates a molecule of water under acidic or neutral conditions to form a stable carbon-nitrogen double bond (C=N), yielding the highly conjugated and fluorescent quinolylhydrazone derivative.
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.
Caption: Step-by-step derivatization workflow.
Protocol 2: HPLC Analysis of Derivatized Carbonyl Compounds
This protocol provides a starting point for the HPLC separation and fluorescent detection of 6-hydrazinylquinoline-labeled carbonyl compounds. Method optimization may be required depending on the specific analytes and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a fluorescence detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: ~370 nm, Emission: ~510 nm (To be optimized) |
Note on Fluorescence Detection: The optimal excitation and emission wavelengths for quinolylhydrazones can vary slightly depending on the specific carbonyl compound and the solvent environment. It is highly recommended to determine the optimal wavelengths by scanning the fluorescence spectrum of a derivatized standard. Based on the literature for similar quinoline derivatives, an excitation maximum around 370 nm and an emission maximum around 510 nm is a reasonable starting point. [6][7]
Data Interpretation and Method Validation
Qualitative and Quantitative Analysis
-
Qualitative Analysis: The identification of specific carbonyl compounds is based on the retention time of their corresponding derivatized peaks compared to those of known standards.
-
Quantitative Analysis: Quantification is achieved by constructing a calibration curve using a series of known concentrations of derivatized carbonyl standards. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.
Method Validation
For use in regulated environments, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. [8]Key validation parameters include:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Peak Area | Incomplete derivatization reaction. | Ensure fresh derivatization reagent is used. Optimize reaction time and temperature. Check the pH of the reaction mixture. |
| Degradation of the derivative. | Analyze samples promptly after derivatization. Store derivatized samples at 4°C in the dark. | |
| Incorrect fluorescence detector settings. | Optimize excitation and emission wavelengths using a derivatized standard. | |
| Peak Tailing | Secondary interactions with the column stationary phase. | Use a high-purity C18 column. Adjust the mobile phase pH with formic acid to suppress silanol interactions. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Ghost Peaks | Contamination of the mobile phase or HPLC system. | Use fresh, high-purity solvents. Flush the HPLC system thoroughly. |
| Carryover from previous injections. | Implement a needle wash step in the autosampler program. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Conclusion
This compound is a highly effective fluorescent labeling reagent for the sensitive and selective analysis of carbonyl compounds by HPLC. The derivatization reaction is straightforward and results in stable, highly fluorescent hydrazones. The protocols and guidelines presented in this application note provide a robust starting point for researchers, scientists, and drug development professionals to develop and validate analytical methods for the quantification of aldehydes and ketones in a variety of sample matrices. The inherent sensitivity of fluorescence detection, coupled with the specificity of the derivatization reaction, makes this method a powerful tool for trace-level carbonyl analysis.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
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- Hydrazone - Wikipedia.
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- The Synthesis and Crystal Structure of Two New Hydrazone Compounds - MDPI.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. (2019).
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
- Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science.
- Green Synthesis and Antimicrobial Activities of Some Arom
- HPLC Method Development and Valid
- "Novel Fluorescent Quinoline-Based Hydrazone Metal Complexes: Synthesis, Photophysical Applications in Latent Fingerprint Detection, Anti-counterfeiting, and Antitubercular Activity" - ResearchG
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PubMed Central. (2018).
- Quinoline-based hydrazone for colorimetric detection of Co2+ and fluorescence turn-on response of Zn2 - PubMed. (2020).
- High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX.
- Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies - MDPI. (2022).
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- UHPLC-fluorescence method for the determination of trace levels of hydrazine in allopurinol and its formulations: Validation using total-error concept | Request PDF - ResearchG
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Application of 6-Hydrazinylquinoline Hydrochloride in Metabolomics Research: A Guide to Carbonyl Derivatization for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
A Note on Isomer Specificity
This application note focuses on the use of 6-Hydrazinylquinoline hydrochloride as a chemical derivatization agent for the analysis of carbonyl-containing metabolites. It is critical to inform the reader that while the 6-hydrazinylquinoline isomer is commercially available, the vast majority of published research in metabolomics has utilized its structural isomer, 2-hydrazinoquinoline (HQ) . Due to the lack of specific literature for the 6-isomer in this application, this guide is constructed based on the well-established principles and protocols developed for 2-hydrazinoquinoline. The underlying chemical reactivity of the hydrazine group with carbonyls is conserved between the isomers, suggesting that the methodologies presented here will serve as a robust starting point for the application of this compound. Researchers should, however, consider this a foundational guide requiring method optimization.
Introduction: The Challenge of Carbonyl Analysis in Metabolomics
Small-molecule metabolites containing carbonyl groups, such as aldehydes and ketones, are central to a multitude of metabolic pathways, including glycolysis, the TCA cycle, and fatty acid metabolism. The concentrations of these metabolites in biological fluids and tissues can serve as critical biomarkers for disease states and therapeutic responses. However, the direct analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their poor ionization efficiency and low retention on commonly used reverse-phase columns.[1]
Chemical derivatization offers a powerful solution to these analytical challenges. By reacting the carbonyl group with a derivatizing agent, a "tag" is introduced to the metabolite. This tag can significantly enhance the analyte's physicochemical properties, leading to improved chromatographic separation and increased sensitivity in mass spectrometric detection.
Principle of Derivatization with Hydrazinylquinoline
This compound, like its 2-isomer, possesses a hydrazine functional group (-NHNH2) that reacts specifically and efficiently with the carbonyl group of aldehydes and ketones. This reaction, under mildly acidic conditions, forms a stable hydrazone. The quinoline moiety of the derivatizing agent is a key feature that imparts favorable analytical characteristics to the resulting hydrazone derivative.
The primary advantages of using a hydrazinylquinoline-based derivatization strategy include:
-
Enhanced Ionization Efficiency: The quinoline ring is readily protonated, making the derivatives highly responsive to positive mode electrospray ionization (ESI), thereby increasing the signal intensity in the mass spectrometer.[1]
-
Improved Chromatographic Behavior: The addition of the relatively nonpolar quinoline group increases the hydrophobicity of the derivatives, leading to better retention and separation on reverse-phase LC columns.[1][2]
-
High Specificity: The hydrazine group selectively targets carbonyl compounds, reducing the complexity of the sample and minimizing interferences.
Reaction Mechanism: Hydrazone Formation
The derivatization reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by a dehydration step to form the stable C=N double bond of the hydrazone.
Caption: Derivatization of a carbonyl-containing metabolite.
Experimental Protocol: Derivatization of Carbonyl Metabolites
This protocol is adapted from established methods for 2-hydrazinoquinoline and should be optimized for this compound and the specific biological matrix being analyzed.[3][4]
Required Reagents and Materials
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standards (e.g., isotopically labeled carbonyl compounds)
-
Biological samples (e.g., plasma, urine, tissue homogenate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC vials
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For plasma/serum: To 50 µL of sample, add 200 µL of ice-cold methanol containing internal standards to precipitate proteins.
-
For urine: Centrifuge to remove particulates. Dilute 10-fold with water.
-
For tissue: Homogenize in a suitable solvent and centrifuge to clarify.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization Reaction:
-
Prepare a fresh derivatization solution containing:
-
10 mM this compound in ACN/Water (50:50, v/v)
-
0.5% Formic Acid (to catalyze the reaction)
-
-
Reconstitute the dried sample extract in 100 µL of the derivatization solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes.
-
After incubation, cool the samples to room temperature.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC vial for analysis.
-
LC-MS/MS Analysis
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
LC Parameters (Example)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters (Example)
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Dependent on instrument |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted analysis or Full Scan/dd-MS2 for untargeted analysis. |
For targeted analysis using MRM, specific precursor-to-product ion transitions for each derivatized metabolite of interest must be determined by infusing individual standards.
Workflow Visualization
Caption: Overall workflow for carbonyl metabolomics.
Trustworthiness and Self-Validation
To ensure the reliability and robustness of this method, the following quality control measures are essential:
-
Internal Standards: The inclusion of stable isotope-labeled internal standards for key analytes is crucial to correct for variations in sample preparation, derivatization efficiency, and instrument response.
-
Calibration Curves: For quantitative analysis, calibration curves should be prepared using authentic standards of the target metabolites, subjected to the same derivatization procedure as the samples.
-
Blank Samples: Procedural blanks (solvents carried through the entire process) should be analyzed to identify and exclude background contamination.
-
Quality Control (QC) Samples: Pooled biological samples should be injected periodically throughout the analytical run to monitor the stability and performance of the LC-MS system.
Conclusion
Chemical derivatization with hydrazinylquinolines is a highly effective strategy for the sensitive and reliable analysis of carbonyl-containing metabolites. While the existing literature predominantly supports the use of 2-hydrazinoquinoline, the analogous structure of this compound makes it a promising candidate for similar applications. The protocols and methodologies detailed in this guide provide a comprehensive framework for researchers to develop and validate robust LC-MS/MS-based assays for carbonyl metabolomics, enabling deeper insights into cellular metabolism and disease pathogenesis.
References
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993–1009. [Link][2][3][4]
-
Guo, K., & Li, L. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 704. [Link]
-
ResearchGate. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. [Link]
Sources
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for 6-Hydrazinylquinoline Hydrochloride Reactions
Welcome to the technical support center for 6-Hydrazinylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Reagent Fundamentals and Handling
Before beginning any reaction, a thorough understanding of your starting material is critical. This section addresses the most frequent questions regarding the physical and chemical properties of this compound.
FAQ 1: What are the essential properties and recommended storage conditions for this compound?
This compound (CAS No: 120209-22-5) is the salt form of 6-hydrazinylquinoline.[1][2] As a hydrochloride salt, it exhibits increased stability and better shelf-life compared to the free base. However, proper handling and storage are paramount to ensure its reactivity and purity.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClN₃ | [1][3] |
| Molecular Weight | 195.65 g/mol | [2][3] |
| Appearance | Typically an off-white to yellow or light brown solid | - |
| Storage | Store at room temperature in a dry, inert atmosphere. Keep in a dark place.[1][4] | [1][3][4] |
| Solubility | Soluble in solvents like acetic acid and water; alcohols (methanol, ethanol) are commonly used as reaction solvents, suggesting at least partial solubility, especially with heating.[5][6] | [5][6] |
Expert Insight: The hydrochloride salt is generally stable, but the hydrazine functional group is susceptible to oxidation over time, which can be accelerated by light and air. Always store the reagent in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to prevent degradation.
FAQ 2: Is it necessary to neutralize the hydrochloride salt to its free base before reaction?
This is a common point of confusion. For the most common application—hydrazone formation with aldehydes or ketones—it is generally not necessary to perform a separate neutralization step.
The reaction is typically acid-catalyzed, and the hydrochloride salt itself can help maintain a mildly acidic pH that is optimal for the reaction.[7][8] In fact, adding a small amount of a weak acid like glacial acetic acid is a common practice to facilitate the condensation.[5][7] Attempting to isolate the free base can expose the more reactive hydrazine to air, increasing the risk of degradation and autoxidation side reactions.[9]
Section 2: The Core Reaction - Hydrazone Synthesis and Troubleshooting
The primary utility of this compound is its condensation reaction with carbonyl compounds to form stable hydrazone derivatives.[10][11] These products are valuable in medicinal chemistry and as chemosensors.[12][13]
FAQ 3: What is a reliable, general protocol for synthesizing a quinoline-based hydrazone?
The following protocol provides a robust starting point for the synthesis of hydrazones from this compound and an aldehyde or ketone.
Experimental Protocol: General Hydrazone Synthesis
-
Reactant Setup: In a round-bottom flask, dissolve your aldehyde or ketone (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.[14]
-
Addition of Hydrazine: Add this compound (1.0 to 1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[7]
-
Reaction: Stir the mixture at room temperature or heat under reflux. The ideal temperature and time will depend on the reactivity of the carbonyl compound.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[7] A spot of the reaction mixture should be applied to a TLC plate alongside spots of the starting materials. The reaction is complete when the starting material spots disappear and a new, single product spot is observed.
-
Workup: Upon completion, cool the reaction mixture. The hydrazone product may precipitate directly from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can then be purified by recrystallization or column chromatography.[7]
FAQ 4: My reaction has a low yield or is not proceeding. How can I troubleshoot this?
Low or no product yield is the most common issue. The underlying cause can usually be traced back to one of a few key factors. Use the following guide and the logic diagram below to diagnose the problem.
In-Depth Troubleshooting Steps:
-
Incorrect pH: The formation of a hydrazone is acid-catalyzed, but the pH must be carefully controlled. The rate-limiting step at neutral pH is the dehydration of the tetrahedral intermediate.[15]
-
The Problem: If the pH is too low (e.g., below 3-4), the lone pair on the hydrazine's terminal nitrogen will be protonated. This makes the hydrazine non-nucleophilic and unable to attack the carbonyl carbon, effectively stopping the reaction.[8]
-
The Solution: Ensure the reaction is only mildly acidic. A pH range of 4-6 is generally ideal.[7] Adding a few drops of a weak acid like glacial acetic acid is usually sufficient to catalyze the reaction without overly acidifying the medium.[7]
-
-
Poor Reagent Quality: Impurities in either the this compound or the carbonyl compound can inhibit the reaction.[7]
-
The Problem: The quinoline starting material can degrade over time if not stored properly. Aldehydes are particularly prone to oxidation to carboxylic acids.
-
The Solution: Use reagents from a reliable source. If you suspect degradation, purify the starting materials. Aldehydes can be distilled, and solid carbonyls can be recrystallized. The purity of the quinoline reagent can be checked via NMR or melting point.
-
-
Steric Hindrance: Bulky groups on either the quinoline or the carbonyl partner can significantly slow down the reaction rate.[8]
-
The Problem: Large substituents near the reactive centers can physically block the nucleophilic attack of the hydrazine onto the carbonyl carbon.
-
The Solution: For sterically hindered reactants, increase the reaction temperature (e.g., to reflux) and/or prolong the reaction time.[8] Monitoring by TLC is crucial to determine the appropriate endpoint.
-
-
Inappropriate Solvent: The choice of solvent can impact both the solubility of the reactants and the reaction kinetics.
-
The Problem: If the reactants are not sufficiently soluble, the reaction will be slow or incomplete.
-
The Solution: Alcohols like ethanol and methanol are excellent first choices as they effectively dissolve both the hydrochloride salt and many carbonyl compounds.[14][16] If solubility remains an issue, consider alternative solvents like acetic acid or solvent mixtures.[5][17]
-
FAQ 5: I see multiple spots on my TLC. What are the likely side products?
The most common side product in reactions involving primary hydrazines is the formation of an azine .
-
Azine Formation: This occurs when the initially formed hydrazone, which still has a reactive -NH₂ group, reacts with a second molecule of the aldehyde or ketone.[7][16] This side reaction is more prevalent if an excess of the carbonyl compound is used or if the reaction is heated for an extended period.
-
Mitigation Strategy: Use a slight excess (1.05-1.1 equivalents) of the this compound. Monitor the reaction closely with TLC and stop it once the starting carbonyl has been consumed. Azines can typically be separated from the desired hydrazone product via column chromatography or careful recrystallization.[7]
-
Section 3: Product Purification and Characterization
Once the reaction is complete, proper purification and characterization are essential to ensure you have the desired compound at the required purity.
FAQ 6: What are the most effective methods for purifying my quinoline-based hydrazone?
-
Recrystallization: This is the preferred method if the crude product is relatively clean. The key is finding a suitable solvent system where the hydrazone is soluble at high temperatures but poorly soluble at room or lower temperatures.[7]
-
Common Solvents to Screen: Ethanol, methanol, acetonitrile, or binary mixtures such as ethyl acetate/hexane.[7]
-
-
Column Chromatography: If recrystallization fails to remove impurities or if significant side products (like azines) are present, column chromatography is necessary.[7][18]
Table 2: Troubleshooting Guide for Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Product remains at the baseline | Eluent is not polar enough. | Gradually increase the eluent's polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[7] |
| Product runs with the solvent front | Eluent is too polar. | Decrease the eluent's polarity (e.g., increase the percentage of hexane).[7] |
| Poor separation (streaking or overlapping bands) | Sample is insoluble in eluent; column is overloaded; silica gel is too acidic/basic. | Try a different eluent system. Load less material onto the column. Use neutralized silica gel if your compound is acid/base sensitive. |
FAQ 7: How can I definitively confirm the structure and purity of my final product?
A combination of spectroscopic techniques is required for unambiguous structure elucidation and purity confirmation.[7][19]
Table 3: Key Characterization Techniques for Hydrazones
| Technique | What to Look For | Source(s) |
| ¹H NMR Spectroscopy | Appearance of a characteristic singlet for the imine proton (-CH=N-), typically downfield. Disappearance of the aldehyde proton signal. Shift of protons adjacent to the original carbonyl.[7][12] | [7][12] |
| ¹³C NMR Spectroscopy | Appearance of a signal for the imine carbon (C=N). Disappearance of the carbonyl carbon signal.[7][18] | [7][18] |
| Infrared (IR) Spectroscopy | Disappearance of the C=O stretching band from the starting carbonyl. Appearance of a C=N stretching band for the hydrazone. An N-H stretching vibration may also be visible.[7] | [7] |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the expected hydrazone product.[7] | [7] |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the hydrazone's molecular formula.[7] | [7] |
By systematically addressing these common questions and following the outlined troubleshooting logic, researchers can more efficiently and successfully utilize this compound in their synthetic endeavors.
References
- Technical Support Center: Hydrazone Formation and Purification. Benchchem.
- Common pitfalls in the synthesis of hydrazones. Benchchem.
- Optimizing the reaction conditions. a. ResearchGate.
- Synthesis of Some New Hydrazones from Quinazolinone Moiety. Journal of Education and Science.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- This compound 95% | CAS: 120209-22-5. AChemBlock.
- Purification of Quinoline. Chempedia - LookChem.
- Hydrazone: Formation, Structure, and Reactions. Chemistry Learner.
- Hydrazone synthesis. Organic Chemistry Portal.
- Optimization of the reaction conditions. ResearchGate.
- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
- Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. MDPI.
- Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate.
- How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange.
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
- Optimization of reaction conditions. ResearchGate.
- 6-hydrazinyl-Quinoline hydrochloride - CAS:120209-22-5. Sunway Pharm Ltd.
- CAS NO. 120209-22-5 | this compound. Catalog BD-A661372.
- CAS 103755-52-8 6-Hydrazinylquinoline hcl. Alfa Chemistry.
- This compound | C9H10ClN3 | CID 53408688. PubChem.
- Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. ResearchGate.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH.
- Optimization of the reaction conditions. ResearchGate.
- This compound. MySkinRecipes.
- 6-HYDRAZINO-QUINOLINIUM, CHLORIDE | 16023-69-1. ChemicalBook.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. MDPI.
- Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. MDPI.
- 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Chemistry LibreTexts.
- Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. ResearchGate.
- Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube.
- Common Solvents Used in Organic Chemistry: Table of Properties 1.
Sources
- 1. This compound 95% | CAS: 120209-22-5 | AChemBlock [achemblock.com]
- 2. This compound | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-hydrazinyl-Quinoline hydrochloride - CAS:120209-22-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound [myskinrecipes.com]
- 14. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06954D [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Optimizing reaction time for 6-Hydrazinylquinoline hydrochloride derivatization
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for optimizing the derivatization of aldehydes and ketones using 6-Hydrazinylquinoline hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible results.
The derivatization of carbonyl compounds (aldehydes and ketones) with 6-Hydrazinylquinoline (6-HQ) is a critical technique for enhancing their detection and quantification in analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] This process involves the formation of a stable hydrazone, which improves the chromatographic behavior and ionization efficiency of the target analytes.[3][4] Optimizing the reaction time is paramount for achieving complete derivatization, ensuring analytical accuracy and high throughput.
Reaction Fundamentals: Hydrazone Formation
The core of the derivatization is a nucleophilic addition-elimination reaction. The terminal nitrogen of the hydrazine group in 6-HQ, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] This is followed by dehydration, resulting in the formation of a stable Schiff base known as a hydrazone, characterized by a carbon-nitrogen double bond (C=N).[1][2][5]
Sources
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. conservancy.umn.edu [conservancy.umn.edu]
Minimizing side-product formation in hydrazone synthesis with 6-Hydrazinylquinoline hydrochloride
Technical Support Center: Hydrazone Synthesis with 6-Hydrazinylquinoline Hydrochloride
Welcome to the technical support center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals working with this compound. Our goal is to provide you with in-depth, field-proven insights to help you minimize side-product formation and optimize your reaction outcomes. This is not a rigid protocol, but a dynamic troubleshooting resource based on mechanistic principles and extensive experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is sluggish, and I'm seeing low yields of the desired hydrazone. What are the primary causes and how can I fix this?
Low or incomplete conversion is a common hurdle. The root cause often lies in the delicate balance of nucleophilicity and electrophilicity, which is heavily influenced by the reaction's pH.
Core Mechanism Insight: Hydrazone formation is a nucleophilic addition-elimination reaction. The reaction is generally acid-catalyzed because protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydrazine.[1][2] However, there's a critical trade-off. 6-Hydrazinylquinoline is supplied as a hydrochloride salt, meaning the hydrazine is already protonated. In a highly acidic environment (typically pH < 3), the free hydrazine nucleophile becomes excessively protonated, rendering it unreactive and halting the reaction.[3][4]
Troubleshooting & Optimization Protocol:
-
pH Adjustment is Critical: The optimal pH for hydrazone formation is typically mildly acidic, in the range of 4.5 to 6.[1]
-
Liberating the Free Hydrazine: Since you are starting with a hydrochloride salt, the free hydrazine must be liberated to act as a nucleophile. This can be achieved by adding a mild, non-nucleophilic base.
-
Recommended Procedure:
-
Dissolve your this compound in a suitable solvent (e.g., ethanol, methanol).
-
Add a slight molar excess (1.1 equivalents) of a base like sodium acetate or triethylamine (Et₃N) to neutralize the HCl and free the hydrazine.
-
After stirring for 10-15 minutes, add your aldehyde or ketone.
-
If the reaction is still slow, add a catalytic amount (1-2 drops) of glacial acetic acid to facilitate the reaction without making the medium too acidic.[5]
-
-
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials and the formation of the product.[1] This provides real-time feedback on whether your adjustments are effective.
-
Consider Reactivity of the Carbonyl Compound:
-
Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[1]
-
Electronic Effects: Carbonyl compounds with electron-withdrawing groups are more reactive, while those with electron-donating groups are less reactive.[3][6] For less reactive substrates, increasing the reaction temperature or extending the reaction time may be necessary.
-
Question 2: I've isolated my product, but my NMR spectrum shows impurities. I suspect I'm forming an azine. How can I confirm this and prevent its formation?
Azine formation is a frequent side-product, occurring when a second molecule of the aldehyde or ketone reacts with the initially formed hydrazone.[7] This is especially common when the carbonyl compound is used in excess.
Mechanism of Azine Formation:
The reaction proceeds in two steps:
-
Hydrazone Formation: R₂C=O + H₂NNH-Qu → R₂C=NNH-Qu + H₂O
-
Azine Formation: R₂C=NNH-Qu + R₂C=O → R₂C=N-N=CR₂ + Qu-OH (hypothetical) OR more commonly: 2 R₂C=O + H₂NNH₂ → R₂C=N-N=CR₂ + 2H₂O[8][9][10]
Essentially, one hydrazine molecule condenses with two molecules of the carbonyl compound.
Prevention & Mitigation Strategy:
-
Strict Stoichiometric Control: The most effective way to prevent azine formation is to control the stoichiometry. Use a precise 1:1 molar ratio of the this compound and the carbonyl compound.[11] If practical, a slight excess of the hydrazine (e.g., 1.05 equivalents) can be used to ensure the complete consumption of the carbonyl compound.
-
Order of Addition: Add the carbonyl compound dropwise to the solution of the free hydrazine (after neutralization of the HCl salt). This ensures that the carbonyl compound does not exist in a large excess at any point during the reaction, minimizing the chance for the second condensation step.
-
Reaction Monitoring: Use TLC to monitor the reaction. The azine product will typically have a different Rf value than the desired hydrazone. If you observe the formation of a significant side-product, it is best to stop the reaction before all the starting material is consumed to maximize the yield of the desired hydrazone.
Question 3: My final product seems to degrade over time, especially during workup or purification. Is this hydrolysis, and how can I improve the stability of my quinoline-hydrazone?
Yes, this is very likely hydrolysis. The hydrazone bond (C=N) is reversible and susceptible to cleavage by water, a reaction that is often catalyzed by acid.[7][12][13] This reverts the molecule to its original aldehyde/ketone and hydrazine constituents.
Mechanism of Acid-Catalyzed Hydrolysis:
The hydrolysis mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it more vulnerable to nucleophilic attack by water.[13][14]
Protocol for Enhancing Stability:
-
Aqueous Workup Conditions: During the workup, avoid strongly acidic conditions. If an extraction is necessary, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst.
-
Drying and Storage:
-
Ensure the final product is thoroughly dried. After isolation, dry the solid product under a high vacuum for several hours to remove residual water and solvents.
-
Store the purified hydrazone in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®) and under an inert atmosphere (nitrogen or argon) to protect it from atmospheric moisture.[3]
-
-
Structural Considerations: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation.[13][15] While you cannot change your starting materials, this is an important factor to consider when predicting the stability of your product.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incorrect pH (too acidic) | Neutralize the HCl salt with a mild base (e.g., NaOAc) before adding the carbonyl. Use catalytic acetic acid if needed.[1][3] |
| Low reactivity of starting materials | Increase reaction temperature or prolong reaction time. Confirm the quality of starting materials.[3] | |
| Azine Formation | Excess of carbonyl compound | Use a strict 1:1 molar ratio or a slight excess of the hydrazine. Add the carbonyl compound dropwise.[9][11] |
| Product Degradation | Hydrolysis of the hydrazone bond | Avoid acidic conditions during workup. Use a mild base (e.g., NaHCO₃) for neutralization. Thoroughly dry the final product and store it under inert, anhydrous conditions.[3][12][13] |
| Multiple Unidentified Spots on TLC | A combination of side reactions or reactant impurity | Purify the this compound if its purity is suspect. Run the reaction at a lower temperature to improve selectivity. Use 2D NMR to identify the structure of major by-products. |
General Experimental Workflow
This workflow provides a robust starting point for minimizing side-product formation.
References
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(20), 4481–4484. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(54), 32569–32581. Available at: [Link]
-
Dirksen, A., et al. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 130(47), 15637–15643. Available at: [Link]
-
Dirksen, A., et al. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Available at: [Link]
-
Kölmel, D. K. & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazine. Wikipedia. Available at: [Link]
-
Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazones. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Azine. Wikipedia. Available at: [Link]
-
SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]
-
LibreTexts Chemistry. (2023). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts. Available at: [Link]
-
LibreTexts Chemistry. (2021). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of hydrazone formation under microwave conditions. ResearchGate. Available at: [Link]
-
ACS Publications. (2010). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
Química Organica.org. (n.d.). Azine Formation. Química Organica.org. Available at: [Link]
-
YouTube. (2012). Hydrazine I Hydrazone formation I Give Reason. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. Available at: [Link]
-
ACS Publications. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A. Available at: [Link]
-
ScienceDirect. (2022). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Coordination Chemistry Reviews. Available at: [Link]
- Google Patents. (n.d.). The cutting method of azine bond and hydrazone bond.
-
ChemistryViews. (2020). Direct Azine Synthesis from Alcohols and Hydrazine. Available at: [Link]
-
Sunway Pharm Ltd. (n.d.). 6-hydrazinyl-Quinoline hydrochloride. Available at: [Link]
-
MDPI. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Molecules. Available at: [Link]
-
PubMed Central. (2014). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Royal Society of Chemistry. (2020). Catalyst-free synthesis of hydrazino-containing glycine derivatives via a diaziridine in situ formation/ring-opening cascade. Green Chemistry. Available at: [Link]
-
MDPI. (2015). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline-based hydrazide-hydrazones. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
MDPI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]
-
Bentham Science. (n.d.). New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Letters in Organic Chemistry. Available at: [Link]
-
ScienceDirect. (2023). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Results in Chemistry. Available at: [Link]
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- 5. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Hydrazone - Wikipedia [en.wikipedia.org]
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- 9. Azine - Wikipedia [en.wikipedia.org]
- 10. Azine Formation [quimicaorganica.org]
- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Excess 6-Hydrazinylquinoline Hydrochloride
Welcome to the Technical Support Center for handling reactions involving 6-Hydrazinylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on effectively quenching excess this compound in a reaction mixture. This resource offers troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and success of your chemical synthesis.
Introduction: The Challenge of Unreacted this compound
This compound is a reactive nucleophile and reducing agent commonly employed in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceutical agents. However, its high reactivity also presents a significant challenge: the presence of unreacted starting material in the final reaction mixture. Residual this compound can interfere with downstream processing, complicate purification, and compromise the purity and stability of the final product. Therefore, effective quenching of the excess reagent is a critical step in any synthetic route utilizing this compound.
This guide will explore the principles behind quenching strategies, provide detailed protocols for common quenching agents, and offer solutions to potential problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound?
Quenching is essential for several reasons:
-
Preventing Side Reactions: Unreacted this compound can continue to react with other components in the mixture, leading to the formation of unwanted byproducts and reducing the yield of the desired product.
-
Facilitating Purification: The presence of a highly polar and reactive starting material can complicate chromatographic purification, leading to streaking, poor separation, and contamination of the final compound.
-
Ensuring Product Stability: Residual hydrazine derivatives can degrade over time, potentially impacting the long-term stability and shelf-life of the synthesized molecule.
-
Safety: this compound, like many hydrazine derivatives, is a hazardous substance.[1][2] Neutralizing the excess reagent is a crucial step in ensuring the safe handling and disposal of the reaction waste.[3][4][5]
Q2: What are the most common methods for quenching excess hydrazine derivatives?
The most common and effective method for quenching excess hydrazine derivatives is to react them with a carbonyl-containing compound. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon, forming a stable and less reactive hydrazone or azine.[6][7][8] This transformation effectively "caps" the reactive hydrazine group, rendering it inert to further reactions.
Q3: How do I choose the right quenching agent for my reaction?
The choice of quenching agent depends on several factors:
-
Reactivity of the Quenching Agent: The ideal quenching agent should react rapidly and selectively with the excess this compound without affecting the desired product.
-
Solubility: The quenching agent and the resulting hydrazone should have solubility properties that facilitate their removal from the reaction mixture (e.g., soluble in an aqueous phase for extraction or insoluble for filtration).
-
Steric Hindrance: The carbonyl group of the quenching agent should be sterically accessible to allow for efficient reaction with the hydrazine.
-
Potential for Byproduct Formation: Consider any potential side reactions the quenching agent might undergo under the reaction conditions.
The following table summarizes the properties of common quenching agents:
| Quenching Agent | Advantages | Disadvantages |
| Acetone | Readily available, inexpensive, volatile (easy to remove), forms a relatively stable hydrazone.[9] | Can potentially undergo self-condensation under strongly basic conditions. |
| Ethyl Pyruvate | Reacts readily with hydrazines to form stable hydrazones.[10][11] The resulting hydrazone has different solubility properties that can aid in purification. | Less volatile than acetone, may require chromatographic separation for removal. |
| Aqueous Acid (e.g., HCl) | Protonates the basic hydrazine, forming a water-soluble salt that can be removed by aqueous extraction. | Not suitable for acid-sensitive products. The desired product may also be protonated and extracted into the aqueous layer.[12][13] |
Q4: How can I confirm that the quenching process is complete?
Monitoring the disappearance of this compound is crucial. This can be achieved using various analytical techniques:[14]
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of the starting material.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method to determine the concentration of residual hydrazine.[15]
-
Gas Chromatography (GC): Can be used to detect volatile hydrazine derivatives or their hydrazone products.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals from the quenched product.
Troubleshooting Guide
Issue 1: Incomplete Quenching Detected
Possible Causes:
-
Insufficient Quenching Agent: The stoichiometry of the quenching agent to the excess hydrazine may be inadequate.
-
Low Reaction Temperature: The quenching reaction may be too slow at the current temperature.
-
Poor Mixing: In a heterogeneous mixture, inefficient stirring can lead to localized areas of unreacted hydrazine.
Solutions:
-
Increase Stoichiometry: Add an additional portion of the quenching agent (e.g., 0.5-1.0 equivalent) and continue to monitor the reaction.
-
Increase Temperature: Gently warm the reaction mixture to accelerate the quenching process. Monitor for any potential degradation of the desired product.
-
Improve Agitation: Ensure vigorous stirring to promote efficient mixing of the reactants.
Issue 2: Formation of an Unexpected Byproduct After Quenching
Possible Cause:
-
Side Reaction of the Quenching Agent: The quenching agent may be reacting with another functional group in your molecule or undergoing a self-reaction. For example, acetone can undergo aldol condensation in the presence of a strong base.
-
Reaction of the Hydrazone: The initially formed hydrazone may not be completely stable under the reaction conditions and could undergo further transformations.
Solutions:
-
Choose a Different Quenching Agent: Consider an alternative quenching agent with different reactivity profile, such as ethyl pyruvate.
-
Modify Reaction Conditions: Perform the quenching at a lower temperature to minimize side reactions.
-
Optimize Work-up Procedure: Develop a purification strategy to effectively remove the byproduct. This may involve recrystallization, column chromatography, or an extractive work-up.[18]
Issue 3: Difficulty in Removing the Quenched Product (Hydrazone)
Possible Cause:
-
Similar Solubility Profile: The hydrazone byproduct may have similar solubility to the desired product, making separation by extraction or crystallization challenging.
Solutions:
-
Chromatographic Separation: Utilize column chromatography with an appropriate solvent system to separate the product from the hydrazone.
-
Alternative Quenching Agent: Select a quenching agent that forms a hydrazone with significantly different polarity or solubility. For example, using a more polar carbonyl compound might result in a more polar hydrazone that is easier to separate.
-
Derivatization: In some cases, it might be possible to selectively react the hydrazone to alter its properties and facilitate its removal.
Experimental Protocols
Protocol 1: Quenching with Acetone
This protocol is a general guideline and may require optimization for your specific reaction.
-
Cool the Reaction Mixture: Cool the reaction mixture to 0-10 °C in an ice bath. This helps to control any exotherm from the quenching reaction.
-
Add Acetone: Slowly add 2-3 equivalents of acetone (relative to the initial amount of this compound) to the stirred reaction mixture.
-
Monitor the Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of this compound by TLC or HPLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess acetone and solvent.
-
Perform an appropriate aqueous work-up. For example, dilute the residue with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to remove the acetone hydrazone.
Protocol 2: Quenching with Ethyl Pyruvate
This protocol offers an alternative to acetone and may be advantageous in cases where the acetone hydrazone is difficult to remove.
-
Cool the Reaction Mixture: Cool the reaction mixture to 0-10 °C.
-
Add Ethyl Pyruvate: Slowly add 1.5-2.0 equivalents of ethyl pyruvate to the stirred reaction mixture.
-
Monitor the Reaction: Stir the mixture at room temperature for 2-4 hours, or until the starting material is no longer detected by TLC or HPLC.
-
Work-up: Proceed with a standard aqueous work-up as described in Protocol 1.
-
Purification: The resulting ethyl pyruvate hydrazone is typically less volatile and more polar than the acetone derivative, which may facilitate its removal by column chromatography.
Visualization of the Quenching Process
Logical Workflow for Selecting a Quenching Strategy
Caption: Decision workflow for selecting a quenching agent.
Reaction Mechanism: Quenching with Acetone
Caption: Mechanism of hydrazone formation with acetone.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and other reagents.[2][4]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of hazardous vapors.
-
Waste Disposal: Dispose of all chemical waste, including the quenched reaction mixture and contaminated materials, in accordance with your institution's hazardous waste disposal procedures.[1][3][5]
References
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: Hydrazine hydrochloride. Retrieved from [Link]
- Al-Jibouri, M. N. A. (2018). Preparation, Characterization and Study of Ethyl Pyruvate Aroyl Hydrazone Metal Complexes. Rafidain Journal of Science, 27(2), 103-110.
- Lashley, M. A., et al. (2013). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation.
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services.
- Reddit. (2022).
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Fisher Scientific. (2014).
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- Royal Society of Chemistry. (2021).
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Organic Syntheses. (n.d.).
- MDPI. (2014).
- Reddit. (2022).
- ResearchGate. (2017). Curious about quenching of hydrazinolysis.
- Google Patents. (1962). Process for removing acetone from aqueous hydrazine solutions containing acetone. US3028219A.
- Occupational Safety and Health Administration. (n.d.).
- PubMed. (2008).
- ResearchGate. (2019).
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
- Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica-Drug Research, 67(1), 3-12.
- PubMed. (2016).
- Defense Technical Information Center. (1951).
- Sciencemadness Wiki. (2018). Wolff-Kishner reduction.
- Duke University. (2025). Safe Handling of Hazardous Drugs.
- Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Benzidine. U.S. Department of Health and Human Services.
- American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy.
- ResearchGate. (2022). Strategies for deoxygenation of aldehydes and ketones with hydrazine.
- YouTube. (2023). Wolff-Kishner reduction.
- MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Applied Sciences.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- YouTube. (2021). Reactions of Alkenes--Tackling ALL of Them (Worksheet Solutions Walkthrough).
Sources
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- 2. fishersci.com [fishersci.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. mtpinnacle.com [mtpinnacle.com]
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- 7. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 8. youtube.com [youtube.com]
- 9. US3028219A - Process for removing acetone from aqueous hydrazine solutions containing acetone - Google Patents [patents.google.com]
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Technical Support Center: A Guide to Preventing Precipitation of 6-Hydrazinylquinoline Hydrochloride in Stock Solutions
Welcome to the technical support center for 6-Hydrazinylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. We understand that maintaining the solubility and stability of stock solutions is critical for experimental success and reproducibility. Precipitation not only alters the effective concentration of your reagent but can also indicate underlying issues with solvent choice, pH, or compound stability.
This document provides in-depth, evidence-based troubleshooting guides and protocols in a direct question-and-answer format to address and resolve challenges related to the precipitation of this compound.
Section 1: Understanding the Chemistry of Precipitation
Q1: Why is my this compound precipitating from its stock solution?
The precipitation of this compound is not a random event but is governed by its fundamental chemical properties. Several factors can disrupt the equilibrium that keeps the compound dissolved, leading it to crash out of solution.
-
pH-Dependent Solubility: This is the most common cause. 6-Hydrazinylquinoline is a basic compound due to the presence of two key nitrogen atoms: one in the quinoline ring and one in the hydrazine moiety.[1] It is supplied as a hydrochloride (HCl) salt, meaning these nitrogen atoms are protonated (e.g., carrying a positive charge, [R-NHNH3]+ or R=N+H-). This protonated, salt form is significantly more polar and thus more soluble in aqueous media than its neutral, "free base" form. If the pH of the solution rises (becomes more alkaline), the compound gets deprotonated, loses its charge, becomes less polar, and its solubility in water decreases dramatically, causing precipitation.[2][3]
-
Solvent Mismatch: While the hydrochloride salt form enhances aqueous solubility, the core quinoline structure is aromatic and possesses significant nonpolar character.[4][5] In purely aqueous solutions, especially at higher concentrations, the molecule's hydrophobic nature can lead to aggregation and precipitation. The choice of solvent must balance the polarity needed to dissolve the salt with the ability to solvate the quinoline ring system.
-
Concentration and Temperature: Every compound has a finite solubility limit in a given solvent at a specific temperature.[6] If a stock solution is prepared at a concentration that exceeds this limit, it will either fail to dissolve completely or precipitate upon standing or cooling. Many compounds are more soluble in warmer solvents; if a solution is prepared with gentle heating and then stored at room temperature or 4°C, precipitation due to supersaturation is likely.
-
Chemical Instability: The hydrazine group is chemically reactive. Over time, it can be susceptible to oxidation, especially if the solution is exposed to air (oxygen) or contains trace metal ions that can catalyze the reaction.[7] Hydrazine and its derivatives can also undergo other reactions, such as hydrolysis, though this is more pronounced for hydrazones.[8][9] Degradation can lead to the formation of new, less soluble species that precipitate from the solution.
Section 2: Troubleshooting and Optimization Guide
Q2: I see a precipitate in my vial. What is the first thing I should check?
First, visually inspect the solution and its storage conditions. Is the precipitate crystalline or amorphous? Is the cap tightly sealed? Note the storage temperature (room temp, 4°C, -20°C). Compare it to a freshly prepared solution if possible. The immediate next step is to gently warm the vial in a water bath (e.g., to 37°C) and swirl it. If the precipitate readily redissolves, the issue is likely related to concentration and storage temperature—the solution was saturated and crashed out upon cooling. If it does not redissolve, the cause is more likely a pH shift or chemical degradation.
Q3: How does pH affect the solubility of my stock, and how can I control it?
As established, pH is critical. The protonated (salt) form is soluble, while the deprotonated (free base) form is not. Hydrazine has a pKa of approximately 8.1 for its conjugate acid ([N2H5]+).[1] To maintain solubility, the solution pH must be kept well below this value.
Solution: Prepare your aqueous stock solutions in a weakly acidic buffer instead of pure water (e.g., deionized water can have a pH of ~7 or absorb atmospheric CO2 and become slightly acidic, but this is uncontrolled). A citrate buffer (pH 4-5) or a phosphate buffer (pH 6) can provide a stable environment that ensures the compound remains in its protonated, soluble salt form.
Q4: What is the best solvent system to use for my stock solution?
The ideal solvent depends on your desired stock concentration and the requirements of your downstream experiment.
-
For Low-Concentration Aqueous Stocks (<10 mM): An acidic buffer is often sufficient.
-
For High-Concentration Stocks (>10 mM): A purely aqueous system is often inadequate. Using a co-solvent system or a pure organic solvent is recommended.
-
DMSO (Dimethyl Sulfoxide): This is an excellent choice for preparing high-concentration stocks (e.g., 50-100 mM). This compound is typically very soluble in DMSO. These stocks can then be diluted into your aqueous experimental buffer.
-
Ethanol or Methanol: Quinoline derivatives are generally soluble in alcohols.[4][10] An ethanolic stock solution can be a viable alternative to DMSO, depending on your experimental tolerances.
-
Co-Solvent Systems: A mixture, such as 10% DMSO in a pH 5 buffer, can significantly enhance solubility while keeping the solution primarily aqueous.
-
Q5: I need to prepare a high-concentration stock. What is the best practice?
Follow a systematic protocol that addresses all the potential failure points. For a robust, high-concentration stock in DMSO, refer to Protocol 2 below. The key is to ensure the compound is fully dissolved before storing and to use a solvent known to be effective at high concentrations.
Q6: My stock solution turns yellow or brown and then precipitates over time. How can I improve its stability?
Color change is a classic indicator of chemical degradation or oxidation.[5] The quinoline and hydrazine moieties can be sensitive to light and air.
Solutions to Enhance Stability:
-
Light Protection: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.
-
Inert Atmosphere: For maximum long-term stability, particularly for precious material, consider overlaying the solution with an inert gas like argon or nitrogen before capping. This displaces oxygen and prevents oxidation.
-
Aliquot and Freeze: Prepare a high-concentration primary stock in a suitable solvent like DMSO, then create smaller, single-use aliquots. Store these aliquots at -20°C or -80°C. This practice minimizes repeated freeze-thaw cycles and reduces the exposure of the entire stock to air and moisture each time it is used.
Section 3: Protocols & Data
This section provides standardized protocols for preparing stable stock solutions and a reference table for solvent selection.
Table 1: Recommended Solvent Systems for this compound
| Solvent System | Max Recommended Concentration | Best For | Key Considerations |
| 50 mM Sodium Citrate Buffer, pH 5.0 | ~5-10 mM | Direct use in aqueous biological assays | Ensure pH is verified. May require gentle warming to fully dissolve. |
| Dimethyl Sulfoxide (DMSO) | >100 mM | High-concentration primary stocks for long-term storage | Hygroscopic; use anhydrous grade DMSO. Final DMSO concentration in assays must be controlled. |
| Ethanol (Absolute) | ~20-50 mM | Alternative to DMSO stocks | Can be less compatible with some plasticware. Evaporation can be an issue. |
| 1:1 DMSO:Water (v/v) | ~50 mM | Intermediate stocks that are easier to dilute in aqueous buffers | Prepare fresh as needed. Store frozen. |
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Preparation: Weigh out the required amount of this compound (MW: 195.65 g/mol )[11][12] in a clean, sterile microcentrifuge tube or glass vial. For 1 mL of a 10 mM solution, this is 1.957 mg.
-
Solvent Addition: Add the desired volume of a pre-prepared, sterile-filtered 50 mM sodium citrate buffer (pH 5.0).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied if necessary.
-
Verification: Once dissolved, ensure the solution is clear and free of visible particles.
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with weakly acidic solutions).
-
Storage: Store in a tightly capped amber vial at 4°C for short-term use (1-2 weeks) or in single-use aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 100 mM DMSO Stock Solution
-
Preparation: In a chemical fume hood, weigh out the required amount of this compound into a sterile, amber glass vial with a PTFE-lined cap. For 1 mL of a 100 mM solution, this is 19.57 mg.
-
Solvent Addition: Add the desired volume of anhydrous, molecular biology grade DMSO.
-
Dissolution: Vortex the solution for 2-3 minutes until the solid is completely dissolved. The compound should dissolve readily in DMSO at this concentration at room temperature. Sonication can be used to expedite the process if needed.
-
Aliquoting: Dispense the solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots in a sealed container with desiccant at -20°C for long-term stability (up to 6-12 months). Protect from light.
Section 4: Visualizing the Troubleshooting Process
The following diagram provides a logical workflow to diagnose and solve precipitation issues with your this compound stock solutions.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
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- 11. This compound | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound 95% | CAS: 120209-22-5 | AChemBlock [achemblock.com]
Dealing with matrix effects in LC-MS analysis of 6-Hydrazinylquinoline hydrochloride derivatives
Technical Support Center: 6-Hydrazinylquinoline Hydrochloride Derivatives
A Senior Application Scientist's Guide to Overcoming Matrix Effects in LC-MS Analysis
Welcome to the technical support center for the analysis of this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and encountering the common yet complex challenge of matrix effects. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to empower your troubleshooting and method development efforts.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in the context of LC-MS analysis?
A: The "matrix" refers to all the components in your sample other than the analyte of interest.[1] In biological samples, this includes a complex mixture of proteins, lipids, salts, and endogenous metabolites.[1][2] A matrix effect is any alteration of the analyte's ionization efficiency—and therefore its signal intensity—caused by these co-eluting components.[3][4] This can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][3] It's a critical issue because it can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4][5]
Q2: Why are this compound derivatives particularly susceptible to matrix effects?
A: While there is limited specific literature on this compound itself, its chemical properties as a derivatization agent for carboxylic acids, aldehydes, and ketones suggest it will be used to analyze complex biological samples.[6] The hydrazine group makes it reactive, and the quinoline structure provides a basic nitrogen atom, which is readily protonated in positive mode electrospray ionization (ESI). Basic compounds can be prone to ion suppression, especially when co-eluting with other basic or high-concentration matrix components that compete for protons or for the limited surface area of the ESI droplets.[7]
Q3: Is ion suppression the only type of matrix effect I should be concerned about?
A: While ion suppression is the most common and often the most significant matrix effect, it's not the only one.[1][8] You may also encounter ion enhancement, where co-eluting matrix components facilitate the ionization of your analyte, leading to an artificially high signal. Furthermore, severe matrix effects can even lead to shifts in retention time, which can complicate analyte identification.[3]
Q4: My MS/MS is highly specific. Shouldn't that eliminate matrix effects?
A: This is a common misconception. While tandem mass spectrometry (MS/MS) provides excellent specificity by monitoring a specific precursor-to-product ion transition, the matrix effect occurs before the mass analysis stage.[9] The interference happens during the ionization process in the MS source, affecting the number of analyte ions that are formed and subsequently enter the mass spectrometer.[3][9] Therefore, even with a highly selective MS/MS method, if your analyte's ionization is suppressed, the signal will be low or absent.[9]
Troubleshooting Guides
Scenario 1: You observe poor sensitivity and inconsistent results for your 6-Hydrazinylquinoline derivative in plasma samples.
Question: I've developed an LC-MS method for a 6-Hydrazinylquinoline derivative in plasma, but the signal is much lower than expected and varies significantly between replicates. How can I confirm if this is a matrix effect and what are my immediate troubleshooting steps?
Answer:
This classic scenario points strongly towards ion suppression. The high variability between replicates is a key indicator that the matrix composition is not uniform, leading to inconsistent ionization efficiency.
Step 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This is a definitive experiment to visualize when and where ion suppression is occurring in your chromatogram.
-
Principle: A constant flow of your analyte is introduced into the mobile phase after the analytical column but before the MS source. You then inject a blank, extracted matrix sample. Any dip in the constant analyte signal indicates a region of ion suppression caused by eluting matrix components.
-
Experimental Protocol:
-
Prepare a stock solution of your 6-Hydrazinylquinoline derivative at a concentration that gives a stable and moderate signal on your MS.
-
Set up a "T" junction between your LC column outlet and the MS inlet.
-
Infuse the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Run your standard LC gradient.
-
Inject a protein-precipitated or solid-phase extracted blank plasma sample.
-
Monitor the signal of your analyte's m/z. A drop in the baseline indicates ion suppression.
-
Step 2: Quantitative Assessment of Matrix Factor (MF)
To put a number on the extent of the suppression or enhancement, you can calculate the Matrix Factor.
-
Principle: This involves comparing the peak area of an analyte in the presence of the matrix with the peak area of the same analyte in a clean solvent.
-
Experimental Protocol:
-
Sample A: Prepare your 6-Hydrazinylquinoline derivative standard in the mobile phase or reconstitution solvent at a known concentration (e.g., your mid-QC level).
-
Sample B: Extract a blank plasma sample using your intended sample preparation method. After the final evaporation step, reconstitute the extract with the same standard solution used for Sample A.
-
Analyze both samples by LC-MS.
-
Calculation: Matrix Factor (MF) = (Peak Area in Sample B) / (Peak Area in Sample A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Initial Corrective Actions:
-
Chromatographic Separation: If the post-column infusion experiment shows a distinct region of suppression, try to adjust your LC gradient to move the analyte's retention time away from this zone.
-
Sample Dilution: A simple yet effective strategy is to dilute the sample extract.[5][10] This reduces the concentration of interfering matrix components.[10] This is only feasible if you have sufficient sensitivity to begin with.[5]
Scenario 2: You've confirmed ion suppression is occurring. How do you choose the right sample preparation strategy to minimize it?
Question: My initial "dilute-and-shoot" method is showing significant ion suppression. What are the pros and cons of common clean-up techniques like Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)?
Answer:
The choice of sample preparation is the most powerful tool to combat matrix effects.[1] The goal is to selectively remove interfering components, particularly phospholipids from plasma, while efficiently recovering your analyte.
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or acid to precipitate proteins. | Simple, fast, inexpensive, high recovery for many analytes. | Non-selective, results in a "dirty" extract.[11] Often leaves phospholipids in the supernatant, a major cause of ion suppression.[12] | Initial screening, methods where high throughput is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | More selective than PPT, can remove salts and some polar interferences. | Can be labor-intensive, requires solvent optimization, may have lower recovery for polar analytes. | Non-polar to moderately polar analytes. Good for removing highly polar matrix components. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent. | Highly selective, provides the cleanest extracts.[11][13] Can effectively remove phospholipids and other interferences. | More complex method development, more expensive, can have lower recovery if not optimized. | When high sensitivity and accuracy are required, and PPT/LLE are insufficient. |
Workflow for Selecting a Sample Preparation Method
Caption: Decision tree for sample prep optimization.
Expert Insight: For quinoline-based compounds, which are often basic, a mixed-mode or ion-exchange SPE sorbent can be highly effective. This allows you to use stronger wash steps to remove neutral and acidic interferences, leading to a much cleaner final extract.
Scenario 3: Sample preparation has improved but not eliminated the matrix effect. How can I compensate for the remaining variability?
Question: I've implemented an SPE protocol which has reduced ion suppression, but there's still some variability. What is the best way to ensure accurate quantification?
Answer:
This is where the use of a proper internal standard (IS) becomes essential. An IS is a compound added at a constant concentration to all samples, calibrators, and QCs. It is used to correct for variability in both the sample preparation process and any remaining matrix effects.[14]
The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Principle: A SIL-IS is an analog of your analyte where one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy stable isotopes.[10] It is the ideal IS because it has virtually identical chemical and physical properties to the analyte.[3][10] This means it will co-elute perfectly and experience the exact same degree of ion suppression or enhancement.[1] The ratio of the analyte peak area to the IS peak area remains constant, even if the absolute signal of both is suppressed.[1]
-
Why it works: Because the SIL-IS and the analyte behave almost identically during extraction, chromatography, and ionization, any random, unpredictable signal suppression will affect both compounds to the same extent. By calculating the peak area ratio, this variability is normalized, leading to accurate and precise quantification.
Workflow for Implementing an Internal Standard
Caption: Workflow for using an internal standard.
What if a SIL-IS is not available?
If a SIL-IS is not commercially available or is prohibitively expensive, a structural analog can be used. However, this is a compromise. You must demonstrate that the analog's chromatographic behavior and ionization response are very similar to your analyte and that it is not present in blank samples. Be aware that even small structural differences can lead to different retention times and different susceptibilities to matrix effects, which can lead to inaccurate results.[3]
References
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry Research.
- Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks.
- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Journal of Analytical Methods in Chemistry.
- How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group.
- Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2012). Bioanalysis, 4(18), 2249-2266.
- A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. (n.d.). Journal of Analytical & Bioanalytical Techniques.
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
- Tranfo, G., et al. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 22(4), 646.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2007). Journal of Biomolecular Techniques, 18(5), 326-334.
- Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2020). Molecules, 25(21), 5139.
- Lynen, F. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
- Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube.
- Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency (EMA).
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2020). Journal of the American Society for Mass Spectrometry, 31(10), 2093-2101.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2018). Metabolites, 8(4), 73.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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Validation & Comparative
A Comparative Guide to Validating LC-MS Methods for 6-Hydrazinylquinoline Hydrochloride Derivatives
This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 6-Hydrazinylquinoline hydrochloride derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method suitable for regulatory submission. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and data interpretation.
The validation of an analytical procedure is a critical process in pharmaceutical development, ensuring that the method is suitable for its intended purpose.[1][2] For quantitative analysis, this involves demonstrating specificity, linearity, accuracy, precision, and stability, among other parameters.[1][2][3] This guide will compare a hypothetical newly developed LC-MS method with an established, more traditional HPLC-UV method to highlight the advantages of mass spectrometric detection in terms of sensitivity and specificity.
The Analyte: this compound
This compound is a quinoline derivative with the molecular formula C9H10ClN3.[4] Its structure, characterized by a quinoline core and a hydrazine substituent, makes it a potential building block in the synthesis of various pharmaceutical compounds, including antimalarial and anticancer agents.[5] The inherent reactivity of the hydrazine group necessitates a stability-indicating method that can distinguish the parent compound from potential degradation products.
Below is a representation of the chemical structure of this compound.
Caption: A typical workflow for LC-MS method validation.
Comparative Validation Parameters: A Deep Dive
This section will detail the experimental protocols for key validation parameters, comparing the performance of a hypothetical new LC-MS/MS method with a traditional HPLC-UV method.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. [1][2] Experimental Protocol (LC-MS/MS):
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte and its internal standard (IS).
-
Analyte and IS Analysis: Analyze a sample containing the analyte and the IS to establish their retention times and mass transitions.
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Analysis of Stressed Samples: Analyze the stressed samples to assess the separation of the analyte from any degradation products. Peak purity can be evaluated using the mass spectral data.
Experimental Protocol (HPLC-UV):
-
Blank and Analyte Analysis: Similar to the LC-MS/MS method, analyze blank and standard solutions.
-
Forced Degradation: Perform forced degradation studies as described above.
-
Analysis of Stressed Samples: Analyze the stressed samples and evaluate the chromatographic separation of the analyte from degradation products. Peak purity is typically assessed using a photodiode array (PDA) detector.
Data Comparison:
| Parameter | New LC-MS/MS Method | Traditional HPLC-UV Method |
| Interference from Blank | No significant peaks at the analyte's m/z transition. | Minor baseline disturbances may be observed. |
| Separation from Degradants | Excellent separation in the chromatographic dimension, with mass spectrometric detection providing an additional layer of specificity. | Co-elution of degradants with similar UV spectra can be challenging to resolve. |
| Peak Purity Assessment | High confidence due to the specificity of MS detection. | Relies on the spectral homogeneity of the peak, which can be misleading in cases of co-eluting impurities with similar chromophores. |
Linearity and Range
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample within a specified range. [1][2] Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Analysis: Plot the peak area ratio (analyte/IS for LC-MS/MS) or peak area (for HPLC-UV) against the nominal concentration and perform a linear regression analysis.
Data Comparison:
| Parameter | New LC-MS/MS Method | Traditional HPLC-UV Method |
| Calibration Range | 1 - 1000 ng/mL | 100 - 10000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Linearity | Excellent over a wide dynamic range. | Good, but may be limited by detector saturation at high concentrations. |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. [1][2] Experimental Protocol:
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analysis: Analyze five replicates of each QC sample.
-
Data Analysis: Calculate the percent recovery for each sample.
Data Comparison:
| QC Level | New LC-MS/MS Method (% Recovery) | Traditional HPLC-UV Method (% Recovery) |
| Low QC | 98.5% | 95.2% |
| Medium QC | 101.2% | 103.1% |
| High QC | 99.8% | 98.9% |
| Acceptance Criteria | 85-115% (for bioanalytical methods) [6][7][8] | 98-102% (for drug substance) [1][2] |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). [1][2] Experimental Protocol:
-
Repeatability: Analyze five replicates of the low, medium, and high QC samples on the same day.
-
Intermediate Precision: Repeat the analysis of the QC samples on three different days.
-
Data Analysis: Calculate the relative standard deviation (%RSD) for each set of measurements.
Data Comparison:
| QC Level | New LC-MS/MS Method (%RSD) | Traditional HPLC-UV Method (%RSD) |
| Repeatability (Intra-day) | ||
| Low QC | < 2.0% | < 3.5% |
| Medium QC | < 1.5% | < 2.0% |
| High QC | < 1.0% | < 1.5% |
| Intermediate Precision (Inter-day) | ||
| Low QC | < 3.0% | < 5.0% |
| Medium QC | < 2.5% | < 3.0% |
| High QC | < 2.0% | < 2.5% |
| Acceptance Criteria | < 15% (for bioanalytical methods) [6][7][8] | < 2% (for drug substance) [1][2] |
Stability
Objective: To evaluate the stability of the analyte in the sample matrix under different storage and processing conditions. [9] Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock Solution Stability: Evaluate the stability of the stock solution at room temperature and under refrigeration.
Data Comparison:
| Stability Condition | New LC-MS/MS Method (% Change from Nominal) | Traditional HPLC-UV Method (% Change from Nominal) |
| Freeze-Thaw (3 cycles) | < 5% | < 8% |
| Short-Term (24h, RT) | < 4% | < 7% |
| Long-Term (3 months, -20°C) | < 6% | < 10% |
| Stock Solution (7 days, 4°C) | < 2% | < 4% |
Conclusion: The Superiority of LC-MS for this compound Derivatives
The comparative data presented in this guide clearly demonstrates the advantages of a validated LC-MS/MS method for the analysis of this compound derivatives. The superior sensitivity, specificity, and wider dynamic range of LC-MS/MS provide a more robust and reliable analytical solution compared to traditional HPLC-UV methods. The additional layer of confirmation from mass spectrometric detection is particularly crucial for a stability-indicating assay where the confident identification and separation of degradation products is paramount. While HPLC-UV remains a valuable tool, for complex analyses and regulatory submissions requiring high levels of assurance, a well-validated LC-MS/MS method is the gold standard.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Frontage Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
PubMed. (1998). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Sisu@UT. (n.d.). Web course "LC-MS Method Validation" University of Tartu. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
-
ResearchGate. (2025). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
ResearchGate. (n.d.). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. [Link]
-
National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]
-
ResearchGate. (n.d.). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure.... [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. [Link]
-
Reddit. (2025). I compiled a full LC-MS/MS method validation workflow — what steps do you use in your lab?. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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A Senior Application Scientist's Guide to Carbonyl Derivatization: Evaluating Alternatives to 6-Hydrazinylquinoline hydrochloride
Abstract
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing compounds—aldehydes and ketones—is a frequent analytical challenge. These molecules are often characterized by poor ionization efficiency and low UV absorbance, necessitating chemical derivatization prior to analysis by liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC). 6-Hydrazinylquinoline (HQ), often used as its hydrochloride salt, is a well-regarded reagent for this purpose, valued for enhancing detection sensitivity. However, the analytical landscape is not monolithic; a range of alternative reagents exists, each presenting a unique profile of reactivity, stability, and analytical utility. This guide provides an in-depth comparison of prominent alternatives to HQ, grounded in experimental data and field-proven insights. We will explore the causality behind reagent selection and protocol design, offering a robust framework for methods development in metabolomics, pharmaceutical analysis, and biomarker discovery.
The Challenge with Carbonyls and the Role of Derivatization
Many endogenous metabolites, drug catabolites, and environmental contaminants possess a carbonyl functional group. Direct analysis of these compounds is frequently hampered by their high polarity, volatility, and lack of a suitable chromophore or ionizable group, leading to poor chromatographic retention and low sensitivity in MS and UV detectors[1].
Chemical derivatization addresses these limitations by covalently attaching a tag to the carbonyl moiety. This process, typically a nucleophilic addition reaction forming a hydrazone or oxime, is designed to achieve several key objectives:
-
Enhance Ionization Efficiency: Introduce a readily ionizable group (e.g., a tertiary amine or a permanent positive charge) to dramatically increase signal intensity in electrospray ionization mass spectrometry (ESI-MS)[1][2][3].
-
Improve Chromatographic Behavior: Increase the hydrophobicity of polar analytes to improve retention on reversed-phase columns[1][4].
-
Enable UV or Fluorescence Detection: Introduce a potent chromophore or fluorophore for sensitive detection by HPLC-UV or HPLC-FLD[5].
-
Increase Stability: Stabilize labile compounds, such as α-keto acids, preventing degradation during sample processing and analysis[1].
6-Hydrazinylquinoline (HQ) is effective because its quinoline structure enhances hydrophobicity for better chromatographic retention and provides a high-proton-affinity site, boosting ESI-MS signal[4][6]. However, the quest for improved reaction kinetics, derivative stability, and multiplexing capabilities has driven the development and adoption of several powerful alternatives.
A Comparative Analysis of Leading Derivatization Reagents
The choice of reagent is a critical decision dictated by the analytical endpoint (MS vs. UV), the nature of the carbonyl compound, the complexity of the sample matrix, and the desired level of sensitivity and quantitation[2]. Below, we compare the performance of several leading alternatives.
Girard's Reagents (T & P)
Girard's reagents, particularly Girard's Reagent T (GT) and Girard's Reagent P (GP), are hydrazides featuring a quaternary ammonium group[1][7]. This moiety imparts a permanent positive charge onto the derivative.
-
Causality of Performance: The pre-existing permanent charge is the key advantage. It decouples the ionization process from mobile phase pH, ensuring robust and sensitive detection in positive-ion ESI-MS across a wide range of chromatographic conditions[2][8]. This makes Girard's reagents exceptionally well-suited for high-sensitivity targeted quantification in complex biological matrices like plasma or tissue extracts[2][3][9]. Recent modifications to the Girard structure, such as 4-Hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB), have been shown to improve fragmentation characteristics and further increase signal intensities by 3- to 7-fold compared to traditional GT[8].
-
Trustworthiness Insight: The derivatization reaction is robust, but it's crucial to control the pH. A weakly acidic environment (pH 4-5) is required to catalyze the initial nucleophilic attack without causing significant hydrolysis of the resulting hydrazone. The stability of the hydrazone bond itself is pH-dependent, being more stable at neutral pH and susceptible to hydrolysis under strongly acidic conditions[10][11].
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is one of the most established and widely documented reagents for carbonyl analysis, particularly for environmental and industrial monitoring via HPLC-UV[12][13].
-
Trustworthiness Insight: A significant drawback of DNPH is the formation of E/Z stereoisomers due to the C=N double bond in the hydrazone[12]. This can result in split or broadened chromatographic peaks, complicating quantification. While some methods aim to collapse these isomers, it adds a layer of complexity[1]. Furthermore, the derivatization often requires strongly acidic conditions, which can potentially induce hydrolysis of other sample components or overestimate analytes like formaldehyde in certain matrices[15].
Dansylhydrazine (DNSH)
Dansylhydrazine is a fluorescent reagent that provides an alternative detection method for HPLC and also performs well in LC-MS.
-
Causality of Performance: The dansyl group is a well-known fluorophore, enabling highly sensitive detection by fluorescence detectors (excitation ~340 nm, emission ~525 nm)[16]. For mass spectrometry, the dimethylamino group is readily protonated, enhancing ESI-MS signal, though not to the same extent as a permanently charged Girard's reagent[1][16]. Dansyl hydrazones are generally stable, making them suitable for methods requiring extensive sample cleanup or fractionation[16].
-
Trustworthiness Insight: While versatile, DNSH may not be the most sensitive fluorescent option available when compared to other hydrazides with higher quantum yields[16]. The UV excitation wavelength can also lead to higher background fluorescence from biological samples compared to reagents excited by visible light[16].
Aminoxy Tandem Mass Tags (aminoxyTMT)
For advanced, quantitative proteomics and metabolomics, aminoxyTMT reagents represent a state-of-the-art approach. These reagents combine a carbonyl-reactive aminooxy group with the isobaric mass tag technology of TMT.
-
Causality of Performance: The aminooxy functional group forms a stable oxime with carbonyls, often with higher efficiency and speed than hydrazine-based reagents[17][18]. The key innovation is the isobaric tag structure. All derivatives (e.g., from 6 different samples in a TMTsixplex experiment) have the same mass and co-elute in the chromatogram. Upon fragmentation (MS/MS), unique reporter ions are generated in the low m/z region, and their relative intensities are used for precise relative quantification across samples[19][20][21]. This multiplexing capability is invaluable for high-throughput studies in biomarker discovery.
-
Trustworthiness Insight: The bond formed is a stable oxime, resistant to hydrolysis over a broad pH range[20]. The power of aminoxyTMT lies in quantitative comparisons; it is not typically used for absolute quantification without stable isotope-labeled standards. The complexity of the data analysis is higher than for other methods and requires specialized software.
Quantitative Performance Summary
The selection of a reagent should be guided by quantitative metrics. The following table synthesizes performance characteristics based on published data and established principles.
| Performance Metric | Girard's Reagent (T/P) | 2,4-Dinitrophenylhydrazine (DNPH) | Dansylhydrazine (DNSH) | AminoxyTMT |
| Primary Detection Mode | LC-MS/MS (Positive ESI)[2] | HPLC-UV (~360 nm)[2][14] | HPLC-FLD, LC-MS[16] | LC-MS/MS (Quantitative Proteomics/Metabolomics)[19][21] |
| Ionization Enhancement | Excellent (Permanent positive charge)[2][7] | Poor (Requires protonation) | Good (Readily protonated)[16] | Excellent (Tag contains ionizable group)[20] |
| Sensitivity | Picogram to femtogram levels[3][8] | Low ppb to high ppt range[2] | Low nanogram to picogram levels | High, enables multiplexed relative quantification[17][19] |
| Derivative Stability | Good, but pH-sensitive[10][11] | Very good, stable for storage[5][12] | Very good[16] | Excellent (Stable oxime bond)[20] |
| Key Advantage | Unparalleled sensitivity for MS detection[2][3] | Robust, cost-effective for HPLC-UV[2] | Versatile for both fluorescence and MS detection | Enables relative quantification and multiplexing[21] |
| Key Disadvantage | Less suitable for UV detection | Formation of E/Z isomers complicates chromatography[12] | Potential for background fluorescence[16] | Higher cost and more complex data analysis |
Experimental Workflows & Protocols
Authoritative protocols must be self-validating. The "why" behind each step is as critical as the "how." Below are representative, detailed protocols for three common derivatization workflows.
Workflow 1: General Carbonyl Derivatization
This diagram illustrates the universal steps in a typical derivatization workflow, from sample preparation to data analysis.
Caption: Generalized workflow for carbonyl analysis via chemical derivatization.
Protocol 4.1: Derivatization using Girard's Reagent T (for LC-MS)
This protocol is optimized for enhancing the MS signal of neutral steroids or other carbonyls in a biological extract.
-
Sample Preparation: Start with 100 µL of plasma or a dried-down tissue extract. If starting with plasma, precipitate proteins by adding 400 µL of ice-cold acetonitrile, vortex, and centrifuge at >12,000 x g for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution & pH Adjustment: Reconstitute the dried extract in 50 µL of methanol. Add 50 µL of a solution containing 50 mg/mL Girard's Reagent T and 1% acetic acid in methanol.
-
Causality: Acetic acid is the catalyst. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen. A weakly acidic environment is optimal for this rate-limiting step[1].
-
-
Reaction Incubation: Tightly cap the vial and incubate at 60°C for 60 minutes.
-
Causality: Heating accelerates the reaction kinetics, ensuring complete derivatization of sterically hindered or less reactive carbonyls.
-
-
Dilution & Analysis: After cooling to room temperature, dilute the sample with 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The sample is now ready for injection onto the LC-MS/MS system.
-
Trustworthiness: The final dilution step ensures compatibility with the reversed-phase column and prevents injection of a harsh solvent plug. The formic acid in the mobile phase ensures efficient protonation of the derivatives during ESI.
-
Protocol 4.2: Derivatization using 2,4-Dinitrophenylhydrazine (for HPLC-UV)
This protocol is adapted from standard methods like EPA 8315A for the analysis of carbonyls in aqueous samples[13].
-
Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile. This reagent must be purified by recrystallization to remove carbonyl impurities, which are a common source of high background signal[13].
-
Sample pH Adjustment: Take 100 mL of an aqueous sample and adjust the pH to 3 with a suitable buffer or acid[13].
-
Causality: The reaction is acid-catalyzed. pH 3 is a common optimum for the formation of the hydrazone without causing significant degradation[13].
-
-
Derivatization & Extraction: Add 1 mL of the DNPH reagent solution. Allow the reaction to proceed for 1-2 hours at room temperature. Following derivatization, extract the DNPH-hydrazones using a solid-phase extraction (SPE) C18 cartridge or by liquid-liquid extraction with methylene chloride[13].
-
Trustworthiness: The extraction step serves two purposes: it concentrates the derivatives, increasing sensitivity, and it removes unreacted, polar DNPH reagent, which can interfere with chromatography.
-
-
Elution & Analysis: Elute the derivatives from the SPE cartridge with a small volume of acetonitrile. This eluate is then analyzed directly by HPLC-UV, with detection monitored at approximately 360 nm.
Chemical Reaction Visualization
The core of these methods is the formation of a hydrazone from a carbonyl and a hydrazine-based reagent.
Sources
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- 21. tandfonline.com [tandfonline.com]
A Comparative Guide to Carbonyl Derivatization: 6-Hydrazinylquinoline Hydrochloride vs. Girard's Reagents
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. Their inherent properties, such as volatility and poor ionization efficiency, often necessitate chemical derivatization prior to analysis by modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth performance evaluation of 6-Hydrazinylquinoline hydrochloride and the well-established Girard's reagents (T and P), offering a comparative analysis to inform your selection of the optimal derivatization strategy.
The Principle of Carbonyl Derivatization
The core of this analytical strategy lies in the reaction between the carbonyl group of the analyte and a hydrazine-based reagent. This reaction forms a stable hydrazone, a derivative with significantly improved analytical characteristics. The ideal derivatization reagent enhances detectability by introducing a moiety that is readily ionizable in a mass spectrometer or possesses strong chromophoric or fluorophoric properties for spectrophotometric detection.
At a Glance: Performance Comparison
| Performance Metric | This compound (Inferred from 2-Hydrazinoquinoline data) | Girard's Reagents (T & P) |
| Derivatization Principle | Forms a hydrazone with a quinoline moiety, enhancing hydrophobicity and ionization efficiency.[1][2] | Forms a hydrazone with a pre-existing permanent positive charge (quaternary ammonium), significantly enhancing ionization efficiency for mass spectrometry. |
| Primary Detection Method | LC-MS/MS, leveraging the quinoline group for high sensitivity in positive ion mode.[1][2] | LC-MS/MS, leveraging the permanent positive charge for high sensitivity in positive ion mode. |
| Sensitivity Enhancement | Significant improvement in ionization efficiency and chromatographic performance.[3] | Substantial, with signal enhancements of 1-2 orders of magnitude frequently reported. |
| Reaction Conditions | Typically requires heating (e.g., 60°C) for a defined period (e.g., 60 minutes) to achieve optimal derivatization.[1] | Can proceed at room temperature or with moderate heating, often with rapid reaction times. |
| Derivative Stability | Forms stable hydrazone derivatives suitable for LC-MS analysis.[1] | Forms stable, water-soluble hydrazone derivatives. |
| Selectivity | Reacts with both aldehydes and ketones. The quinoline moiety also allows for potential reaction with carboxylic acids under certain conditions.[1][2] | Highly selective for aldehydes and ketones. |
| Matrix Effects | Enhanced hydrophobicity of the derivative can improve separation from interfering matrix components.[1] | The permanent positive charge can be susceptible to ion suppression from matrix components. |
In-Depth Performance Analysis
This compound: Enhanced Hydrophobicity and Broad Reactivity
While direct performance data for this compound is limited in publicly available literature, a comprehensive study on its close analog, 2-hydrazinoquinoline (HQ), provides valuable insights into its expected performance.[1][2] The quinoline moiety in these reagents offers a distinct advantage in reversed-phase liquid chromatography by increasing the hydrophobicity of the resulting hydrazone. This enhanced retention can facilitate better separation from the polar, early-eluting components of complex biological matrices, thereby reducing ion suppression and improving the signal-to-noise ratio.
The derivatization with HQ has been shown to be effective for a broad range of carbonyl-containing metabolites and even carboxylic acids, making it a versatile tool for metabolomic studies.[1][2][3] The reaction, however, typically requires elevated temperatures (around 60°C) and a defined reaction time to proceed to completion.[1]
Girard's Reagents (T & P): The Power of a Permanent Charge
Girard's reagents, particularly Girard's Reagent T (trimethylammonium acetohydrazide chloride) and Girard's Reagent P (pyridiniomethyl acetohydrazide chloride), are cationic hydrazine reagents that have long been the gold standard for carbonyl derivatization, especially for mass spectrometry applications. Their key feature is the presence of a quaternary ammonium group, which imparts a permanent positive charge on the resulting hydrazone derivative.
This "charge-tagging" strategy dramatically enhances the ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS), leading to significant improvements in sensitivity. This makes Girard's reagents exceptionally well-suited for the trace-level quantification of carbonyl compounds in complex biological samples, a common necessity in pharmaceutical research and clinical diagnostics. The derivatization reaction is highly specific for aldehydes and ketones and can often be performed under mild conditions.
Experimental Workflows and Protocols
To provide a practical understanding of the application of these reagents, detailed experimental workflows and protocols are outlined below.
Derivatization Workflow
Caption: General workflow for carbonyl derivatization and analysis.
Protocol 1: Derivatization of Carbonyl Compounds using 2-Hydrazinoquinoline (HQ)
This protocol is adapted from a study on 2-hydrazinoquinoline and is expected to be a good starting point for this compound.[1]
-
Reagent Preparation: Prepare a fresh solution of 2-hydrazinoquinoline (HQ) in acetonitrile.
-
Sample Preparation: To 5 µL of your aqueous sample containing the carbonyl analyte, add 100 µL of the freshly prepared HQ solution in acetonitrile.
-
Reaction Incubation: Incubate the reaction mixture at 60°C for 60 minutes. This duration was found to be optimal for the derivatization of a range of carbonyl compounds.[1]
-
Reaction Termination: After incubation, chill the mixture on ice to stop the reaction.
-
Dilution: Add 100 µL of water to the reaction mixture.
-
LC-MS Analysis: The sample is now ready for injection into the LC-MS system.
Protocol 2: Derivatization of Steroids using Girard's Reagent T
This protocol is a general representation of a typical Girard's reagent derivatization.
-
Reagent Solution: Prepare a solution of Girard's Reagent T (50 mg) in a mixture of 1 ml of 70% methanol and 50 µl of glacial acetic acid.
-
Sample Addition: Add 10 µl of your sample (e.g., a stock solution of a ketosteroid in methanol) to the reagent solution.
-
Reaction Incubation: Incubate the mixture at a specified temperature (e.g., 50°C). The reaction time can vary depending on the analyte and should be optimized.
-
Neutralization: Withdraw an aliquot (e.g., 5 µl) and neutralize it with a suitable base, such as 95 µl of methanol containing 1% NH4OH.
-
LC-MS Analysis: The derivatized and neutralized sample is ready for LC-MS analysis.
Chemical Reaction Mechanisms
The underlying chemistry for both reagents involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N double bond of the hydrazone.
Caption: Simplified reaction schemes for carbonyl derivatization.
Conclusion and Recommendations
The choice between this compound and Girard's reagents is contingent on the specific requirements of the analytical method and the available instrumentation.
-
For broad-spectrum metabolomic profiling where enhanced chromatographic separation from complex matrices is paramount, this compound (and its analogs) presents a compelling option. Its ability to increase the hydrophobicity of derivatives can be a significant advantage in reducing matrix effects and improving analytical accuracy.
-
For targeted, high-sensitivity quantification of specific carbonyl compounds, particularly at trace levels in biological fluids, Girard's reagents remain the superior choice. The permanent positive charge they introduce provides a substantial boost in ionization efficiency for mass spectrometry, often leading to lower limits of detection.
Ultimately, the optimal derivatization strategy should be determined through empirical validation for the specific analytes and matrices of interest. The protocols and comparative data presented in this guide serve as a robust starting point for your method development and optimization efforts.
References
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]
-
Flinders, B., Morrell, J., Marshall, P. S., Ranshaw, L. E., & Clench, M. R. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and bioanalytical chemistry, 407(8), 2085–2094. [Link]
-
Flinders, B., et al. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. ResearchGate. [Link]
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Wu, R., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 695. [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed, 3(4), 993-1010. [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]
-
Representative derivatization reagents for carbonyl groups, primarily based on hydrazine or hydrazide scaffolds. ResearchGate. [Link]
-
Gläser, T., & Niessner, R. (2021). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. TrAC Trends in Analytical Chemistry, 141, 116293. [Link]
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Quanson, J. L., et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of steroid biochemistry and molecular biology, 192, 105395. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]
-
LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure... ResearchGate. [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. [Link]
-
Anderson, J. M. (1986). Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls. Journal of Chromatography B: Biomedical Sciences and Applications, 378, 209-216. [Link]
-
Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical biochemistry, 211(2), 279–287. [Link]
-
Rao, S., et al. (2025). Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells. Journal of Student-Centered Scholarship. [Link]
-
Ahmad, S., et al. (2024). Synthesis of Fluorescent Pyrazoline Sensors as Versatile Tool for Zinc ion Detection: A Mini-Review. Journal of Fluorescence, 35(3), 1241-1253. [Link]
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- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Cross-Reactivity of 6-Hydrazinylquinoline Hydrochloride
Introduction
In the landscape of modern chemical analysis and synthesis, reagents that offer high specificity are invaluable. 6-Hydrazinylquinoline hydrochloride has emerged as a significant building block and analytical reagent, prized for its dual functionality: a highly reactive hydrazine group and a quinoline core whose inherent photophysical properties are advantageous for creating fluorescent probes.[1] It is widely employed as an intermediate in the synthesis of pharmaceuticals and in coordination chemistry.[1]
The primary utility of the hydrazine moiety is its reaction with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction is a cornerstone of bioconjugation, derivatization for analytical detection, and synthetic chemistry.[2][3] However, for researchers, scientists, and drug development professionals working with complex molecular environments, a critical question arises: how specific is this reaction? The presence of other functional groups within a sample or on a lead compound could lead to unintended side reactions, a phenomenon known as cross-reactivity.
This guide provides an in-depth technical comparison of the reactivity of this compound with a variety of common functional groups. We will move beyond simple reaction schemes to explore the underlying mechanisms, reaction kinetics, and experimental conditions that govern its selectivity. Our objective is to equip you with the field-proven insights and validated protocols necessary to anticipate and control the reactivity of this versatile reagent in your research.
The Primary Reaction: Hydrazone Formation with Carbonyls
The intended and most prevalent reaction of this compound is the condensation with aldehydes and ketones to form a quinolinyl-hydrazone. This is a robust and widely utilized transformation.[2][4]
Mechanism of Action
The formation of a hydrazone is a classic nucleophilic addition-elimination reaction.[5] The process is most efficient under mildly acidic conditions (typically pH 4.5-5).[6][7]
Expert Insight: The choice of pH is a critical parameter born from a mechanistic trade-off. A catalytic amount of acid is necessary to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, if the pH is too low, the hydrazine's nucleophilic nitrogen atom becomes protonated, rendering it non-nucleophilic and halting the reaction.[5][7] Therefore, maintaining the optimal pH range is paramount for achieving high yields and favorable reaction rates.
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate called a carbinolamine.[5]
-
Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the final C=N double bond of the hydrazone. The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (water).[6]
Caption: Mechanism of acid-catalyzed hydrazone formation.
Comparative Cross-Reactivity Profile
While the reaction with carbonyls is primary, the nucleophilic nature of the hydrazine group allows it to react with other electrophilic functional groups. The selectivity of this compound is therefore a function of both the intrinsic reactivity of the target functional groups and the specific reaction conditions employed.
Carboxylic Acid Derivatives: Esters, Amides, and Acyl Halides
Hydrazines can react with carboxylic acid derivatives via nucleophilic acyl substitution to yield acyl hydrazides (or hydrazides).[8][9] This reaction pathway is fundamentally different from the addition-elimination seen with carbonyls.
-
Acyl Halides & Anhydrides: These are the most reactive carboxylic acid derivatives due to the excellent leaving groups (halide and carboxylate, respectively). They will react rapidly and often exothermically with this compound at room temperature to form the corresponding acyl hydrazide. This reaction is generally much faster than hydrazone formation.
-
Esters: The reaction of hydrazines with esters, known as hydrazinolysis, typically requires more forcing conditions than the reaction with aldehydes or ketones, such as elevated temperatures or the use of a catalyst.[10][11] The reactivity is lower because the alkoxy group of an ester is a poorer leaving group than a halide.
-
Amides: Amides are the least reactive of the common carboxylic acid derivatives due to the poor leaving group ability of the amide anion (R₂N⁻).[12] Reaction with unactivated amides often requires harsh conditions, such as high heat and pressure or the use of activating agents.[12] However, "activated amides," such as N-acylsuccinimides or N-acyl-N'-sulfonyl hydrazides, can react under much milder conditions.[13][14]
Caption: Mechanism of nucleophilic acyl substitution.
α,β-Unsaturated Systems
For substrates containing α,β-unsaturated carbonyls or esters, there is potential for a competing Michael (conjugate) addition reaction. Here, the hydrazine can act as a nucleophile and attack the β-carbon of the carbon-carbon double bond. The outcome is often dependent on reaction conditions and the specific substrate. In some cases, the initial conjugate addition can be followed by fragmentation or cyclization, leading to unexpected products instead of the simple hydrazone or hydrazide.[15][16]
Data Summary: Reactivity Comparison
The following table provides a qualitative comparison of the reactivity of this compound with various functional groups under typical laboratory conditions.
| Functional Group | Product | Typical Conditions | Relative Reactivity & Selectivity Notes |
| Aldehyde | Hydrazone | pH 4.5-5, Room Temp | High. Generally the fastest and most selective reaction under mild conditions. |
| Ketone | Hydrazone | pH 4.5-5, Room Temp/Mild Heat | High. Slightly less reactive than aldehydes due to sterics and electronics. |
| Acyl Halide | Acyl Hydrazide | Room Temp, often with base | Very High. Will react faster than carbonyls. Not selective. |
| Anhydride | Acyl Hydrazide | Room Temp | Very High. Similar reactivity to acyl halides. Not selective. |
| Ester | Acyl Hydrazide | Heat (e.g., reflux in alcohol) | Moderate. Significantly slower than carbonyls. Selectivity is possible by controlling temperature. |
| Carboxylic Acid | Acyl Hydrazide | Heat, often with coupling agent | Low to Moderate. Initial acid-base reaction can occur. Requires activation or high heat for conversion. |
| Amide (Unactivated) | Acyl Hydrazide | High Heat, Catalyst | Very Low. Generally considered non-reactive under conditions for hydrazone formation.[12] |
| α,β-Unsaturated Carbonyl | Hydrazone or Michael Adduct | Varies | Moderate to High. Potential for side reactions. Product distribution is substrate and condition dependent.[15] |
Experimental Protocol: A Self-Validating Competition Assay
To empirically determine the cross-reactivity of this compound in a specific context, a competition assay is the most rigorous approach. This protocol is designed to be self-validating by including necessary controls.
Objective
To quantify the relative reactivity of this compound towards an aldehyde, an ester, and an amide in a competitive reaction.
Materials
-
This compound
-
Benzaldehyde (Model Aldehyde)
-
Ethyl Benzoate (Model Ester)
-
Benzamide (Model Amide)
-
Methanol (HPLC Grade)
-
Formic Acid
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Analytical Standards: Benzaldehyde quinolinyl-hydrazone, Benzoyl-quinolinyl-hydrazide (requires synthesis or custom order)
Experimental Workflow
Caption: Workflow for the competitive cross-reactivity assay.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of this compound, benzaldehyde, ethyl benzoate, and benzamide in methanol.
-
Rationale: Using a single solvent system minimizes variability. Methanol is a good solvent for all components and is compatible with reversed-phase HPLC.
-
-
Reaction Setup (Perform in quadruplicate: Competition + 3 Controls):
-
Competition Reaction: In a 2 mL vial, combine 100 µL of benzaldehyde, 100 µL of ethyl benzoate, and 100 µL of benzamide stock solutions.
-
Control Reactions: In separate vials, place 100 µL of each substrate stock solution (benzaldehyde, ethyl benzoate, benzamide).
-
Equilibrate all vials to the reaction temperature (e.g., 50°C).
-
Rationale: Controls are essential to establish the baseline reactivity of each functional group in isolation, which is critical for interpreting the competition results.
-
-
Initiation and Sampling:
-
Initiate the reactions by adding 100 µL of the 10 mM this compound stock solution to each vial (final volume 400 µL, final concentration of each reactant is 2.5 mM).
-
Immediately take a t=0 time point by withdrawing 20 µL from each vial and quenching as described in Step 4.
-
Take subsequent time points (e.g., 1, 4, 8, 24 hours) by withdrawing 20 µL aliquots.
-
Rationale: A time-course experiment provides kinetic data, revealing the rate of reaction, which is a more nuanced measure of reactivity than a single endpoint. The sub-stoichiometric amount of the derivatizing agent ensures it is the limiting reagent, forcing the substrates to compete.
-
-
Quenching:
-
Immediately dilute each 20 µL aliquot into 180 µL of a mobile phase solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid) in an HPLC vial.
-
Rationale: Rapid dilution and acidification effectively stops the reaction by lowering the concentration and protonating any remaining hydrazine, preventing further reaction before analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze all samples using a validated reversed-phase HPLC method with UV or MS detection.
-
The method must be able to resolve all starting materials and the expected products (hydrazone and hydrazide).
-
Rationale: HPLC is the gold standard for quantifying the components of a complex mixture. LC-MS provides the added benefit of mass confirmation for each peak, ensuring positive identification of products.
-
-
Data Analysis:
-
Using calibration curves generated from the analytical standards, quantify the concentration of each reactant and product at every time point.
-
Calculate the percent conversion of each starting material over time.
-
In the competition reaction, calculate the selectivity by comparing the amount of hydrazone formed versus the amount of hydrazide formed.
-
Conclusion
This compound is a highly effective reagent for the derivatization of aldehydes and ketones. Its cross-reactivity with other functional groups is predictable and largely controllable through careful management of reaction conditions. Under the mild, slightly acidic conditions optimized for hydrazone formation, cross-reactivity with less reactive groups like esters and amides is minimal. However, highly electrophilic groups such as acyl halides will react preferentially.
For any application involving complex substrates or matrices, a thorough understanding of this reactivity profile is not merely academic—it is a prerequisite for developing robust, specific, and reliable methods. The experimental framework provided here serves as a template for validating the selectivity of this compound, ensuring the integrity and accuracy of your scientific outcomes.
References
-
LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Química Organica.org. Hydrazone Formation. [Link]
-
Smith, R. F., et al. (1967). Reactions of Hydrazines with Esters and Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Hydrazone. [Link]
-
Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry. [Link]
-
Dirksen, A., & Hackeng, T. M. (2009). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Society Reviews. [Link]
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Chemistry Stack Exchange. Reaction of hydrazine and hydroxylamines with carboxylic acids. [Link]
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Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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Taylor & Francis Online. (2006). The Reaction of Hydrazine with α‐Cyanocinnamate Esters: A Caveat. Synthetic Communications. [Link]
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National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Carbonyls: A Comparative Study of 6-Hydrazinylquinoline Hydrochloride and Alternative Derivatization Reagents
For researchers, scientists, and professionals in drug development, the precise quantification of carbonyl compounds—aldehydes and ketones—is a critical aspect of quality control, stability testing, and metabolic analysis. The inherent low UV absorbance and high volatility of many carbonyls necessitate chemical derivatization prior to analysis. This guide provides an in-depth technical comparison of 6-Hydrazinylquinoline hydrochloride, a promising fluorescent derivatization agent, with two established alternatives: 2,4-dinitrophenylhydrazine (DNPH) and Girard's Reagent T. This document is intended to be a practical resource, grounded in scientific principles and supported by experimental data, to aid in the selection of the optimal reagent for your analytical needs.
The Central Role of Derivatization in Carbonyl Analysis
The primary challenge in the quantitative analysis of low molecular weight carbonyl compounds lies in their physicochemical properties. Many lack a strong chromophore, rendering them nearly invisible to UV-Vis detectors commonly used in High-Performance Liquid Chromatography (HPLC). Furthermore, their volatility can lead to sample loss and inaccurate quantification, particularly in gas chromatography (GC).
Chemical derivatization addresses these challenges by converting the carbonyl compound into a more readily detectable and chromatographically stable derivative.[1] The ideal derivatization reagent should exhibit the following characteristics:
-
Rapid and quantitative reaction: The reaction with the carbonyl compound should be fast and proceed to completion to ensure accurate quantification.
-
Formation of a stable derivative: The resulting derivative must be stable throughout the sample preparation and analytical process to prevent degradation and ensure reproducibility.
-
Strong detector response: The derivative should possess a high molar absorptivity (for UV-Vis detection) or a high quantum yield (for fluorescence detection) to achieve low limits of detection.
-
Good chromatographic properties: The derivative should be well-retained and exhibit good peak shape on common HPLC columns.
This guide will now delve into the specifics of this compound and its performance in comparison to DNPH and Girard's Reagent T.
This compound: A Closer Look
This compound is an aromatic hydrazine that reacts with aldehydes and ketones to form highly fluorescent hydrazone derivatives. The quinoline moiety is a well-known fluorophore, and its incorporation into the derivative provides a significant advantage in terms of sensitivity, particularly for trace-level analysis.
Mechanism of Hydrazone Formation
The reaction between 6-Hydrazinylquinoline and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by a dehydration step, typically under acidic conditions, to yield the stable hydrazone.
Caption: Mechanism of hydrazone formation with 6-Hydrazinylquinoline.
The hydrochloride salt of 6-Hydrazinylquinoline not only enhances its stability and solubility in aqueous and polar organic solvents but also provides the acidic environment conducive to the dehydration step of the reaction.
Alternative Derivatization Reagents
A comprehensive evaluation of this compound necessitates a comparison with established reagents in the field.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is arguably the most widely used derivatization reagent for carbonyl compounds.[2] It reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones, which are brightly colored and possess a strong chromophore, making them readily detectable by UV-Vis spectroscopy at approximately 360 nm. The U.S. Environmental Protection Agency (EPA) has established several standard methods for the analysis of carbonyls using DNPH derivatization.
Girard's Reagent T
Girard's Reagent T (trimethylacetylhydrazide ammonium chloride) is a cationic derivatization agent that reacts with carbonyls to form water-soluble hydrazones.[3] This property is particularly advantageous for the selective extraction of carbonyl compounds from complex matrices, especially those with a high lipid content. The resulting hydrazones can be analyzed by HPLC with UV detection or by mass spectrometry, where the permanent positive charge enhances ionization efficiency.[2]
Comparative Analysis of Derivatization Reagents
The choice of derivatization reagent is a critical decision in method development and should be based on a thorough understanding of their respective strengths and weaknesses. The following tables provide a comparative overview of this compound, DNPH, and Girard's Reagent T.
Table 1: Reaction Conditions and Kinetics
| Feature | 6-Hydrazinylquinoline HCl | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T |
| Reaction pH | Acidic (pH 2-4) | Acidic (pH 2-4) | Slightly acidic (pH 4-5) |
| Reaction Temperature | Room temperature to 60°C | Room temperature to 40°C | Room temperature to 40°C |
| Reaction Time | Generally fast (minutes to 1 hour) | 30 minutes to several hours | 30 minutes to 2 hours |
| Catalyst | Self-catalyzed (acidic nature) | Acid catalyst (e.g., HCl) | General acid catalysis |
| Reaction Speed | Aromatic hydrazines generally exhibit rapid reaction kinetics.[4] | Slower than aromatic hydrazines without nitro groups. | Generally slower than simple hydrazines.[5] |
Table 2: Analytical Performance
| Feature | 6-Hydrazinylquinoline HCl | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T |
| Detection Method | Fluorescence, UV-Vis, LC-MS | UV-Vis, LC-MS | UV-Vis, LC-MS |
| Typical λmax | ~250 nm (excitation), ~395 nm (emission)[6] | ~360 nm[7] | ~280 nm |
| Sensitivity | Potentially very high (fluorescence detection) | Good | Moderate to good (enhanced MS signal) |
| LOD/LOQ | Expected to be in the low nmol/L to pmol/L range with fluorescence detection.[8] | Typically in the µg/L to ng/L range.[9] | µM range with UV detection.[10] |
| Derivative Stability | Quinoline hydrazones are generally stable.[11] | Generally stable, but can be light and heat sensitive. | Hydrazones are stable in solution for several days.[10] |
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for the derivatization of carbonyl compounds using each of the three reagents.
Protocol 1: Carbonyl Derivatization with this compound for HPLC-Fluorescence Analysis
This protocol is a representative method and may require optimization for specific applications.
Caption: Experimental workflow for carbonyl analysis using 6-Hydrazinylquinoline HCl.
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of this compound in a mixture of acetonitrile and water (1:1, v/v).
-
Sample Preparation: Prepare the sample containing the carbonyl analyte(s) in a suitable solvent (e.g., acetonitrile, water). If the sample is aqueous, adjust the pH to approximately 3 with a small amount of acid.
-
Derivatization: To 1 mL of the sample solution, add 100 µL of the this compound reagent solution. Vortex the mixture and incubate at 50°C for 30 minutes in a sealed vial.
-
Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Fluorescence detector set to an excitation wavelength of approximately 250 nm and an emission wavelength of approximately 395 nm.
-
-
Quantification: Quantify the carbonyl-hydrazone derivatives by comparing their peak areas to a calibration curve prepared from standards of the corresponding carbonyl compounds derivatized in the same manner.
Protocol 2: Carbonyl Derivatization with DNPH for HPLC-UV Analysis (Adapted from EPA Method 8315A)
-
Reagent Preparation: Prepare a saturated solution of purified DNPH in acetonitrile. Prepare a 2N HCl solution.
-
Sample Preparation: For aqueous samples, adjust the pH to approximately 3 with 2N HCl.
-
Derivatization: Add an excess of the DNPH reagent to the sample. Allow the reaction to proceed at room temperature for at least 1 hour.
-
Extraction: Extract the DNPH-hydrazone derivatives using a C18 solid-phase extraction (SPE) cartridge. Elute the derivatives from the cartridge with acetonitrile.
-
Analysis: Analyze the eluate by HPLC with UV detection.
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at 360 nm.[7]
-
-
Quantification: Identify and quantify the derivatives based on retention times and peak areas compared to standards.
Protocol 3: Carbonyl Derivatization with Girard's Reagent T for HPLC-UV Analysis
-
Reagent Preparation: Prepare a 0.2 M solution of Girard's Reagent T in water. Prepare a 0.2 M glycine buffer (pH 2.1).
-
Sample Preparation: Dilute the sample containing carbonyls in water.
-
Derivatization: Mix 200 µL of the sample, 200 µL of the glycine buffer, and 200 µL of the Girard's Reagent T solution. Incubate at 40°C for 60 minutes.[10]
-
Analysis: Inject the reaction mixture directly into the HPLC system.
-
Column: C18 reversed-phase with an ion-pairing agent (e.g., sodium octyl sulfate).
-
Mobile Phase: Isocratic or gradient elution with a buffered mobile phase containing an ion-pairing agent and acetonitrile.
-
Detection: UV detector at approximately 280 nm.
-
-
Quantification: Quantify the derivatives against a calibration curve of derivatized standards.
Making an Informed Decision: A Guide for the Researcher
The selection of the most appropriate derivatization reagent is contingent upon the specific analytical requirements of the study. The following decision-making flowchart provides a logical framework for this selection process.
Caption: Decision-making flowchart for selecting a carbonyl derivatization reagent.
Conclusion and Future Perspectives
The quantitative analysis of carbonyl compounds is a critical yet challenging task in many scientific disciplines. While DNPH remains the workhorse for many routine applications due to its well-established protocols, and Girard's Reagent T offers unique advantages for complex matrices, this compound emerges as a highly promising alternative, particularly when trace-level sensitivity is paramount.
The inherent fluorescence of the quinoline moiety in the resulting hydrazones allows for the development of highly sensitive analytical methods with potentially lower limits of detection than those achievable with UV-Vis-based methods. While direct, comprehensive comparative studies are still needed to fully elucidate its performance characteristics relative to established reagents, the foundational principles of its chemistry and the properties of its derivatives suggest that this compound is a valuable tool for researchers pushing the boundaries of carbonyl analysis.
As a final recommendation, it is imperative that any new method based on this compound be thoroughly validated for the specific carbonyls and matrices of interest to ensure data of the highest quality and integrity.
References
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Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]
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A Comparative Guide to Isotope-Labeled Internal Standards for 6-Hydrazinylquinoline Hydrochloride Derivatization in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. Chemical derivatization is a powerful strategy to enhance the sensitivity and chromatographic retention of challenging analytes. 6-Hydrazinylquinoline hydrochloride (6-HQ) has emerged as a versatile reagent for the derivatization of carbonyl-containing compounds (aldehydes and ketones) and carboxylic acids.[1][2] However, the reliability of quantitative data hinges on the effective use of internal standards. This guide provides an in-depth technical comparison of isotope-labeled internal standards (IL-IS) for 6-HQ derivatization, offering insights into their selection and application to ensure robust and trustworthy analytical methods.
The Critical Role of Internal Standards in Derivatization-Based Assays
Quantitative LC-MS is susceptible to various sources of error, including sample preparation losses, matrix effects, and instrument variability.[3] Internal standards are essential for mitigating these errors. While structurally similar compounds can be used, stable isotope-labeled internal standards are widely recognized as the gold standard for their ability to closely mimic the behavior of the analyte throughout the entire analytical workflow.[4][5][6] An ideal IL-IS co-elutes with the analyte and exhibits identical ionization efficiency, thereby providing the most accurate correction for any variations.[5]
This compound (6-HQ) Derivatization: Mechanism and Advantages
This compound is a derivatizing agent that reacts with carbonyl groups of aldehydes and ketones to form stable hydrazones.[1] For carboxylic acids, the derivatization proceeds via the formation of hydrazides, a reaction that typically requires activating agents such as triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS).[2] The addition of the quinoline moiety to the analyte offers several advantages for LC-MS analysis:
-
Enhanced Ionization Efficiency: The quinoline group is readily protonated, leading to a significant increase in signal intensity in positive-ion electrospray ionization (ESI).
-
Improved Chromatographic Retention: The introduction of the relatively hydrophobic quinoline structure enhances retention on reversed-phase columns, allowing for better separation from polar matrix components.[2]
-
Versatility: 6-HQ can derivatize a broad range of carbonyl-containing compounds and carboxylic acids, making it a valuable tool in metabolomics and other fields.[1][7][8]
Comparing Isotope-Labeled Internal Standards for 6-HQ Derivatization
The selection of an appropriate IL-IS is a critical decision in method development. The ideal IL-IS should have the following characteristics:
-
Sufficient Mass Difference: A mass shift of at least 3 to 4 Da is recommended to prevent isotopic overlap between the analyte and the IL-IS.[5]
-
Isotopic Purity: The IL-IS should have a high degree of isotopic enrichment to minimize contributions to the analyte signal.[5]
-
Label Stability: The isotopic labels should be located in a stable position within the molecule to prevent exchange during sample preparation and analysis.[5]
-
Co-elution: The IL-IS should chromatographically co-elute with the analyte to ensure they experience the same matrix effects.[5]
Let's consider a hypothetical analyte, "Analyte X," a small aldehyde, to illustrate the comparison of different IL-IS options for 6-HQ derivatization.
| Internal Standard Candidate | Isotopic Label | Mass Shift (Da) | Position of Label | Predicted Chromatographic Shift | Potential for Isotope Effects | Overall Suitability |
| Option 1: [D₃]-Analyte X | 3 x ²H | +3 | On a methyl group adjacent to the carbonyl | Possible, slight retention time shift | High | Good, but potential for chromatographic separation from the native analyte. |
| Option 2: [¹³C₃]-Analyte X | 3 x ¹³C | +3 | In the carbon backbone | Negligible | Low | Excellent, minimal risk of chromatographic shift. |
| Option 3: [¹³C₆]-6-HQ | 6 x ¹³C | +6 (on the derivatizing agent) | Quinoline ring | Negligible | Low | Very Good, but does not account for variability in the analyte itself prior to derivatization. |
| Option 4: [D₅]-Phenyl Isotope | 5 x ²H | +5 | Phenyl ring of a structural analog | Significant | High | Poor, not an isotope of the analyte, will not behave identically. |
Analysis of the Options:
-
[D₃]-Analyte X (Option 1): Deuterium-labeled standards are common due to their lower cost of synthesis. However, the difference in bond energy between C-H and C-D bonds can sometimes lead to a slight difference in retention time, known as the "isotope effect."[6] This can be problematic if the analyte and IL-IS do not experience the same degree of matrix effects.
-
[¹³C₃]-Analyte X (Option 2): Carbon-13 labeled standards are generally considered superior to their deuterated counterparts.[5] The C-¹³C bond is energetically very similar to the C-¹²C bond, resulting in negligible chromatographic shifts. This ensures true co-elution and the most accurate correction for matrix effects.
-
[¹³C₆]-6-HQ (Option 3): Using an isotope-labeled derivatizing agent is a viable strategy, particularly when a labeled version of the analyte is not available. This approach corrects for variability in the derivatization reaction and subsequent analysis. However, it cannot account for any degradation or loss of the analyte that may occur before the derivatization step.
-
[D₅]-Phenyl Isotope (Option 4): This is a structural analog internal standard, not an isotope-labeled internal standard of the analyte. While better than no internal standard, it is the least desirable option as its chemical and physical properties will differ from the analyte, leading to potential inaccuracies in quantification.[6]
Experimental Workflow for Evaluating Internal Standard Performance
A robust experimental design is crucial for validating the performance of a chosen IL-IS. The following workflow outlines the key steps for comparing the suitability of different IL-IS candidates for 6-HQ derivatization.
Figure 1: A generalized workflow for the evaluation and selection of an optimal isotope-labeled internal standard for 6-HQ derivatization.
Detailed Experimental Protocol:
-
Preparation of Standards:
-
Prepare stock solutions of Analyte X and each IL-IS candidate in a suitable solvent.
-
Create a series of calibration standards by spiking known concentrations of Analyte X into a blank biological matrix (e.g., plasma, urine).
-
Spike a constant concentration of each IL-IS candidate into all calibration standards and quality control (QC) samples.
-
-
This compound (6-HQ) Derivatization:
-
To 100 µL of each sample, add 50 µL of a freshly prepared solution containing 10 mM 6-HQ, 10 mM TPP, and 10 mM DPDS in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 60 minutes.[7]
-
After incubation, cool the samples to room temperature.
-
-
Sample Extraction:
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a suitable reversed-phase column (e.g., C18).
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Optimize the mass spectrometer parameters for the detection of the derivatized Analyte X and each IL-IS using multiple reaction monitoring (MRM).
-
-
Data Evaluation:
-
Co-elution: Overlay the chromatograms of the analyte and each IL-IS to confirm co-elution.
-
Matrix Effect: Compare the peak area of the IL-IS in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference indicates the presence of matrix effects. The ideal IL-IS will show a similar response to the analyte in the presence of matrix.
-
Accuracy and Precision: Construct calibration curves for each IL-IS and analyze QC samples at low, medium, and high concentrations. The IL-IS that provides the best accuracy and precision is the most suitable.
-
Visualizing the Derivatization Reaction
The chemical transformation during 6-HQ derivatization is key to its effectiveness. The following diagram illustrates the reaction of 6-HQ with an aldehyde and a carboxylic acid.
Figure 2: Chemical derivatization reactions of 6-Hydrazinylquinoline (6-HQ) with an aldehyde and a carboxylic acid.
Conclusion and Recommendations
The use of isotope-labeled internal standards is indispensable for achieving high-quality quantitative data in LC-MS analyses involving 6-HQ derivatization. While several options for IL-IS exist, a careful evaluation based on the principles of isotopic stability, mass shift, and chromatographic behavior is essential.
Key Recommendations:
-
Prioritize ¹³C-labeled analogs of the analyte: These standards offer the highest level of accuracy due to their chemical and chromatographic similarity to the native analyte.[5]
-
Thoroughly validate your chosen IL-IS: The experimental workflow provided in this guide serves as a template for a comprehensive evaluation of IL-IS performance.
-
Consider a labeled derivatizing agent if an analyte-specific IL-IS is unavailable: This is a cost-effective and viable alternative, provided its limitations are understood.
By adhering to these principles and employing a rigorous validation process, researchers can confidently develop robust and reliable quantitative methods using 6-HQ derivatization, ensuring the integrity and impact of their scientific findings.
References
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1009. [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC, NIH. [Link]
-
ResearchGate. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]
-
ResearchGate. (n.d.). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure... [Link]
-
Gouveia, P., et al. (n.d.). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC, PubMed Central. [Link]
-
Gunn, J. A., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC, NIH. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [mdpi.com]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Hydrazinylquinoline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of hazardous materials. 6-Hydrazinylquinoline hydrochloride, a reactive intermediate, demands meticulous disposal procedures due to its inherent toxicological and environmental risks. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard: Why Proper Disposal is Critical
This compound is a substituted hydrazine and quinoline derivative. Both parent structures contribute to its hazardous profile. Hydrazine and its derivatives are recognized for their potential carcinogenicity and high reactivity. The quinoline moiety, a heterocyclic aromatic amine, also presents toxicological concerns. Improper disposal can lead to the contamination of water systems, posing a significant threat to aquatic life and potentially entering the human food chain. Therefore, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Immediate Safety & Handling Protocols for Waste
Before initiating any disposal-related activities, it is imperative to adhere to the following safety protocols in a designated and properly ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double-gloving is recommended.
-
Eye Protection: Tightly fitting safety goggles with side shields or a face shield are essential to protect against splashes.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, must be worn.
-
Respiratory Protection: If there is a risk of aerosolization or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including the preparation of waste containers and any neutralization steps, must be performed within a certified chemical fume hood.
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
The Primary Disposal Pathway: Professional Hazardous Waste Management
The most secure and compliant method for the disposal of this compound and any material contaminated with it is through a licensed environmental health and safety (EHS) vendor. This is the required procedure for all bulk quantities and is the strongly recommended default for any amount of this hazardous material.
Step-by-Step Protocol for Professional Disposal
-
Waste Identification and Segregation:
-
Clearly label a dedicated, chemically compatible, and leak-proof container as "Hazardous Waste: this compound".
-
This waste must be segregated from other chemical waste streams, particularly from strong oxidizing agents with which it can react violently.
-
-
Containerization:
-
Use a container made of a material compatible with this compound (e.g., a brown glass bottle with a secure screw cap).
-
The container must be in good condition, free of cracks or defects.
-
Keep the container closed at all times, except when adding waste.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat, direct sunlight, and incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste material.
-
In-Lab Neutralization for Small Spills and Residual Quantities: A Cautious Approach
For the management of very small spills or the decontamination of emptied containers, chemical neutralization can be considered. However, this must be approached with extreme caution due to the potential for hazardous byproducts. The oxidation of hydrazine derivatives can sometimes lead to the formation of carcinogenic N-nitrosamines. Therefore, this procedure should only be performed by trained personnel and as a last resort for minor incidents.
Causality of Method Choice: Oxidative Degradation
The hydrazine moiety is susceptible to oxidation. A common and effective method for the degradation of simple hydrazines is treatment with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide. This process, when complete, can break down the hydrazine functional group into less harmful substances like nitrogen gas and water. However, the presence of the aromatic quinoline ring can influence the reaction, and incomplete oxidation is a significant risk.
Detailed Protocol for Small-Scale Neutralization
This protocol is for the treatment of trace residues in a container or a very small spill (a few milligrams).
-
Preparation (inside a chemical fume hood):
-
Prepare a dilute solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) or a 3% solution of hydrogen peroxide.
-
Have a solution of a reducing agent, such as sodium thiosulfate, on hand to quench any excess oxidant.
-
-
Neutralization Procedure:
-
For an empty container, add a small amount of the dilute oxidant solution and swirl to rinse all interior surfaces.
-
For a small spill, carefully cover the spill with an inert absorbent material (e.g., vermiculite or sand). Then, slowly and carefully add the dilute oxidant solution to the absorbent material.
-
The reaction may be exothermic; add the oxidant slowly and in small portions.
-
Allow the mixture to react for at least one hour to ensure complete degradation.
-
-
Quenching Excess Oxidant:
-
After the reaction period, test for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates the presence of an oxidant).
-
If excess oxidant is present, add a dilute solution of sodium thiosulfate dropwise until the test paper no longer changes color.
-
-
Final Disposal of Neutralized Waste:
-
The resulting mixture should be considered hazardous waste.
-
Absorb the neutralized liquid with an inert material and place it in the designated hazardous waste container for this compound.
-
Thoroughly clean the spill area or the decontaminated container with soap and water, and collect the cleaning materials as hazardous waste.
-
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Summary of Key Information
For quick reference, the following table summarizes the critical information for the proper disposal of this compound.
| Aspect | Guideline | Rationale |
| Primary Disposal Method | Licensed Hazardous Waste Vendor | Ensures compliance with regulations and minimizes environmental and health risks associated with this carcinogenic and reactive compound. |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, and respirator (if needed). | Protects personnel from exposure to a toxic and potentially carcinogenic substance. |
| Engineering Controls | Certified Chemical Fume Hood | Minimizes inhalation exposure to hazardous vapors or dust. |
| Waste Segregation | Separate from other waste streams, especially oxidizers. | Prevents potentially violent chemical reactions in the waste container. |
| In-Lab Neutralization | For minor spills and residues only, using dilute oxidants with extreme caution. | Can degrade the hazardous hydrazine moiety, but carries the risk of incomplete reaction and byproduct formation. |
| Spill Management | Evacuate, wear appropriate PPE, contain with inert absorbent, and treat as hazardous waste. | Ensures a safe and effective response to accidental releases. |
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical hazards and adhering to the protocols outlined in this guide, researchers can ensure a safe laboratory environment and contribute to the long-term health of our planet. Always prioritize professional disposal for this and other hazardous chemicals, and only resort to in-lab neutralization for minor incidents when you are fully trained and equipped to do so safely. Your commitment to these principles is a testament to your dedication to both scientific advancement and ethical conduct.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services.
- Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
A Senior Application Scientist's Guide to Handling 6-Hydrazinylquinoline Hydrochloride
Editorial Note: This guide is designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 6-Hydrazinylquinoline hydrochloride. The protocols and recommendations herein are synthesized from authoritative safety data sheets and occupational safety standards. Your safety is paramount; treat this substance with the extreme caution it warrants.
Foundational Understanding: A Duality of Hazard
This compound (C₉H₁₀ClN₃) is a heterocyclic aromatic compound used as an intermediate in the synthesis of pharmaceuticals and other specialized chemicals.[1] Its chemical structure presents a dual-risk profile, combining the hazards associated with both the quinoline ring and the hydrazine functional group.
-
Quinoline Moiety: Quinoline and its derivatives are known skin and eye irritants.[2] More significantly, quinoline is classified as a substance that is possibly carcinogenic to humans and may cause liver damage upon significant exposure.[2][3][4]
-
Hydrazine Moiety: Hydrazine and its salts are acutely toxic, potent skin sensitizers, and are classified as substances that may cause cancer.[5][6]
Therefore, all handling procedures must assume the compound is highly toxic, a suspected carcinogen, and a potential skin sensitizer. A comprehensive risk assessment is mandatory before any work commences.
Hazard Profile Summary
The hazard profile for this compound is extrapolated from data on closely related hydrazine salts and quinoline derivatives. The following table summarizes the critical hazards identified in Safety Data Sheets (SDS) for analogous compounds.
| Hazard Class | GHS Category | Hazard Statement | Causality and Implication |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[5][6] | This compound can cause severe health effects or death even at low exposure levels through multiple routes. All direct contact must be prevented. |
| Carcinogenicity | Category 1B / 1A | H350: May cause cancer.[5][7] | Chronic exposure, even at low levels, is a significant concern. Engineering controls and PPE are critical to minimize this long-term risk. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[5][7] | Initial contact may not show a severe reaction, but subsequent exposures can trigger a significant allergic response. Contaminated work clothing must not leave the lab.[6] |
| Hazardous to the Aquatic Environment | Chronic 1 | H410: Very toxic to aquatic life with long-lasting effects.[5] | Disposal must be handled with extreme care to prevent environmental contamination. Do not allow the product to enter drains.[6] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's high toxicity and potential for carcinogenicity, a multi-layered PPE approach is required. This is not merely a recommendation but an essential protocol for mitigating risk.
Primary Engineering Control: The Fume Hood
All manipulations of this compound, especially in its powdered form, must be conducted inside a certified chemical fume hood.[6] This primary engineering control is your first and most important line of defense against inhaling toxic dust.
Essential PPE Ensemble
The following table details the minimum required PPE. For procedures with a higher risk of spills or aerosol generation, an escalation in protection may be necessary.
| Body Area | Required PPE | Standard & Rationale |
| Respiratory | N95 Respirator (or higher) | Rationale: While the fume hood contains dust, a respirator is a necessary secondary precaution, especially during weighing or transfer operations where dust generation is likely.[8] Avoid breathing dust under all circumstances.[6] |
| Hands | Double Nitrile Gloves | Rationale: The compound is toxic upon skin contact.[5] Double gloving provides redundancy. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove protects against incidental contact during de-gowning.[9] Gloves must be changed regularly and immediately if contamination is suspected.[9] |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Rationale: Goggles provide protection against dust particles.[10] A full face shield, worn over the goggles, is required when handling solutions to protect against splashes. Standard safety glasses are insufficient.[8] |
| Body | Disposable, Low-Permeability Gown with Knit Cuffs | Rationale: A disposable gown made of a material like Tyvek® provides a barrier against skin contact from spills.[9] It must have long sleeves and be worn over regular clothing. The knit cuffs ensure a tight seal with the inner gloves.[9] A chemical-resistant apron should be worn over the gown during liquid transfer. |
| Feet | Closed-toe, Chemical-Resistant Shoes | Rationale: Protects feet from spills. Leather or other absorbent materials are not suitable. |
Step-by-Step Protocol: Weighing and Solubilizing Solid Compound
This protocol provides a self-validating system for safely handling the compound. Each step is designed to minimize exposure and prevent contamination.
Workflow Diagram: Safe Handling of this compound
Sources
- 1. This compound [myskinrecipes.com]
- 2. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
